molecular formula C14H14O B137470 2-Methyl-3-biphenylmethanol CAS No. 76350-90-8

2-Methyl-3-biphenylmethanol

Cat. No.: B137470
CAS No.: 76350-90-8
M. Wt: 198.26 g/mol
InChI Key: BGTLHJPGBIVQLJ-UHFFFAOYSA-N
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Description

2-Methyl-3-biphenylmethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-3-phenylphenyl)methanol
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InChI

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLHJPGBIVQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074101
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
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Molecular Weight

198.26 g/mol
Source PubChem
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CAS No.

76350-90-8
Record name 2-Methyl[1,1′-biphenyl]-3-methanol
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Record name (1,1'-Biphenyl)-3-methanol, 2-methyl-
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Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
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Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
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Foundational & Exploratory

2-Methyl-3-biphenylmethanol CAS number 76350-90-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. With full editorial control, this document is structured to deliver practical, in-depth insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The information herein is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction and Significance

This compound, identified by CAS number 76350-90-8, is an organic compound featuring a biphenyl scaffold, a structure of considerable interest in medicinal chemistry and materials science.[1] Its history is tied to its utility as a versatile building block rather than a singular discovery event.[2] The molecule's architecture, which includes a reactive hydroxymethyl group and a methyl-substituted biphenyl core, makes it a valuable precursor in multi-step organic syntheses.[3]

Its primary significance lies in its role as a crucial intermediate in the production of high-value commercial chemicals, most notably the pyrethroid insecticide Bifenthrin.[2][3][4][5][6] Furthermore, the biphenyl motif is a recognized pharmacophore, and this compound serves as a starting material for creating novel therapeutic agents, including potential PD-L1 inhibitors for cancer immunotherapy.[2][4][6] This guide will elucidate the synthesis, applications, and technical properties of this important compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of all chemical research and development. The properties of this compound are well-documented, ensuring its reliable identification and use in synthetic protocols.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 76350-90-8[1][7]
Molecular Formula C₁₄H₁₄O[1][7]
Molecular Weight 198.26 g/mol [7][8]
Appearance White to light yellow crystalline powder[4][9]
Melting Point 73-76 °C[4][9][10]
Boiling Point 330.9 ± 11.0 °C (Predicted)[9][10]
Density 1.072 ± 0.06 g/cm³ (Predicted)[9][10]
Solubility Soluble in toluene, methanol, ethyl acetate, and acetone; insoluble in water.[11] Moderately soluble in organic solvents like chloroform.[1][8]
Table 2: Spectroscopic Data for Structural Elucidation
Spectrum TypeKey Data PointsSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)[7]
¹³C NMR (101 MHz, CDCl₃) δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 77.1, 76.7, 64.1, 15.9[7]
IR (KBr) 3350, 3049, 1600, 1465, 1050, 755 cm⁻¹[7]
HRMS (ESI) Calculated for C₁₄H₁₄NaO⁺ [M+Na]⁺: 221.0937, found 221.0939[7]

Synthesis Methodologies: A Tale of Two Reactions

The industrial and laboratory-scale synthesis of this compound is dominated by two powerful and versatile reactions in organic chemistry: the Suzuki Coupling and the Grignard Reaction. The choice between these methods often depends on factors like starting material availability, cost, and desired scale.

The Suzuki Coupling Route: Precision in Biaryl Synthesis

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of various functional groups, making it ideal for constructing biphenyl derivatives.[12] This pathway typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid.

Causality in Experimental Design:

  • Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, is essential for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2][7]

  • Base: A base like sodium bicarbonate or sodium phosphate is required to activate the boronic acid component for transmetalation.[2][7][12]

  • Solvent System: A two-phase solvent system, such as toluene/ethanol/water, is often used to dissolve both the organic and inorganic reagents.[7]

  • Temperature: The reaction is typically heated (e.g., to 80 °C) to ensure a reasonable reaction rate and high conversion.[2][7]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A (3-bromo-2-methylphenyl)methanol Process Suzuki Coupling Reaction A->Process B Phenylboronic acid B->Process Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Catalyst->Process Base Na₂CO₃ / NaHCO₃ Base->Process Solvent Toluene / Ethanol / Water Solvent->Process Temp Heat (e.g., 80°C) Temp->Process Workup Purification (Column Chromatography) Process->Workup Product This compound Workup->Product

Caption: Workflow for the Suzuki Coupling synthesis of this compound.

Detailed Experimental Protocol: Suzuki Coupling A representative protocol based on published literature.[7]

  • Inert Atmosphere: To a reaction flask, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol).[7]

  • Solvent Addition: Add ethanol (3.3 mL) and toluene (10 mL) to the flask.[7]

  • Reaction Initiation: Purge the system with an inert gas (e.g., argon). Add a 2M aqueous solution of sodium bicarbonate (10 mL).[7]

  • Heating: Heat the reaction mixture to 80 °C and maintain for 3 hours with stirring.[7]

  • Workup: After cooling, dilute the mixture with ethyl acetate (100 mL) and wash with a saturated NaCl solution (50 mL).[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the resulting residue by column chromatography on silica gel (hexane/ethyl acetate 12:1) to yield this compound as a white solid (1.07g, 98% yield).[7]

The Grignard Reaction Route: A Classic C-C Bond Formation

An alternative and prominent synthetic pathway involves the use of a Grignard reagent.[2] This method is robust for forming carbon-carbon bonds. The synthesis can start from a halogenated biphenyl or be built up through sequential Grignard and coupling reactions.[2][11]

Causality in Experimental Design:

  • Grignard Reagent Formation: 3-chloro-2-methyl biphenyl reacts with magnesium (Mg) turnings in an anhydrous ether solvent (like THF or toluene) to form the (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride Grignard reagent.[2][13] The absence of water is critical to prevent quenching the highly reactive reagent.

  • Carbonyl Addition: The Grignard reagent then acts as a potent nucleophile, attacking an electrophilic carbonyl source. A source of formaldehyde, such as polyoxymethylene (paraformaldehyde), is used to introduce the hydroxymethyl group.[2][13]

  • Workup: The reaction is quenched with an acidic solution (e.g., dilute HCl) to neutralize the magnesium alkoxide intermediate and yield the final alcohol product.[13]

Grignard_Reaction_Workflow Start 3-chloro-2-methyl biphenyl Grignard (2-methyl-[1,1'-biphenyl]-3-yl) magnesium chloride Start->Grignard + Mg Mg Magnesium (Mg) Solvent1 Anhydrous Solvent (Toluene) Solvent1->Grignard Workup Acidic Workup (HCl / H₂O) Grignard->Workup + Formaldehyde Formaldehyde Formaldehyde Source (Polyoxymethylene) Product This compound Workup->Product Applications_Pathway cluster_agro Agrochemical Synthesis cluster_pharma Pharmaceutical Synthesis Core This compound Agro_Process Esterification Core->Agro_Process Pharma_Process Multi-step Synthesis Core->Pharma_Process Bifenthrin Bifenthrin (Insecticide) Agro_Process->Bifenthrin PDL1 PD-L1 Inhibitors (Immunotherapy) Pharma_Process->PDL1

Caption: Key synthetic applications of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The toxicological properties of this material have not been thoroughly investigated.

  • Hazard Identification: While not classified under GHS for physical, health, or environmental hazards, it may cause skin, eye, and respiratory irritation. [14]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [15] * Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. [15] * Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [15]* First Aid Measures:

    • Inhalation: Move the person to fresh air. [15][16] * Skin Contact: Wash off with soap and plenty of water. [16] * Eye Contact: Rinse cautiously with water for several minutes. [14][16] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. [14]In all cases of exposure, consult a physician. [16]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [14]

Conclusion

This compound (CAS 76350-90-8) is a chemical intermediate of significant value in both the agrochemical and pharmaceutical industries. Its synthesis is well-established through robust methods like Suzuki coupling and Grignard reactions, allowing for its efficient production. Its primary role as a precursor to the insecticide Bifenthrin and its emerging use in the synthesis of novel therapeutics underscore its continued importance in applied organic chemistry. This guide provides the foundational knowledge for scientists and researchers to confidently and safely utilize this versatile building block in their work.

References

  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com. (URL: [Link])
  • CN102603485A - Preparation method of this compound - Google P
  • CN102381941A - Preparation method of this compound - Google P
  • MSDS of this compound. (URL: [Link])
  • The Chemical Synthesis Landscape: Applications of this compound. (URL: [Link])

Sources

An In-Depth Technical Guide to the Spectral Data Interpretation of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-biphenylmethanol is a key intermediate in the synthesis of various organic compounds, most notably the pyrethroid insecticide Bifenthrin.[1][2] Its structural characterization is paramount for ensuring the purity and identity of the compound, which in turn affects the efficacy and safety of the final products. This guide provides a detailed analysis of the spectral data of this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Understanding these spectral signatures is crucial for researchers and professionals involved in the synthesis, quality control, and metabolic studies of this compound and its derivatives.

Molecular Structure and Its Influence on Spectral Data

The spectral characteristics of this compound are a direct consequence of its unique molecular architecture, which consists of a biphenyl core with a methyl and a hydroxymethyl substituent on one of the phenyl rings. The presence of two aromatic rings, various types of protons and carbons, and a hydroxyl group gives rise to a distinct set of signals in different spectroscopic analyses.

¹H NMR Spectral Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits several key signals corresponding to the aromatic, methylene, methyl, and hydroxyl protons.[3][4]

Key ¹H NMR Signals for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.47Multiplet (m)8HAromatic Protons (H-Ar)
~4.78Singlet (s)2HMethylene Protons (-CH₂OH)
~2.25Singlet (s)3HMethyl Protons (-CH₃)
VariableBroad Singlet (br s)1HHydroxyl Proton (-OH)

Data sourced from multiple references.[3][4]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ 7.20 - 7.47): The complex multiplet in this region arises from the overlapping signals of the eight protons on the two phenyl rings. The substitution pattern on the biphenyl system leads to a complex splitting pattern that is often difficult to resolve into individual signals at standard magnetic field strengths.

  • Methylene Protons (δ 4.78): The two protons of the methylene group (-CH₂OH) are chemically equivalent and appear as a sharp singlet. Their proximity to the electronegative oxygen atom deshields them, causing them to resonate at a relatively downfield position.

  • Methyl Protons (δ 2.25): The three protons of the methyl group (-CH₃) are also chemically equivalent and give rise to a singlet. This signal is found in the typical upfield region for methyl groups attached to an aromatic ring.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent purity. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectral Data Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the molecule.

Key ¹³C NMR Signals for this compound:

Chemical Shift (δ, ppm)Assignment
142.9, 142.1, 139.2, 133.6Aromatic Quaternary Carbons
129.5, 128.1, 126.8, 125.6Aromatic CH Carbons
64.1Methylene Carbon (-CH₂OH)
15.9Methyl Carbon (-CH₃)

Data sourced from multiple references.[3][4]

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 125.6 - 142.9): The signals for the twelve aromatic carbons appear in the downfield region of the spectrum. The quaternary carbons (those without attached protons) generally have different chemical shifts than the protonated aromatic carbons. The specific assignments can be complex and may require advanced NMR techniques such as HSQC and HMBC.

  • Methylene Carbon (δ 64.1): The carbon of the methylene group is deshielded by the adjacent oxygen atom and appears at a characteristic chemical shift for a primary alcohol.

  • Methyl Carbon (δ 15.9): The methyl carbon signal is observed in the upfield region, consistent with a methyl group attached to an sp² hybridized carbon of the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in about 0.6 mL of CDCl₃.

  • Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 77.16).[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides clear evidence for the presence of the hydroxyl group and the aromatic rings.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration
~3350 (broad)O-H stretch (hydrogen-bonded)
~3049C-H stretch (aromatic)
~1600, 1465C=C stretch (aromatic ring)
~1050C-O stretch (primary alcohol)
~755C-H bend (aromatic out-of-plane)

Data sourced from multiple references.[3][4]

Interpretation of the IR Spectrum:

  • O-H Stretch (~3350 cm⁻¹): The most prominent feature in the IR spectrum is the broad and strong absorption band in the region of 3200-3500 cm⁻¹.[3] This is characteristic of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharper, weaker band might be observed around 3600-3670 cm⁻¹ for the "free" hydroxyl group.[3]

  • Aromatic C-H Stretch (~3049 cm⁻¹): The absorption in this region is typical for C-H stretching vibrations where the carbon is part of an aromatic ring.

  • Aromatic C=C Stretches (~1600, 1465 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-O Stretch (~1050 cm⁻¹): This band corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol group.

  • Aromatic C-H Bend (~755 cm⁻¹): The out-of-plane C-H bending vibrations in this region can sometimes provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₄H₁₄O), the expected mass for the sodiated molecule [M+Na]⁺ is calculated and compared to the experimental value.

  • Calculated [M+Na]⁺: 221.0937

  • Found [M+Na]⁺: 221.0939

This close agreement between the calculated and found values confirms the molecular formula of the compound.[3][4]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound.[6] The fragmentation pattern will be influenced by the structure of the molecule. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The biphenyl system is relatively stable and may lead to fragments retaining this core structure.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated [M+H]⁺ or sodiated [M+Na]⁺ ions.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For HRMS, compare the measured exact mass to the calculated mass for the proposed elemental composition.

Visualizing the Data: Structure and Key Correlations

The following diagram illustrates the structure of this compound with key proton and carbon assignments relevant to the NMR data.

Sources

A Guide to the Structural Elucidation of 2-Methyl-3-biphenylmethanol via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-3-biphenylmethanol. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will explore the structural nuances of the molecule, predict the spectral features based on electronic and spatial effects, present a robust experimental protocol for data acquisition, and perform a comprehensive assignment of the observed signals. This guide serves as a practical reference for the characterization of complex biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science.

Introduction: The Biphenylmethanol Scaffold and the Role of NMR

This compound is a biaryl compound featuring a sophisticated substitution pattern that presents a compelling case study for structural elucidation by ¹H NMR spectroscopy. The molecule's architecture, comprising two phenyl rings with hindered rotation and distinct electronic environments, gives rise to a complex and information-rich spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its conformational properties in solution.

As a structural motif, substituted biphenyls are integral to numerous pharmaceuticals and functional materials. Their precise characterization is a non-negotiable step in any research and development pipeline. ¹H NMR spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled detail regarding the number of unique protons, their electronic environments (chemical shift), their relative abundance (integration), and their connectivity (spin-spin coupling).

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its constituent proton environments. Each chemically non-equivalent proton or set of protons will give rise to a distinct signal.

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_Me [label="C", pos="-2.6,1.5!"]; C_CH2 [label="C", pos="-2.6,-1.5!"]; O [label="O", pos="-3.9,-0.75!"]; H_OH [label="H", pos="-3.9,0!"];

C1p [label="C", pos="2.6,0!"]; C2p [label="C", pos="3.9,0.75!"]; C3p [label="C", pos="5.2,0!"]; C4p [label="C", pos="5.2,-1.5!"]; C5p [label="C", pos="3.9,-2.25!"]; C6p [label="C", pos="2.6,-1.5!"];

// Define nodes for protons H4 [label="H (H4)", pos="0,-2.5!"]; H5 [label="H (H5)", pos="2.3,-1.25!"]; H6 [label="H (H6)", pos="2.3,1.25!"]; H_Me1 [label="H", pos="-2.3,2.5!"]; H_Me2 [label="H", pos="-3.3,1.9!"]; H_Me3 [label="H", pos="-3.0,1.0!"]; H_CH2a [label="H", pos="-2.9,-2.2!"]; H_CH2b [label="H", pos="-2.0,-2.0!"];

H2p [label="H (H2')", pos="3.9,1.75!"]; H3p [label="H (H3')", pos="6.2,0.5!"]; H4p [label="H (H4')", pos="6.2,-2.0!"]; H5p [label="H (H5')", pos="3.9,-3.25!"]; H6p [label="H (H6')", pos="1.6,-2.0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C_Me; C3 -- C_CH2; C_CH2 -- O; O -- H_OH; C1 -- C1p; C1p -- C2p; C2p -- C3p; C3p -- C4p; C4p -- C5p; C5p -- C6p; C6p -- C1p;

// Draw C-H bonds C4 -- H4; C5 -- H5; C6 -- H6; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C_CH2 -- H_CH2a; C_CH2 -- H_CH2b;

C2p -- H2p; C3p -- H3p; C4p -- H4p; C5p -- H5p; C6p -- H6p;

// Add labels for functional groups label_Me [label="CH₃ (Methyl)", pos="-3.5,2.5!", fontcolor="#34A853"]; label_CH2OH [label="CH₂OH (Hydroxymethyl)", pos="-4.5,-2.0!", fontcolor="#EA4335"]; } The molecular structure of this compound with proton labels.

The molecule has five distinct types of proton environments:

  • Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

  • Methylene Protons (-CH₂OH): Two equivalent protons of the hydroxymethyl group.

  • Hydroxyl Proton (-OH): A single, exchangeable proton.

  • Substituted Ring Aromatic Protons (H4, H5, H6): Three non-equivalent protons on the phenyl ring bearing the substituents.

  • Unsubstituted Ring Aromatic Protons (H2', H3', H4', H5', H6'): Five protons on the second phenyl ring. Due to free rotation around the C1-C1' bond (though potentially hindered), the ortho (H2', H6') and meta (H3', H5') protons may become nearly equivalent, simplifying the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A trustworthy and reproducible protocol is the bedrock of accurate spectral interpretation. The following procedure outlines the standard steps for preparing a high-quality sample for ¹H NMR analysis.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ with TMS to the vial.[2][3] CDCl₃ is an excellent solvent for many organic compounds and its residual proton peak at δ 7.26 ppm serves as a convenient secondary chemical shift reference. TMS is the primary reference, defined as δ 0.00 ppm.

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring a spectrum with sharp lines and good resolution.[2]

  • Filtration and Transfer: To remove any microscopic dust or insoluble impurities, filter the solution directly into the NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool. The final sample height in the tube should be approximately 5 cm (or 0.7 mL).[2][3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

G cap cap insert insert cap->insert lock lock insert->lock shim shim lock->shim acquire acquire shim->acquire ft ft acquire->ft phase phase ft->phase baseline baseline phase->baseline integrate integrate baseline->integrate

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound, recorded at 400 MHz in CDCl₃, exhibits distinct signals that can be assigned to the different proton environments within the molecule. The experimental data reported in the literature shows three main signal groups.[4]

SignalChemical Shift (δ) ppmIntegrationMultiplicityAssignment
17.47 – 7.208HMultiplet (m)Aromatic Protons (Ar-H)
24.782HSinglet (s)Methylene (-CH₂OH)
32.253HSinglet (s)Methyl (-CH₃)
Aliphatic Region Analysis
  • Methyl Protons (δ 2.25, s, 3H): This singlet corresponds to the three protons of the methyl group attached to the aromatic ring (C2). Its chemical shift is in the typical benzylic proton range (δ 2.0-3.0 ppm).[5] The signal is a singlet because there are no adjacent protons within three bonds to cause splitting.

  • Methylene Protons (δ 4.78, s, 2H): This singlet is assigned to the two protons of the hydroxymethyl (-CH₂OH) group. These protons are significantly deshielded (shifted downfield) due to the anisotropic effect of the adjacent aromatic ring and the inductive effect of the attached oxygen atom. They appear as a singlet, indicating no coupling to the hydroxyl proton, which is common due to rapid chemical exchange of the -OH proton with trace amounts of acid or water in the solvent.[6]

Aromatic Region Analysis (δ 7.47 – 7.20, m, 8H)

This complex multiplet arises from the eight protons on the two phenyl rings. A detailed assignment requires considering the electronic and anisotropic effects of the substituents.

  • Unsubstituted Phenyl Ring (Ring B - 5 Protons): The protons of an unsubstituted phenyl group typically appear as a complex multiplet around δ 7.2-7.4 ppm.[5][7] We can expect signals for the ortho (H2', H6'), meta (H3', H5'), and para (H4') protons to be located within this region.

  • Substituted Phenyl Ring (Ring A - 3 Protons): The chemical shifts of H4, H5, and H6 are influenced by three groups:

    • Methyl Group (-CH₃): A weakly electron-donating group, causing slight shielding (upfield shift), especially for ortho and para positions.

    • Hydroxymethyl Group (-CH₂OH): A weakly electron-withdrawing group via induction, causing slight deshielding (downfield shift).

    • Phenyl Group (-C₆H₅): This large group exerts a significant anisotropic effect .[4][8] Protons located in the plane of this adjacent ring (the "edge") are deshielded, while any protons forced to lie above or below the plane would be shielded.

Predicted Assignment within the Multiplet:

  • H6 (ortho to -CH₃ and phenyl): This proton is expected to be the most complex. It is ortho to the weakly donating methyl group and ortho to the phenyl substituent. It will likely appear as a doublet of doublets due to coupling with H5 (ortho coupling, ³J ≈ 7-9 Hz) and H4 (meta coupling, ⁴J ≈ 1-3 Hz).[9]

  • H5 (para to -CH₃, ortho to -CH₂OH): This proton is ortho to the hydroxymethyl group and will be coupled to H4 and H6. It is expected to appear as a triplet or doublet of doublets.

  • H4 (meta to both -CH₃ and -CH₂OH): This proton will be coupled to H5 (ortho coupling) and H6 (meta coupling), likely appearing as a doublet of doublets.

  • H2'/H6' (ortho to the biaryl linkage): These protons are closest to the substituted ring and are expected to be deshielded due to the ring current and steric interactions, likely appearing at the downfield end of the multiplet.

  • H3'/H4'/H5' (meta and para protons): These three protons are furthest from the substitution and are expected to resonate in a pattern similar to monosubstituted benzene, likely clustering in the more upfield portion of the aromatic multiplet.

The overlap of these eight signals, all with their own splitting patterns, results in the observed complex and unresolved multiplet between δ 7.47 and 7.20 ppm. Unambiguous assignment would require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Conclusion

The ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure. The aliphatic region shows two distinct singlets corresponding to the methyl and methylene protons, with chemical shifts that are consistent with their respective electronic environments. The aromatic region presents a complex multiplet integrating to eight protons, a result of the overlapping signals from the two distinct phenyl rings. While a precise assignment of each aromatic proton is challenging without 2D NMR data, a predictive analysis based on substituent effects allows for a rational interpretation of the spectral features. This guide demonstrates the power of ¹H NMR not only as a tool for identity confirmation but also as a platform for detailed structural investigation, a critical capability in modern chemical research and drug development.

References

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An In-depth Technical Guide to the 13C NMR Analysis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-3-biphenylmethanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the principles of 13C NMR, predicted and experimental spectral data, a detailed experimental protocol, and the underlying causality for the observed chemical shifts.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1] Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR focuses on the carbon backbone. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, providing invaluable information about the number of different carbon environments present.[1] The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon atom, including its hybridization and the electronegativity of neighboring atoms and functional groups.[2] This sensitivity allows for the detailed characterization of molecular structure.

This compound (C14H14O) is a biphenyl derivative with a methyl and a hydroxymethyl substituent on one of the phenyl rings. Its applications include serving as a key intermediate in the synthesis of agrochemicals, such as the insecticide bifenthrin, and in the development of pharmaceutical compounds like PD-L1 inhibitors.[3] Accurate structural confirmation of this molecule is paramount for its intended applications, and 13C NMR spectroscopy is an indispensable tool for this purpose.

Predicted 13C NMR Spectrum of this compound

The prediction of a 13C NMR spectrum is a critical first step in the analysis of a novel or known compound. It allows for a preliminary assignment of signals and provides a reference for comparison with experimental data. The chemical shifts in a 13C NMR spectrum are influenced by several factors, including the hybridization of the carbon atom, the inductive effects of neighboring substituents, and steric effects.[4][5]

For this compound, we can predict the approximate chemical shifts for each of the 14 carbon atoms based on established ranges for similar chemical environments. The aromatic carbons are expected to resonate in the typical downfield region of 125-150 ppm.[2] The presence of the electron-donating methyl and hydroxymethyl groups, as well as the second phenyl ring, will cause shifts in the positions of the carbons on the substituted ring. The sp3-hybridized carbon of the methyl group will appear significantly upfield, typically in the 10-35 ppm range, while the carbon of the hydroxymethyl group will be found in the 50-65 ppm region due to the deshielding effect of the attached oxygen atom.[2]

Below is a table summarizing the predicted and experimentally observed 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl3). The experimental data is sourced from publicly available spectral databases.[6]

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)[6]
Aromatic Carbons
C-ipso (attached to other ring)~140-145142.9
C-ipso (attached to other ring)~140-145142.1
C-ipso (attached to CH3)~138-142139.2
C-ipso (attached to CH2OH)~133-137133.6
Aromatic CH~125-130129.5
Aromatic CH~127-130128.1
Aromatic CH~126-129126.8
Aromatic CH~125-128125.6
Aliphatic Carbons
-CH2OH~60-6564.1
-CH3~15-2015.9

The strong correlation between the predicted and experimental values validates the assigned structure of this compound.

Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following is a detailed, step-by-step methodology for the 13C NMR analysis of this compound.

I. Sample Preparation
  • Material: Use a sufficient amount of this compound. For a standard 5 mm NMR tube, 50-100 mg of the compound is typically required for a 13C NMR spectrum to be acquired in a reasonable timeframe.[7]

  • Solvent: Select a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for many organic compounds due to its excellent solubilizing properties and relatively simple solvent signal.[7]

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any particulate matter.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7] However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak (for CDCl3, δ ≈ 77.16 ppm).[8]

II. NMR Data Acquisition
  • Instrument: The spectrum should be acquired on a Fourier transform NMR (FT-NMR) spectrometer.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the entire range of expected carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

    • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.

Causality Behind Experimental Choices and Spectral Interpretation

The choices made during the experimental setup are crucial for obtaining a high-quality and interpretable 13C NMR spectrum.

  • Choice of Solvent: The use of a deuterated solvent is essential to provide a lock signal for the spectrometer and to avoid large solvent peaks in the 1H spectrum, which can be important for correlation experiments. CDCl3 is a good choice for this compound as the compound is soluble in it and the solvent peak at 77.16 ppm does not typically overlap with signals from the analyte.

  • Proton Decoupling: In a standard 13C NMR experiment, the sample is irradiated with a broad band of radiofrequencies that covers the entire proton chemical shift range. This technique, known as proton decoupling, removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a single, sharp line.[9] This simplifies the spectrum and increases the signal-to-noise ratio.

  • Chemical Shift Analysis: The chemical shifts observed in the spectrum of this compound are a direct result of the electronic environment of each carbon atom.

    • The quaternary carbons (ipso-carbons) of the biphenyl system are the most deshielded aromatic carbons due to their attachment to other carbon atoms. Their exact chemical shifts are influenced by the substituents on the rings.

    • The protonated aromatic carbons appear at slightly lower chemical shifts than the quaternary carbons.

    • The -CH2OH carbon is significantly deshielded by the electronegative oxygen atom, causing its signal to appear around 64.1 ppm.

    • The -CH3 carbon is the most shielded carbon in the molecule, resonating at the lowest chemical shift of 15.9 ppm, which is typical for a methyl group attached to an aromatic ring.[10]

Visualization of Molecular Structure and Workflow

To aid in the correlation of the NMR data with the molecular structure, a diagram of this compound with numbered carbons is provided below. Additionally, a workflow diagram illustrates the key steps in the 13C NMR analysis process.

G cluster_workflow 13C NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B NMR Data Acquisition (Lock, Shim, Acquire) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Chemical Shift Assignment) C->D E Structural Elucidation D->E

Caption: Workflow for the 13C NMR analysis of a chemical compound.

Conclusion

The 13C NMR analysis of this compound provides a clear and unambiguous confirmation of its carbon skeleton. The experimentally observed chemical shifts are in excellent agreement with the predicted values based on the known effects of substituents on aromatic and aliphatic carbons. This technical guide has outlined the theoretical basis, a detailed experimental protocol, and the rationale behind the analytical choices, offering a comprehensive resource for researchers in the field. The combination of predictive tools and robust experimental methodology underscores the power of 13C NMR spectroscopy in modern chemical research and development.

References

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
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An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-biphenylmethanol, a biphenyl derivative with the molecular formula C₁₄H₁₄O, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals like Bifenthrin.[1][2] Given its role in complex synthesis pathways, unequivocal structural confirmation and purity assessment are paramount. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as an indispensable analytical tool for this purpose. This guide provides a comprehensive technical overview of the analytical strategy for characterizing this compound, focusing on electrospray ionization (ESI) and the elucidation of its fragmentation pathways through collision-induced dissociation (CID). The principles and methodologies discussed herein are tailored for researchers, scientists, and drug development professionals seeking to apply advanced mass spectrometry techniques for the structural analysis of complex organic molecules.

Methodology: ESI-Q-TOF Mass Spectrometry

The analysis of this compound is optimally performed using a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for moderately polar organic analytes and typically yields protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[3][4] Coupling ESI with a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, allows for accurate mass measurements of both precursor and product ions, facilitating unambiguous elemental composition assignment.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: A stock solution of this compound is prepared by dissolving the analyte in LC-MS grade methanol or acetonitrile to a concentration of 1 mg/mL. A working solution of 1-10 µg/mL is then prepared by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid to promote protonation.[3]

  • Instrument Calibration: The mass spectrometer is calibrated using a standard calibration solution (e.g., sodium formate) across the desired mass range (e.g., m/z 50-500) to ensure high mass accuracy (< 5 ppm).

  • Infusion and Ionization: The working solution is infused directly into the ESI source at a flow rate of 5-10 µL/min. Typical ESI source parameters are set as follows:

    • Ionization Mode: Positive (ES+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.0 - 2.0 bar

    • Drying Gas (N₂): 4.0 - 8.0 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • MS1 (Full Scan) Acquisition: A full scan mass spectrum is acquired to identify the precursor ions. For this compound (C₁₄H₁₄O, Exact Mass: 198.1045), the primary ions of interest are the protonated molecule [M+H]⁺ and potential adducts like the sodium adduct [M+Na]⁺.[5]

  • MS2 (Product Ion Scan) Acquisition: The protonated molecule ([M+H]⁺, m/z 199.1118) is selected in the quadrupole, and subjected to collision-induced dissociation (CID) in the collision cell.[6][7] The collision energy is ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Argon is typically used as the collision gas.[8]

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Workflow Analyte Analyte Standard WorkingSol Working Solution (1-10 µg/mL) Analyte->WorkingSol Solvent ACN:H2O (50:50) + 0.1% Formic Acid Solvent->WorkingSol Infusion Direct Infusion (5-10 µL/min) WorkingSol->Infusion ESI ESI Source (ES+) Ionization Infusion->ESI MS1 MS1 Full Scan (Precursor ID) ESI->MS1 Q1 Quadrupole (Ion Selection) MS1->Q1 CID Collision Cell (CID) Fragmentation Q1->CID TOF TOF Analyzer (Fragment Detection) CID->TOF MS2 MS2 Spectrum TOF->MS2

Caption: Experimental workflow for ESI-MS/MS analysis.

Analysis of Precursor Ions

In the positive ESI mode, this compound (MW: 198.26 g/mol , Monoisotopic Mass: 198.104465 Da) is expected to primarily form a protonated molecule, [M+H]⁺.[1][5] Additionally, the presence of sodium ions in the solvent or system can lead to the formation of a sodium adduct, [M+Na]⁺. A key characteristic of benzyl alcohols is their propensity to lose water upon ionization.[9][10] This dehydration can occur in the source, leading to a [M-H₂O+H]⁺ ion. The high-resolution capabilities of a TOF analyzer are crucial for distinguishing these species.

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ [C₁₄H₁₅O]⁺199.11174
[M+Na]⁺ [C₁₄H₁₄ONa]⁺221.09368
[M-H₂O+H]⁺ [C₁₄H₁₃]⁺181.10118
Table 1: Predicted m/z values for precursor ions of this compound.

MS/MS Fragmentation Analysis: Elucidating the Structure

Collision-induced dissociation of the protonated molecule ([M+H]⁺ at m/z 199.11) provides structurally significant fragment ions. The fragmentation of benzyl alcohols is well-characterized and typically proceeds through two major pathways: dehydration (loss of water) and cleavage of bonds adjacent to the oxygen-bearing carbon (alpha-cleavage).[9][11][12]

Pathway 1: Neutral Loss of Water (H₂O)

The most facile fragmentation for protonated alcohols is the neutral loss of water (18.0106 Da).[13][14] This process is initiated by the protonation of the hydroxyl group, forming a good leaving group (H₂O). The departure of water from the protonated precursor at m/z 199.11 generates a highly stable benzyl-type carbocation at m/z 181.10 . This ion is expected to be one of the most abundant fragments in the MS/MS spectrum.

G cluster_edge Precursor [M+H]⁺ m/z 199.11 Fragment [M-H₂O+H]⁺ m/z 181.10 Precursor->Fragment       NeutralLoss - H₂O

Caption: Primary fragmentation via loss of water.

Pathway 2: Formation of the Biphenyl Cation

Further fragmentation of the m/z 181.10 ion can occur. A characteristic fragmentation for alkyl-substituted aromatic compounds is the loss of the alkyl group to form a stable aromatic cation.[15] In this case, the loss of the methyl group (CH₃ radical, 15.0235 Da) from the m/z 181.10 ion would lead to the formation of a biphenyl cation fragment at m/z 166.08 .

Pathway 3: Formation of the Tropylium Ion Analogue

Benzyl-containing compounds are famous for producing the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[16][17][18] While the direct formation from this compound is complex, a related pathway involves the cleavage of the C-C bond linking the two aromatic rings. This could lead to the formation of a methylbenzyl cation, which could potentially rearrange. A more likely scenario involves the formation of a phenyl cation at m/z 77 following the loss of the methyl-benzyl alcohol moiety from the molecular ion.[19] Another significant ion observed in benzyl alcohol spectra is at m/z 107 , corresponding to a [C₇H₇O]⁺ species, which can subsequently lose carbon monoxide (CO) to form an ion at m/z 79.[20][21] For this compound, the analogous fragment would be a methyl-hydroxy-benzyl cation at m/z 121 .

G cluster_path1 Pathway 1: Dehydration cluster_path2 Pathway 2: Ring Cleavage M_H [M+H]⁺ m/z 199.11 M_H2O [C₁₄H₁₃]⁺ m/z 181.10 M_H->M_H2O - H₂O m121 [C₈H₉O]⁺ m/z 121.06 M_H->m121 - C₆H₅• m77 [C₆H₅]⁺ m/z 77.04 M_H->m77 - C₈H₉O• M_H2O_CH3 [C₁₃H₁₀]⁺• m/z 166.08 M_H2O->M_H2O_CH3 - •CH₃

Caption: Proposed major fragmentation pathways for [M+H]⁺.

Data Summary and Interpretation

The combination of accurate mass precursor data and logical fragmentation patterns provides a high degree of confidence in the structural assignment.

Observed m/zProposed FormulaDescriptionPathway
199.1118[C₁₄H₁₅O]⁺Protonated Molecule-
181.1012[C₁₄H₁₃]⁺Loss of H₂O1
166.0777[C₁₃H₁₀]⁺•Loss of H₂O then •CH₃1
121.0648[C₈H₉O]⁺Methyl-hydroxy-benzyl cation2
77.0386[C₆H₅]⁺Phenyl cation2
Table 2: Summary of predicted key ions in the ESI-MS/MS spectrum of this compound.

Conclusion

The mass spectrometric analysis of this compound using ESI-Q-TOF provides a robust method for its identification and structural confirmation. The molecule readily forms a protonated species, [M+H]⁺, under positive ESI conditions. Subsequent collision-induced dissociation yields a characteristic fragmentation pattern dominated by the neutral loss of water to form a stable carbocation at m/z 181.10. Further fragmentation provides additional structural details, confirming the presence of both the methyl-substituted and unsubstituted phenyl rings. This in-depth guide outlines a reliable, self-validating workflow that leverages high-resolution mass spectrometry to provide unambiguous characterization, an essential step in quality control and regulatory compliance for drug development and chemical synthesis.

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  • PubMed. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass.
  • Wikipedia. Collision-induced dissociation.
  • National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
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An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the infrared (IR) spectrum of 2-Methyl-3-biphenylmethanol (CAS 76350-90-8).[1][2][3] As an important intermediate in the synthesis of pharmaceuticals and agrochemicals like Bifenthrin, rigorous structural confirmation is paramount.[1][2][4] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and confirming the overall molecular architecture. This document details the theoretical underpinnings of IR spectroscopy as applied to this specific molecule, provides validated experimental protocols for sample analysis, and presents a thorough interpretation of the expected spectral features. It is intended for researchers, analytical chemists, and quality control professionals in the fields of drug development and chemical synthesis.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol .[1][5] Structurally, it is a substituted biphenyl, featuring a methanol group (-CH₂OH) and a methyl group (-CH₃) attached to one of the phenyl rings. The molecule's identity is defined by the precise arrangement of these substituents, which dictates its chemical properties and reactivity.

The structure contains several key features that are readily probed by infrared spectroscopy:

  • A hydroxyl (-OH) group, capable of hydrogen bonding.

  • Two aromatic (phenyl) rings.

  • sp²-hybridized C-H bonds on the aromatic rings.

  • sp³-hybridized C-H bonds on the methyl and methanol groups.

  • A C-O single bond.

Caption: Molecular structure of this compound.

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone technique for functional group identification in organic molecules.[6][7] The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies.[6][8] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[6][7] An IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.[6][8] For this compound, IR spectroscopy is an ideal tool to rapidly confirm the presence of the critical hydroxyl group and the aromatic framework.

Theoretical Principles of Infrared Spectroscopy

The Origin of Molecular Vibrations

The bonds connecting atoms in a molecule are not rigid; they behave like springs that can stretch, bend, and twist. These motions are called molecular vibrations. For a vibration to be "IR active," meaning it can absorb infrared radiation, it must cause a change in the molecule's net dipole moment.[9] The energy required for these vibrations corresponds to the infrared region of the electromagnetic spectrum.

Key Vibrational Modes
  • Stretching: A change in the distance between two bonded atoms. This can be symmetric or asymmetric and requires more energy (higher frequency) than bending.[10]

  • Bending: A change in the angle between bonds. These vibrations include scissoring, rocking, wagging, and twisting, and they typically occur at lower frequencies in the "fingerprint region" of the spectrum.[11]

Factors Influencing Vibrational Frequencies

The precise wavenumber at which a bond absorbs IR radiation is determined by several factors:

  • Bond Strength: Stronger bonds (e.g., double or triple bonds) vibrate at higher frequencies than weaker bonds.[10][12]

  • Mass of Atoms: Bonds involving lighter atoms (like hydrogen) vibrate at higher frequencies than those involving heavier atoms.[10][13]

  • Hydrogen Bonding: The presence of hydrogen bonding, particularly with the -OH group, weakens the O-H bond. This causes the O-H stretching frequency to decrease and the absorption band to become significantly broader.[7][14]

Experimental Protocol: Acquiring the IR Spectrum

Given that this compound is a solid at room temperature (melting point: 59-60 °C), two primary methods are suitable for analysis: Attenuated Total Reflectance (ATR) and the KBr pellet method.[4]

Method A: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred modern technique due to its simplicity and minimal sample preparation.[15][16] It is ideal for rapid, qualitative, and quantitative measurements.[15]

Principle of Operation: An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide).[16][17] This creates an evanescent wave that extends a few micrometers beyond the crystal surface.[17][18] When a sample is pressed firmly against the crystal, the evanescent wave penetrates it. The sample absorbs energy at specific frequencies, attenuating the reflected IR beam.[17][19] The detector then records the attenuated light to generate the spectrum.[17]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is critical for a high-quality spectrum.[17]

  • Data Acquisition: Collect the sample spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Release the pressure, remove the sample, and clean the crystal thoroughly with a solvent-moistened wipe.

Method B: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide (KBr).

Principle of Operation: A small amount of the sample is intimately mixed with high-purity KBr powder.[20] The mixture is then pressed under high pressure to form a thin, transparent pellet.[20] The IR beam is passed directly through this pellet, and the transmitted light is measured.

Step-by-Step Protocol:

  • Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven to remove absorbed water, which has strong IR absorptions.[20]

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[21]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[21] Mix gently but thoroughly to ensure the sample is uniformly dispersed.[20] Avoid overly vigorous grinding which can affect the KBr crystal lattice.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent disc.[20]

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum (using a pure KBr pellet or an empty beam path) and then the sample spectrum.

Experimental Workflow Diagram

FTIR_Workflow cluster_ATR ATR Method cluster_KBr KBr Pellet Method ATR_Start Start ATR_Clean Clean ATR Crystal ATR_Start->ATR_Clean ATR_BG Collect Background ATR_Clean->ATR_BG ATR_Sample Place Sample on Crystal ATR_BG->ATR_Sample ATR_Press Apply Pressure ATR_Sample->ATR_Press ATR_Scan Collect Spectrum ATR_Press->ATR_Scan ATR_End Clean and Finish ATR_Scan->ATR_End KBr_Start Start KBr_Grind Grind Sample (1-2 mg) KBr_Start->KBr_Grind KBr_Mix Mix with KBr (100-200 mg) KBr_Grind->KBr_Mix KBr_Press Press Pellet KBr_Mix->KBr_Press KBr_Scan Collect Spectrum KBr_Press->KBr_Scan KBr_End Finish KBr_Scan->KBr_End

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-3-biphenylmethanol, a key intermediate in the production of various high-value commercial chemicals, including the pyrethroid insecticide Bifenthrin.[1][2] The guide focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction efficiency and yield. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Significance of this compound and the Suzuki Coupling Approach

This compound is a crucial building block in the synthesis of a range of commercially significant compounds.[1][2] Its biphenyl structure is a valuable pharmacophore in medicinal chemistry and forms the core of the active ingredient in certain agrochemicals.[1] The efficient and scalable synthesis of this intermediate is therefore of considerable interest.

Among the various methods for constructing the biaryl scaffold, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7] This palladium-catalyzed reaction involves the coupling of an organoboron species (typically a boronic acid) with an organohalide.[6][8] Compared to traditional methods like the Ullmann, Wurtz, or Grignard reactions, the Suzuki coupling often provides higher yields and fewer side reactions, making it a preferred method for industrial applications.[9]

This guide will focus on the synthesis of this compound from (3-bromo-2-methylphenyl)methanol and phenylboronic acid, a well-documented and efficient route.[1][10]

The Heart of the Reaction: Unraveling the Suzuki Coupling Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, (3-bromo-2-methylphenyl)methanol) to a palladium(0) complex. This step, often the rate-determining one, results in the formation of a palladium(II) species.[6][8] The palladium atom inserts itself into the carbon-halogen bond.[8]

  • Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex.[6][8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][13][14] The halide or other leaving group on the palladium is replaced by the phenyl group.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (the 2-methyl-3-methanolphenyl and the phenyl groups) from the palladium(II) complex. This forms the desired carbon-carbon bond of this compound and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[11]

The Critical Role of the Base

The choice of base is a critical parameter in the Suzuki coupling. The base plays a multifaceted role, primarily in the transmetalation step where it activates the boronic acid.[3] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[3][8] The base is believed to form a boronate species from the boronic acid, which is more reactive towards transmetalation.[14][15]

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OH)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Field-Proven Methodology

The following protocol details a reliable method for the synthesis of this compound. This procedure is based on established literature methods and has been optimized for high yield and purity.[10]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Role
(3-bromo-2-methylphenyl)methanolC₈H₉BrO201.061.00 g4.97Aryl Halide
Phenylboronic acidC₆H₇BO₂121.931.21 g9.92Organoboron Reagent
Pd(dppf)Cl₂·CH₂Cl₂C₃₅H₃₀Cl₄FeP₂Pd816.6420.2 mg0.025Catalyst
2M Sodium BicarbonateNaHCO₃84.0110 mL20Base
TolueneC₇H₈92.1410 mL-Solvent
EthanolC₂H₅OH46.073.3 mL-Co-solvent
Ethyl AcetateC₄H₈O₂88.11--Extraction Solvent
Saturated NaCl solutionNaCl58.44--Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04--Drying Agent
Silica GelSiO₂60.08--Stationary Phase
Hexane/Ethyl Acetate (12:1)----Mobile Phase
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine (3-bromo-2-methylphenyl)methanol (1.00 g, 4.97 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 0.025 mmol).

  • Solvent Addition and Inert Atmosphere: Add toluene (10 mL) and ethanol (3.3 mL) to the flask. Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Base Addition and Reaction: Add 2M aqueous sodium bicarbonate solution (10 mL) to the reaction mixture. Heat the mixture to 80°C and stir for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and wash with a saturated sodium chloride solution (50 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (12:1) mixture as the eluent. This will afford this compound as a white solid.

Expected Yield and Characterization

Following this protocol, a high yield of the desired product is expected (e.g., 1.07 g, 98%).[10] The purified product can be characterized by its melting point (74-76 °C) and spectroscopic methods such as NMR and IR.[10]

Experimental_Workflow Start Starting Materials ((3-bromo-2-methylphenyl)methanol, Phenylboronic acid, Catalyst, Base) Reaction Suzuki Coupling Reaction (Toluene/Ethanol, 80°C, 3h) Start->Reaction Workup Aqueous Workup (EtOAc, sat. NaCl) Reaction->Workup Drying Drying and Concentration (Na2SO4, Rotary Evaporation) Workup->Drying Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Purification Product Pure this compound Purification->Product

Sources

An In-Depth Technical Guide to the Grignard Reaction for 2-Methyl-3-biphenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2-Methyl-3-biphenylmethanol, a key intermediate in the production of agrochemicals like Bifenthrin[1][2]. The core of this synthesis relies on the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds[3][4]. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical parameters for optimization, and address common challenges and troubleshooting strategies.

The Foundational Chemistry: Reaction Principle and Mechanism

The synthesis of this compound via the Grignard reaction is a multi-step process that hinges on the creation of a highly nucleophilic organometallic species. The overall transformation involves the formation of an aryl Grignard reagent, which then attacks an electrophilic carbonyl carbon.

Step 1: Formation of the Grignard Reagent The process begins with the reaction of an aryl halide, such as 3-chloro-2-methylbiphenyl, with magnesium metal turnings. This reaction is conducted in an anhydrous aprotic ether solvent, typically tetrahydrofuran (THF) or diethyl ether[4][5][6]. The ether solvent is not merely a medium; it plays a crucial role in stabilizing the resulting organomagnesium halide complex, known as the Grignard reagent.

The paramount consideration in this step is the rigorous exclusion of water. Grignard reagents are exceptionally strong bases and will readily react with any available protic source, including trace amounts of moisture in the glassware or solvent[7][8][9][10]. This undesired reaction quenches the reagent, converting it into an alkane (2-methylbiphenyl) and magnesium hydroxide halide, thereby reducing the overall yield[3][11].

Step 2: Nucleophilic Attack on Formaldehyde Once formed, the (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride reagent possesses a highly nucleophilic carbon atom. This carbanion readily attacks the electrophilic carbonyl carbon of formaldehyde (HCHO)[4][12]. This nucleophilic addition results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate.

Step 3: Acidic Workup and Protonation The final stage of the synthesis is an acidic workup. The reaction mixture containing the magnesium alkoxide intermediate is quenched by adding a dilute aqueous acid, such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl)[13][14][15]. This step protonates the alkoxide to yield the desired product, this compound, and converts the magnesium species into water-soluble salts, which can be easily removed during the extraction phase.

Grignard Mechanism for this compound Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation ArylHalide 3-Chloro-2-methylbiphenyl Grignard Grignard Reagent (2-methylbiphenyl-3-yl)MgCl ArylHalide->Grignard Mg Mg Metal Mg->Grignard THF Anhydrous THF THF->Grignard stabilization Formaldehyde Formaldehyde (HCHO) Alkoxide Magnesium Alkoxide Intermediate Formaldehyde->Alkoxide Acid Acidic Workup (H₃O⁺) Product This compound Acid->Product Grignard->Alkoxide Alkoxide->Product

Grignard reaction mechanism overview.

Field-Proven Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis. All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination[13][15].

Experimental Workflow A Apparatus Setup (Flame-dried glassware under N₂) B Charge Flask (Mg turnings, anhydrous THF) A->B C Initiate Reaction (Add small amount of aryl halide, optional: iodine crystal) B->C D Form Grignard Reagent (Slow, dropwise addition of 3-chloro-2-methylbiphenyl in THF) C->D Control exotherm E Cool Reaction (Ice bath, 0-5°C) D->E F Nucleophilic Addition (Slow, dropwise addition of formaldehyde source) E->F Control exotherm G Quench Reaction (Pour mixture into cold aq. NH₄Cl) F->G H Liquid-Liquid Extraction (e.g., with Diethyl Ether) G->H I Wash & Dry (Wash organic layer with brine, dry over anhydrous Na₂SO₄) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (Column Chromatography or Recrystallization) J->K L Characterization (NMR, IR, MP, MS) K->L

Workflow for the synthesis of this compound.

Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen or argon.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings and a small volume of anhydrous THF.

    • Dissolve 3-chloro-2-methylbiphenyl in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium suspension. The reaction is indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added as an initiator[16][17].

    • Once initiated, add the remainder of the 3-chloro-2-methylbiphenyl solution dropwise at a rate that maintains a gentle reflux, controlling the exothermic reaction[15][18].

    • After the addition is complete, continue stirring the mixture (with gentle heating if necessary) until most of the magnesium has been consumed.

  • Reaction with Formaldehyde:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Slowly add a source of formaldehyde (e.g., paraformaldehyde suspended in THF or by bubbling dry formaldehyde gas through the solution) to the stirred Grignard solution. Maintain the temperature below 10°C to control the exotherm.

  • Workup and Isolation:

    • Once the addition is complete, allow the mixture to stir and warm to room temperature.

    • Slowly pour the reaction mixture into a separate beaker containing a stirred, ice-cold solution of saturated aqueous ammonium chloride or dilute hydrochloric acid to quench the reaction[14][19].

    • Transfer the resulting mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether[13][14].

    • Separate the organic layer and wash it sequentially with water and then brine to remove any remaining water-soluble impurities[17].

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate[13][14].

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to remove byproducts[6][16].

Critical Parameters for Synthesis Optimization

The success and efficiency of this Grignard synthesis are highly dependent on the careful control of several key parameters.

ParameterRecommended Condition & Rationale
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether. These aprotic, polar solvents are essential for solvating and stabilizing the Grignard reagent through coordination with the magnesium center, forming the Schlenk equilibrium[10][16]. For industrial applications, toluene may be considered[6].
Temperature Controlled at all stages. Initiation may require gentle warming. During the dropwise addition of the aryl halide and formaldehyde, the temperature must be controlled (e.g., gentle reflux or ice bath cooling) to manage the exothermic nature of the reactions and prevent side reactions[13][18][20].
Atmosphere Inert (Nitrogen or Argon). The highly reactive Grignard reagent is sensitive to both atmospheric moisture and oxygen. An inert atmosphere is crucial throughout the process[13].
Rate of Addition Slow and controlled. Dropwise addition of the aryl halide to the magnesium prevents its concentration from becoming too high, which minimizes the Wurtz coupling side reaction[15][18]. Slow addition of the electrophile (formaldehyde) controls the exotherm.
Reagent Purity High purity and anhydrous. All reagents, especially the solvent and the aryl halide, must be free of water to avoid quenching the Grignard reagent[7][8][9][10].

Troubleshooting Common Side Reactions

Even with careful control, side reactions can occur, impacting yield and purity.

  • Wurtz Coupling (Homocoupling): This is a primary side reaction where the Grignard reagent (R-MgX) reacts with unreacted aryl halide (R-X) to form a symmetrical biphenyl dimer (R-R)[13][18]. This is often observed as a major impurity.

    • Causality: High local concentration of the aryl halide.

    • Solution: Ensure slow, dropwise addition of the aryl halide to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent[15][18].

  • Quenching by Protic Impurities: The Grignard reagent is a powerful base and will be destroyed by any compound with an acidic proton, most commonly water.

    • Causality: Contamination from wet glassware, solvents, or reagents.

    • Solution: Meticulous drying of all glassware (oven or flame-drying), use of anhydrous solvents, and ensuring reagents are dry are non-negotiable prerequisites for success[7][10][11][13].

  • Failure to Initiate: The reaction sometimes fails to start due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.

    • Causality: Oxidation of the magnesium metal surface.

    • Solution: Use fresh, high-quality magnesium turnings. If initiation is sluggish, it can be started by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium pieces in situ with a dry glass rod to expose a fresh metal surface[16][17].

Product Purification and Characterization

Following the workup, the crude product must be purified and its identity confirmed.

Purification: The primary byproduct, the Wurtz-coupled dimer, is typically less polar than the desired alcohol product. This difference in polarity allows for effective separation using silica gel column chromatography. Alternatively, recrystallization can be employed for purification[16].

Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Analytical MethodReported Data for this compound
Melting Point 73-76 °C[21][22]
IR Spectroscopy (cm⁻¹) A strong, broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration due to intermolecular hydrogen bonding[21].
¹H NMR (400 MHz, CDCl₃) δ ~7.47 - 7.20 (m, 8H, Ar-H), ~4.78 (s, 2H, -CH₂OH), ~2.25 (s, 3H, Ar-CH₃)[21]
¹³C NMR (101 MHz, CDCl₃) δ ~142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6 (Aromatic C), ~64.1 (-CH₂OH), ~15.9 (Ar-CH₃)[21]
High-Res Mass Spec (HRMS) [M+Na]⁺ Calculated: 221.0937; Found: 221.0939[21]

Conclusion

The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in carbon-carbon bond formation. The synthesis of this compound is a prime example of its application. Success hinges on a deep understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of strictly anhydrous conditions to protect the highly reactive organometallic intermediate. By controlling key parameters such as temperature, addition rates, and reagent purity, researchers can reliably and efficiently produce this valuable chemical intermediate.

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Sources

2-Methyl-3-biphenylmethanol: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-biphenylmethanol is a strategically important chemical intermediate whose value is derived from its unique structural features: a biphenyl core, a sterically influential methyl group, and a versatile hydroxymethyl functional group.[1] This combination makes it a valuable building block in several areas of organic chemistry, most notably in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2][3] This guide provides an in-depth analysis of the synthesis of this compound, explores its potential applications with a focus on ligand synthesis for catalysis, and offers detailed experimental protocols to illustrate its practical utility.

Introduction: Structural Significance and Potential

The biphenyl scaffold is a privileged structure in modern chemistry, appearing in a wide array of functional molecules, from life-saving drugs to the ligands that enable powerful catalytic transformations.[4][5][6] this compound, with its molecular formula C₁₄H₁₄O, presents a unique variation on this theme.[7][8]

The key to its utility lies in the interplay of its constituent parts:

  • The Biphenyl Core: Provides a rigid and sterically defined backbone. This is a highly sought-after feature in the design of phosphine ligands for cross-coupling reactions, where the bite angle and steric bulk of the ligand can dramatically influence the efficiency and selectivity of the catalytic process.[4][5][6]

  • The Methyl Group: Positioned ortho to the second phenyl ring, the methyl group introduces steric hindrance that can influence the conformation of the biphenyl system. This can be exploited to create chiral environments or to fine-tune the electronic properties of derivative molecules.

  • The Hydroxymethyl Group: This primary alcohol is a versatile chemical handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This versatility allows for the straightforward incorporation of the 2-methyl-3-biphenyl scaffold into more complex molecular architectures.[9][10][11][12][13]

Historically, the primary application of this compound has been as a key intermediate in the synthesis of Bifenthrin, a widely used pyrethroid insecticide.[1][2][3][8] However, its potential extends far beyond this single application, particularly in the fields of medicinal chemistry and catalysis.

Synthesis of this compound

Several robust synthetic routes to this compound have been established, with the Suzuki coupling and Grignard reactions being the most prominent.[2]

Suzuki Coupling Approach

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, and it is well-suited for the synthesis of biaryl compounds.[14] A common strategy involves the coupling of (3-bromo-2-methylphenyl)methanol with phenylboronic acid.[7]

Alternatively, 3-bromo-2-methylbenzoic acid can be coupled with phenylboronic acid, followed by reduction of the resulting carboxylic acid to the desired alcohol using a reducing agent like lithium aluminum hydride or borane.[3][7][15]

Detailed Experimental Protocol: Suzuki Coupling[7]

Objective: To synthesize this compound from (3-bromo-2-methylphenyl)methanol and phenylboronic acid.

Materials:

  • (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol)

  • Phenylboronic acid (1.21 g, 9.92 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol)

  • 2M Sodium bicarbonate solution (10 mL)

  • Ethanol (3.3 mL)

  • Toluene (10 mL)

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Argon gas supply

Procedure:

  • To a reaction flask, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol).

  • Add ethanol (3.3 mL) and toluene (10 mL) to the flask.

  • Purge the flask with argon for 5-10 minutes to create an inert atmosphere.

  • Add the 2M sodium bicarbonate solution (10 mL) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 3 hours.

  • After cooling to room temperature, dilute the mixture with EtOAc (100 mL).

  • Wash the organic layer with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate 12:1) to afford this compound as a white solid.

Expected Yield: ~98%[7]

Grignard Reaction Approach

Another common synthetic route involves the use of a Grignard reagent.[2] For instance, 3-chloro-2-methylbiphenyl can be reacted with magnesium to form the corresponding Grignard reagent, (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride. This organometallic species can then be reacted with a source of formaldehyde, such as paraformaldehyde, to yield this compound after an acidic workup.[2][16]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Reactants: (3-bromo-2-methylphenyl)methanol Phenylboronic acid Pd(dppf)Cl2·CH2Cl2 2M NaHCO3 reaction Suzuki Coupling (Toluene/Ethanol, 80°C, 3h, Ar) start->reaction dilution Dilute with EtOAc reaction->dilution wash Wash with Brine dilution->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography (Hexane:EtOAc 12:1) concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Potential Applications in Organic Chemistry

While its role as an agrochemical intermediate is well-established, the true potential of this compound lies in its application as a versatile building block for more complex and high-value molecules.

Ligand Synthesis for Homogeneous Catalysis

Bulky, electron-rich phosphine ligands based on a biphenyl backbone are highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig amination, and α-arylation of ketones.[4][5] The this compound scaffold is an excellent starting point for the synthesis of novel phosphine ligands.

The hydroxymethyl group can be converted to a chloromethyl or bromomethyl group, which can then be reacted with a phosphide anion (e.g., KPPh₂) to introduce the phosphine moiety. The steric bulk provided by the methyl group and the biphenyl framework can create a unique coordination environment around the metal center, potentially leading to catalysts with enhanced activity and selectivity.[6]

Proposed Reaction Scheme: Synthesis of a Biphenyl-Based Phosphine Ligand

G cluster_reactants cluster_products r1 This compound p1 (2-Methyl-3-biphenyl)methyl chloride r1->p1 Step 1 r2 SOCl2 r3 KPPh2 p2 ((2-Methyl-3-biphenyl)methyl)diphenylphosphine p1->p2 Step 2

Sources

The Synthetic Journey of a Crucial Building Block: A Technical Guide to 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Molecule

In the vast landscape of organic chemistry, some molecules, while not possessing inherent biological activity, serve as indispensable cornerstones for the synthesis of high-value commercial products. 2-Methyl-3-biphenylmethanol (CAS No: 76350-90-8) is a prime example of such a pivotal intermediate.[1][2][3][4][5] Its deceptively simple structure, a biphenyl scaffold with a strategically placed methyl and hydroxymethyl group, belies its significance in the agrochemical and pharmaceutical industries.[1][2][3][6] This technical guide delves into the discovery and synthetic history of this compound, offering an in-depth analysis of its synthetic routes and the chemical principles that govern them. Our focus will be on providing actionable insights for researchers, scientists, and professionals in drug development, enabling a deeper understanding of this versatile building block.

The history of this compound is not one of a singular "discovery" but rather an evolution driven by its application as a key precursor, most notably for the pyrethroid insecticide Bifenthrin.[1][2][3][5] Its biphenyl motif is a valuable pharmacophore, and its utility extends to the synthesis of potential therapeutic agents, such as PD-L1 inhibitors for cancer immunotherapy.[3][6]

Navigating the Synthetic Landscape: Key Methodologies

The synthesis of this compound is dominated by two primary and robust methodologies: the Suzuki coupling reaction and the Grignard reaction.[1] The choice between these routes often depends on factors such as starting material availability, desired scale, and process safety considerations.

The Elegance of Palladium: The Suzuki Coupling Approach

The Suzuki coupling reaction stands as a powerful and versatile tool for the construction of biaryl compounds. Its application to the synthesis of this compound offers a highly efficient and functional group tolerant pathway. The core principle involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.

A prevalent Suzuki-based route commences with the coupling of a substituted benzoic acid with phenylboronic acid, followed by a reduction step.[6][7][8]

Conceptual Workflow of the Suzuki Coupling Route

Suzuki_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction A 3-Bromo-2-methylbenzoic Acid D 3-Phenyl-2-methylbenzoic Acid A->D Coupling B Phenylboronic Acid B->D Coupling C Pd Catalyst Base C->D Coupling F This compound D->F Reduction E Reducing Agent (e.g., LiAlH4)

Caption: Suzuki coupling followed by reduction for this compound synthesis.

Detailed Protocol: Suzuki Coupling and Reduction

This protocol is a synthesis of reported procedures, designed to provide a comprehensive and reproducible method.[7][8]

Step 1: Suzuki Coupling to form 3-Phenyl-2-methylbenzoic Acid

  • Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), combine 3-bromo-2-methylbenzoic acid, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂), and a suitable base (e.g., sodium bicarbonate or sodium carbonate).

  • Solvent System: Employ a biphasic solvent system such as toluene/ethanol/water or a polar solvent like water.[7][8]

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to reflux for 1 to 12 hours.[7][8] Reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with an aqueous acid solution (e.g., 2N HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield crude 3-phenyl-2-methylbenzoic acid.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the crude 3-phenyl-2-methylbenzoic acid in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere.

  • Reduction: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) at a controlled temperature (typically 0°C to room temperature).

  • Quenching and Work-up: After the reaction is complete, cautiously quench the excess reducing agent with water or an aqueous acid solution.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. The crude this compound can be purified by column chromatography on silica gel.[7]

An alternative Suzuki approach involves the direct coupling of (3-bromo-2-methylphenyl)methanol with phenylboronic acid, which circumvents the need for a separate reduction step.[7]

ParameterSuzuki Method 1 (via Benzoic Acid)Suzuki Method 2 (Direct Coupling)
Starting Material 3-Bromo-2-methylbenzoic Acid(3-Bromo-2-methylphenyl)methanol
Key Reagents Phenylboronic Acid, Pd Catalyst, Base, Reducing AgentPhenylboronic Acid, Pd Catalyst, Base
Number of Steps Two (Coupling and Reduction)One (Coupling)
Reported Yield High (e.g., 90% for coupling, subsequent reduction yield varies)[8]High (e.g., 98%)[7]
Key Considerations Requires a separate reduction step; potential for side reactions during reduction.More direct route; starting material may be less readily available.
The Power of Organometallics: The Grignard Reaction Approach

The Grignard reaction offers a classic and robust method for carbon-carbon bond formation. In the context of this compound synthesis, it provides a powerful means to construct the biphenyl core and introduce the hydroxymethyl functionality.

A common Grignard-based synthesis involves the reaction of a Grignard reagent derived from a halogenated biphenyl precursor with a source of formaldehyde.[1][9]

Conceptual Workflow of the Grignard Reaction Route

Grignard_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Formaldehyde Source A 3-Chloro-2-methylbiphenyl C (2-Methyl[1,1'-biphenyl]-3-yl)magnesium chloride A->C Formation B Magnesium (Mg) B->C Formation E This compound C->E Reaction D Formaldehyde Source (e.g., Polyoxymethylene)

Caption: Grignard reaction pathway for this compound synthesis.

Detailed Protocol: Grignard Reaction

The following protocol is based on patented methodologies, highlighting the industrial approach to this synthesis.[9][10]

  • Grignard Reagent Preparation: In a dry reaction vessel under an inert atmosphere, react 3-chloro-2-methylbiphenyl with magnesium turnings in a suitable solvent. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, industrial processes have been developed using toluene to simplify solvent recovery.[10]

  • Reaction with Formaldehyde Source: Heat the solution of the Grignard reagent to reflux and add a source of formaldehyde, such as polyoxymethylene, portion-wise over several hours.[9]

  • Work-up and Quenching: After the addition is complete, continue refluxing to ensure the reaction goes to completion. Cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.[9]

  • Isolation and Purification: Separate the organic phase, and distill off the solvents. The product can be crystallized by cooling the solution, followed by filtration and drying to yield this compound.[9]

A notable patented variation of the Grignard approach involves a sequence of two Grignard reactions and a coupling step, which also avoids the use of THF as a solvent.[10]

Applications and Future Perspectives

The primary application of this compound is as a crucial intermediate in the synthesis of the insecticide Bifenthrin.[1][2][3][5] Its structural features are also being leveraged in medicinal chemistry for the development of novel therapeutics, including PD-L1 inhibitors.[3][6] Furthermore, it serves as a valuable building block in the synthesis of other organic compounds, such as biphenyl-1,2,3-triazole couplings and other functionalized biphenyl alcohols.[3][6]

The ongoing research into more efficient, cost-effective, and environmentally benign synthetic routes for this compound will continue to be of great interest. The development of novel catalytic systems and the optimization of reaction conditions are key areas for future exploration.

Conclusion

This compound, while not a household name, is a testament to the importance of key intermediates in the chemical industry. Its synthetic history, rooted in the practical need for agrochemicals and now extending into the realm of pharmaceuticals, showcases the elegance and power of modern organic synthesis. The Suzuki coupling and Grignard reaction have proven to be reliable and scalable methods for its production, each with its own set of advantages. A thorough understanding of these synthetic pathways is essential for any researcher or professional involved in the development of molecules that rely on the biphenyl scaffold.

References

  • Efficient Synthesis of Bifenazate. (2007). Synthetic Communications, 36(15), 2151-2156.
  • Efficient Synthesis of Bifenazate - Ingenta Connect. (2006). Synthetic Communications, 36(15), 2151-2156.
  • Bifenazate | C17H20N2O3 | CID 176879 - PubChem. (n.d.).
  • CN102381941A - Preparation method of this compound - Google Patents. (n.d.).
  • Efficient Synthesis of Bifenazate - ResearchGate. (2006). Synthetic Communications, 36(15), 2151-2156.
  • CN102344395A - Synthesis method for bifenazate - Google Patents. (n.d.).
  • CN102603485A - Preparation method of this compound - Google Patents. (n.d.).
  • The Chemical Synthesis Landscape: Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com. (n.d.).
  • Mastering Organic Synthesis with this compound: A Versatile Chemical Reagent - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem. (n.d.).

Sources

The Evolving Landscape of 2-Methyl-3-biphenylmethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-3-biphenylmethanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of this compound derivatives, their synthesis, and their burgeoning potential across multiple therapeutic modalities. We will delve into their established role as Angiotensin II AT1 receptor antagonists for hypertension, their promising application as PD-1/PD-L1 checkpoint inhibitors in oncology, and their potential as anti-inflammatory and anti-cancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The Core Moiety: Synthesis and Chemical Versatility of this compound

The synthetic accessibility of the this compound core is a key enabler of its widespread use in drug discovery. The biphenyl structure provides a rigid backbone for the precise spatial orientation of functional groups, while the methyl and methanol substituents offer handles for further chemical modification. Two primary synthetic routes dominate the preparation of this foundational molecule: the Suzuki coupling reaction and the Grignard reaction.

Suzuki Coupling Approach

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that is widely employed for the formation of biaryl systems. In a typical synthesis of this compound, a substituted phenylboronic acid is coupled with a brominated methylbenzyl alcohol derivative.[1][2]

A common pathway involves the Suzuki coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid to yield 3-phenyl-2-methylbenzoic acid. Subsequent reduction of the carboxylic acid group, often with a reducing agent like borane or lithium aluminum hydride, affords the desired this compound.[3] The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields.[1][2]

Grignard Reaction Approach

The Grignard reaction offers an alternative and robust method for constructing the C-C bond of the biphenyl moiety. This approach typically involves the formation of a Grignard reagent from a halogenated biphenyl precursor, which then reacts with a suitable electrophile to introduce the hydroxymethyl group. For instance, (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride can be reacted with formaldehyde or a formaldehyde equivalent to produce this compound. The success of this synthesis is highly dependent on the careful control of reaction conditions to prevent side reactions.

Therapeutic Applications of this compound Derivatives

The true therapeutic potential of this scaffold lies in its derivatives. By strategically modifying the core structure, researchers have developed compounds with potent and selective activities against a range of biological targets.

Angiotensin II AT1 Receptor Antagonists for Hypertension

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the Angiotensin II AT1 receptor is a key component of this pathway.[4] Blockade of the AT1 receptor is a well-established therapeutic strategy for the treatment of hypertension. The biphenyl scaffold of this compound derivatives serves as a crucial pharmacophore for interaction with the AT1 receptor.

A New Frontier in Oncology: PD-1/PD-L1 Checkpoint Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that regulate T-cell activation.[3] Many cancers exploit this pathway to evade immune surveillance. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity and have revolutionized cancer treatment.

Recent studies have identified this compound derivatives as promising PD-1/PD-L1 inhibitors.[3][5] The biphenylmethyl moiety has been shown to be essential for binding to PD-L1. A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction.[3][5]

CompoundIC50 (µM)[3]
6 12.28
7 8.52
8a 14.08

IC50 values were determined using a homogeneous time-resolved fluorescence (HTRF) assay.

These findings highlight the potential of the this compound scaffold in the development of novel oral immunotherapies for cancer.

Anti-Cancer Potential Beyond Immunotherapy

The biphenyl motif is a recurring structural feature in a variety of anti-cancer agents. Hydroxylated biphenyl compounds, structurally related to this compound, have demonstrated potent antiproliferative activity against malignant melanoma cells.[6][7] These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[7]

For instance, two hydroxylated biphenyl compounds, designated as compound 11 and 12, exhibited significant antitumor potential against melanoma cells with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively.[6][7] These compounds showed no toxicity to normal fibroblasts up to 32 µM.[7]

Anti-inflammatory Properties

The structural similarity of biphenylmethanol derivatives to known anti-inflammatory agents suggests their potential in this therapeutic area. While direct evidence for the anti-inflammatory activity of a broad range of this compound derivatives is limited, related phenolic compounds are known to exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.

Key Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound via Suzuki Coupling

This protocol is a representative example of a Suzuki coupling reaction to synthesize the core molecule.

Materials:

  • (3-bromo-2-methylphenyl)methanol

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Sodium bicarbonate)

  • Solvents (e.g., Toluene, Ethanol)

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine (3-bromo-2-methylphenyl)methanol, phenylboronic acid, and the palladium catalyst in a mixture of toluene and ethanol under an inert atmosphere (e.g., argon).[1]

  • Add an aqueous solution of sodium bicarbonate to the mixture.[1]

  • Heat the reaction mixture at 80 °C for 3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[1]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]

  • Wash the organic layer with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Angiotensin II AT1 Receptor Binding Assay

This protocol describes a competition binding assay to determine the affinity of test compounds for the AT1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the AT1 receptor (e.g., rat liver membranes)

  • Radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and either assay buffer (for total binding), a high concentration of an unlabeled known antagonist (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

General Synthetic Workflow

G cluster_synthesis Synthetic Pathways Start_Suzuki 3-Bromo-2-methylbenzoic Acid + Phenylboronic Acid Intermediate_Suzuki 3-Phenyl-2-methylbenzoic Acid Start_Suzuki->Intermediate_Suzuki Suzuki Coupling Reduction Reduction (e.g., LiAlH4) Intermediate_Suzuki->Reduction Final_Product This compound Reduction->Final_Product Start_Grignard Halogenated Biphenyl Derivative Grignard_Reagent Grignard Reagent Formation Start_Grignard->Grignard_Reagent Reaction_Formaldehyde Reaction with Formaldehyde Grignard_Reagent->Reaction_Formaldehyde Reaction_Formaldehyde->Final_Product G cluster_pathway AT1 Receptor Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC_Activation->Response Antagonist This compound Derivative (Antagonist) Antagonist->AT1R

Caption: Simplified AT1 receptor signaling pathway and point of intervention.

Experimental Workflow for Cytotoxicity Screening

G Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Derivatives (Varying Concentrations) Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the cytotoxicity of derivatives using the MTT assay.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutics. While significant progress has been made in their application as AT1 receptor antagonists and, more recently, as PD-1/PD-L1 inhibitors, the full potential of this chemical class is yet to be realized.

Future research should focus on:

  • Expansion of SAR studies: A more systematic exploration of the chemical space around the this compound core is warranted to identify derivatives with improved potency, selectivity, and pharmacokinetic properties for various targets.

  • Exploration of new therapeutic areas: The anti-inflammatory and broader anti-cancer potential of these derivatives should be investigated more thoroughly, with a focus on identifying specific molecular targets.

  • In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). National Center for Biotechnology Information.
  • Comprehensive structure–activity relationship analysis of substituted 5-(biphenyl-4-ylmethyl) pyrazoles derivatives as AT1 selective angiotensin II receptor antagonists: 2D and kNNMFA QSAR approach. (n.d.). Semantic Scholar.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed.
  • The Chemical Synthesis Landscape: Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Center for Biotechnology Information.
  • Synthesis and Antiproliferative Activities of Triphenylmethanol Conjugates of Leuprorelin. (n.d.). Scientific Research Publishing.
  • Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry.
  • CN102603485A - Preparation method of this compound. (n.d.). Google Patents.
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  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (n.d.). MDPI.
  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (2020). National Center for Biotechnology Information.
  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (2020). PubMed.

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Methodological & Application

Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling Synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories for the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2][4][5] The reaction typically involves the cross-coupling of an organoboron species, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[4][6][7]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-3-biphenylmethanol via a Suzuki-Miyaura coupling reaction. This particular biaryl methanol is a key intermediate in the synthesis of various high-value chemicals, including the pyrethroid insecticide Bifenthrin.[8][9] Beyond a mere recitation of steps, this guide delves into the causality behind the experimental choices, offering insights grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) species.[2][6][7] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid, rendering it more nucleophilic and facilitating the ligand exchange on the palladium center.[4][10][11][12]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine (3-bromo-2-methylphenyl)methanol, Phenylboronic acid, Pd catalyst, and base in flask solvent Add degassed solvent mixture (e.g., Toluene/Ethanol/Water) reagents->solvent inert Purge with inert gas (Argon or Nitrogen) solvent->inert heat Heat the reaction mixture (e.g., 80-100 °C) with stirring inert->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with aqueous solutions cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify crude product by flash column chromatography dry->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[8][13]

Materials and Reagents:

  • (3-bromo-2-methylphenyl)methanol

  • Phenylboronic acid

  • Palladium catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Solvents: Toluene, Ethanol, and Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Reaction Parameters:

ParameterRecommended Value/ReagentRationale
Aryl Halide (3-bromo-2-methylphenyl)methanolThe bromide offers a good balance of reactivity and stability.[4]
Boronic Acid Phenylboronic acid (1.2-2.0 equiv.)A slight excess helps to drive the reaction to completion.[8]
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.5-2 mol%)The dppf ligand is a bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination.[14][15]
Base Sodium bicarbonate (2.0-3.0 equiv.)A mild inorganic base is effective in activating the boronic acid without promoting side reactions.[12][13]
Solvent System Toluene/Ethanol/Water (e.g., 3:1:3 v/v/v)The biphasic mixture aids in dissolving both the organic substrates and the inorganic base.[4][8][16]
Temperature 80-100 °CElevated temperatures are typically required to overcome the activation energy of the oxidative addition step.[6][8]
Reaction Time 3-24 hoursReaction progress should be monitored to determine the optimal time.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromo-2-methylphenyl)methanol (1.0 equiv.), phenylboronic acid (1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 1 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) active catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent mixture of toluene and ethanol. Subsequently, add a degassed aqueous solution of sodium bicarbonate (2.0 M, 3.0 equiv.). Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is recommended to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. The aqueous washes help to remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure solid.[13]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oa_label Oxidative Addition pd_base R¹-Pd(II)L₂-OR pd_complex->pd_base Base trans_label Transmetalation pd_trans R¹-Pd(II)L₂-R² pd_base->pd_trans R²B(OH)₂ pd_trans->pd0 R¹-R² re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds like this compound. By understanding the underlying mechanism and the role of each component in the reaction, researchers can effectively troubleshoot and optimize their synthetic protocols. The detailed procedure and rationale provided in this application note serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling the efficient and reliable synthesis of this important chemical intermediate.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(11), 1724–1736.
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 123(41), 10099–10100.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2884–2886.
  • Singh, U. P., & Singh, R. P. (2015). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of ChemTech Research, 8(7), 11-20.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765.
  • Cacchi, S., & Fabrizi, G. (2016). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 21(12), 1673.
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • Zafar, A., Naqvi, S. A. H., Hafeez, F., Suleman, M., Sana, K., & Riaz, A. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(07), 29-48.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(15), 5850–5852.
  • Gérardy, R., Ghorbani, F., & Szostak, M. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 184–191.
  • Mabasa, P. P., Mambanda, A., & Smith, G. S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28669-28678.
  • Reddit. How to approach choosing reaction conditions for Suzuki?
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4721.
  • Ujaque, G., Solà, M., & Lledós, A. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 23(26), 6215–6225.
  • Google Patents. CN102381941A - Preparation method of this compound.
  • Google Patents. CN102603485A - Preparation method of this compound.
  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
  • Hooshmand, S. E., Heidari, B., Sedghi, R., & Varma, R. S. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 22(16), 5174-5211.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemistry–A European Journal, 12(28), 7338-7347.
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Bedford, R. B., Blake, M. E., Butts, C. P., & Holder, D. (2003). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 5(18), 3297–3300.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemistry–A European Journal, 12(28), 7338-7347.
  • Li, J., Wang, C., & Zhang, H. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465–4473.
  • Myers, A. G. (2007). The Suzuki Reaction. Harvard University.

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Application Notes & Protocols: Optimized Grignard Reaction Conditions for the Synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methyl-3-biphenylmethanol via the Grignard reaction. As a crucial intermediate in the production of high-value agrochemicals, such as the pyrethroid insecticide Bifenthrin, optimizing the synthesis of this molecule is of significant industrial and academic interest.[1][2] This application note details the underlying reaction mechanism, provides a robust step-by-step protocol, outlines key reaction parameters, and offers a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis route.

Introduction and Significance

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[3] Its utility is prominently displayed in the synthesis of this compound. This reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In this specific application, the Grignard reagent, (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride, is reacted with a formaldehyde source to introduce the hydroxymethyl group, yielding the target primary alcohol.[1][4][5]

Alternative synthesis pathways, such as the Suzuki coupling reaction, also exist for producing biphenyl compounds.[1][6][7] However, the Grignard approach offers a distinct and often more direct route for introducing the required functional group from a suitable aryl halide precursor. This guide focuses exclusively on the Grignard methodology, emphasizing the critical parameters that ensure high yield and purity.

Reaction Mechanism and Rationale

The synthesis of this compound via the Grignard reaction is a two-stage process:

Stage 1: Formation of the Grignard Reagent. The process begins with the reaction of an aryl halide, such as 3-chloro-2-methylbiphenyl, with magnesium metal in an anhydrous ether solvent (e.g., tetrahydrofuran or toluene).[1][8] The magnesium atom inserts itself into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic. The solvent is critical, as it must solvate and stabilize the organomagnesium species.[1]

Stage 2: Nucleophilic Attack on Formaldehyde. The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of formaldehyde.[9][10] This reaction forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate.

Stage 3: Acidic Workup. The reaction is quenched with a dilute acid (e.g., HCl or H₂SO₄) in an aqueous solution. This step protonates the alkoxide intermediate to yield the final product, this compound, and forms water-soluble magnesium salts that can be easily removed.[11]

Reaction Scheme Visualization

Grignard_Mechanism ArylHalide 3-Chloro-2-methylbiphenyl Grignard Grignard Reagent (2-methyl-[1,1'-biphenyl]-3-yl)MgCl ArylHalide->Grignard + Mg(0) Mg Mg(0) Mg->Grignard Solvent Anhydrous Ether (e.g., Toluene) Solvent->Grignard Formaldehyde Formaldehyde Source (e.g., Polyoxymethylene) Alkoxide Magnesium Alkoxide Intermediate Formaldehyde->Alkoxide Acid Acidic Workup (H₃O⁺) Product This compound Acid->Product Grignard->Alkoxide + H₂C=O Alkoxide->Product + H₃O⁺ Byproduct Mg(OH)Cl Alkoxide->Byproduct + H₃O⁺

Caption: Overall workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 3-chloro-2-methylbiphenyl. Extreme care must be taken to ensure all glassware and reagents are anhydrous, as Grignard reagents react readily with water.[3][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-chloro-2-methylbiphenyl>98%Standard Supplier---
Magnesium turnings---Standard Supplier---
TolueneAnhydrous, >99.8%Standard SupplierMust be rigorously dried.
IodineCrystalStandard SupplierFor reaction initiation.
PolyoxymethyleneReagent GradeStandard SupplierMilled to a fine powder.[11]
Hydrochloric Acid (HCl)37% (Concentrated)Standard SupplierFor workup.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Equipment Setup
  • Three-necked round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Heating mantle

  • Separatory funnel

Preparation: All glassware must be oven-dried overnight at >120 °C and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[3]

Step-by-Step Procedure

Part A: Grignard Reagent Formation

  • Initiation: Place magnesium turnings (1.1 eq.) and a single crystal of iodine into the dry three-necked flask under a positive pressure of inert gas.

  • Solvent Addition: Add a portion of the anhydrous toluene via cannula or syringe.

  • Precursor Solution: In a separate dry flask, dissolve 3-chloro-2-methylbiphenyl (1.0 eq.) in anhydrous toluene. Transfer this solution to the dropping funnel.

  • Reaction Start: Add a small aliquot (~5-10%) of the 3-chloro-2-methylbiphenyl solution to the magnesium suspension while stirring. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or an exotherm is observed. Gentle heating may be required to start the reaction.[13]

  • Reagent Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.[11]

Part B: Reaction with Polyoxymethylene

  • Cooling: Allow the freshly prepared Grignard solution to cool to room temperature.

  • Formaldehyde Source Addition: While stirring vigorously, add milled polyoxymethylene powder (1.5 eq. based on formaldehyde units) in portions over a period of 1-3 hours. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.[11]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours to drive the reaction to completion.[11]

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[11] This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine all organic layers and wash sequentially with water and then a saturated sodium chloride (brine) solution.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a white solid.[6]

Summary of Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry Aryl Halide:Mg:Formaldehyde = 1 : 1.1 : 1.5A slight excess of Mg ensures full conversion of the halide. Excess formaldehyde source drives the reaction to completion.
Solvent Anhydrous Toluene or Tetrahydrofuran (THF)Ethereal solvents are essential for solvating and stabilizing the Grignard reagent. Toluene allows for higher reaction temperatures.[8]
Temperature RefluxEnsures a reasonable reaction rate for both Grignard formation and subsequent nucleophilic addition.[1][11]
Atmosphere Inert (Nitrogen or Argon)Prevents the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.[13]
Workup Acidic Quench (e.g., HCl/Ice)Protonates the alkoxide intermediate to form the alcohol and dissolves unreacted magnesium and magnesium salts.[11]
Typical Yield 70-90%Varies based on purity of reagents and adherence to anhydrous conditions. A reported yield is ~71%.[11]

Troubleshooting and Key Considerations

The success of a Grignard reaction is highly dependent on meticulous experimental technique.

Common Issues and Solutions
  • Failure to Initiate: This is the most common problem.

    • Cause: Inactive magnesium surface (oxide layer), wet solvent, or wet glassware.[12]

    • Solution: Activate the magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface. Ensure all components are rigorously dry.

  • Low Yield:

    • Cause: Premature quenching of the Grignard reagent by moisture. Formation of a biphenyl side-product (Wurtz-type coupling).[3][12]

    • Solution: Maintain strict anhydrous and inert conditions. Add the aryl halide slowly to the magnesium suspension to minimize high local concentrations which can favor the coupling side reaction.

  • Formation of Impurities:

    • Cause: The primary side product is often the homo-coupled biphenyl dimer.

    • Solution: This side reaction is favored at higher temperatures and concentrations.[3] Controlled, slow addition of the halide is crucial. The biphenyl impurity can typically be separated during purification.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Fails to Initiate (No exotherm, no color change) Check_Dry Are glassware and solvents completely dry? Start->Check_Dry Activate_Mg Action: Activate Mg (Add I₂, crush turnings) Check_Dry->Activate_Mg Yes Improve_Conditions Action: Improve drying and inert gas technique Check_Dry->Improve_Conditions No Success Problem Resolved Activate_Mg->Success Low_Yield Reaction gives low yield Check_Conditions Were anhydrous/inert conditions maintained? Low_Yield->Check_Conditions Check_Addition Was aryl halide added slowly? Check_Conditions->Check_Addition Yes Check_Conditions->Improve_Conditions No Slow_Addition Action: Reduce addition rate in next attempt Check_Addition->Slow_Addition No Check_Addition->Success Yes Improve_Conditions->Success Slow_Addition->Success

Caption: A logical workflow for troubleshooting common Grignard reaction issues.

References

  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol.PrepChem.com. [Link]
  • CN102381941A - Preparation method of this compound.
  • CN102603485A - Preparation method of this compound.
  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
  • what happened when Grignard reagent react with Formaldehyde?Brainly.in. [Link]
  • 4,4'-dimethyl-1,1'-biphenyl.Organic Syntheses Procedure. [Link]
  • Reaction of Grignard Reagent with Formaldehyde | Ketone -Aldehyde | Carbonyl Compounds.YouTube. [Link]
  • Reaction of formaldehyde (H-CHO) with Grignard reagent (CH3MgBr).YouTube. [Link]
  • 7: The Grignard Reaction (Experiment).Chemistry LibreTexts. [Link]
  • Grignard Reaction.University of Wisconsin-Madison Chemistry. [Link]
  • Reaction of Grignard reagent with Formaldehyde #grignardreagent.YouTube. [Link]
  • The reaction of Grignard reagent with formaldehyde followed by acidific
  • What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?Quora. [Link]
  • Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent)
  • Supplementary Information.The Royal Society of Chemistry. [Link]
  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
  • Grignard Reagents.Purdue University Chemistry. [Link]

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Application Notes & Protocols: 2-Methyl-3-biphenylmethanol as a Pivotal Intermediate in the Synthesis of Small-Molecule PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint has revolutionized cancer therapy. While monoclonal antibodies have been the mainstay of this approach, there is a significant and growing interest in the development of small-molecule inhibitors targeting this pathway.[1][2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the use of 2-methyl-3-biphenylmethanol as a crucial intermediate in the synthesis of potent biaryl-based PD-L1 inhibitors. We will delve into the underlying science of the PD-1/PD-L1 pathway, provide validated synthetic protocols, and discuss the characterization of these compounds.

The Scientific Imperative: Targeting the PD-1/PD-L1 Axis

The immune system's ability to distinguish between healthy cells and foreign or abnormal cells is paramount. A key mechanism for maintaining self-tolerance and preventing autoimmune reactions is the PD-1/PD-L1 pathway.[4] PD-1 is a receptor expressed on the surface of activated T cells.[5][6] Its ligand, PD-L1, is expressed on various cells, including tumor cells.[5][7] When PD-L1 on a cancer cell binds to PD-1 on a T cell, it transmits an inhibitory signal that suppresses the T cell's activity, allowing the cancer cell to evade immune destruction.[5][6]

Numerous cancers exploit this mechanism to foster their growth and survival.[6] Therefore, blocking the PD-1/PD-L1 interaction can restore the T cells' ability to recognize and eliminate cancer cells.[8]

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Therapeutic Intervention Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Binds to Inhibition T-Cell Exhaustion T_Cell->Inhibition Leads to TCR TCR Activation Anti-Tumor Response TCR->Activation Tumor_Antigen Tumor Antigen APC APC Tumor_Antigen->APC Presents APC->TCR Activates PDL1_Inhibitor Small-Molecule PD-L1 Inhibitor (derived from This compound) PDL1_Inhibitor->Tumor_Cell Blocks Interaction synthesis_intermediate Start 3-Bromo-2-methylbenzoic acid Step1 Suzuki Coupling Start->Step1 Reagent1 Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Reagent1->Step1 Intermediate 3-Phenyl-2-methylbenzoic acid Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagent2 LiAlH₄ or Borane THF Reagent2->Step2 Product This compound Step2->Product

Figure 2: Synthetic Workflow for this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Suzuki Coupling

    • To a solution of 3-bromo-2-methylbenzoic acid (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent such as toluene or a mixture of toluene and water, add a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Add an aqueous solution of a base, for instance, 2M sodium carbonate (2.5 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-phenyl-2-methylbenzoic acid.

  • Step 2: Reduction

    • Dissolve the crude 3-phenyl-2-methylbenzoic acid in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) or a borane-THF complex solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the dropwise addition of water, followed by a 15% NaOH solution, and then more water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis of a Representative PD-L1 Inhibitor

The following is a generalized protocol for the synthesis of a biaryl-containing PD-L1 inhibitor from this compound. This often involves an etherification reaction.

synthesis_pdl1_inhibitor Start This compound Step1 Mitsunobu or Williamson Ether Synthesis Start->Step1 Reagent1 Substituted Phenol (e.g., with a piperazine moiety) DEAD, PPh₃ or NaH Reagent1->Step1 Product Final PD-L1 Inhibitor Step1->Product

Figure 3: General Synthetic Workflow for a PD-L1 Inhibitor.

Protocol 2: Synthesis of a Biphenyl-1,2,3-triazol-benzonitrile Derivative (Example PD-L1 Inhibitor)

This protocol is based on synthetic strategies reported in the literature for similar compounds. [9][10]

  • Step 1: O-Alkylation

    • To a solution of this compound (1 equivalent) and a suitably substituted phenol (e.g., a phenol with a piperazine-1-ylmethyl and a propargyl ether group) (1.1 equivalents) in an anhydrous solvent such as DMF or THF, add a base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.5 equivalents) at 0 °C.

    • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the alkyne intermediate.

  • Step 2: Click Chemistry (Azide-Alkyne Cycloaddition)

    • Dissolve the alkyne intermediate (1 equivalent) and an azide (e.g., 3-azidobenzonitrile) (1.1 equivalents) in a solvent mixture such as t-BuOH/H₂O.

    • Add a copper(I) source, which can be generated in situ from copper(II) sulfate pentahydrate and sodium ascorbate.

    • Stir the reaction at room temperature for 12-24 hours.

    • After completion, dilute the reaction with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the final compound by column chromatography or recrystallization to obtain the desired biphenyl-1,2,3-triazol-benzonitrile derivative.

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationResonances corresponding to the aromatic and aliphatic protons and carbons of the biphenyl and other structural motifs.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (typically >95%).
Melting Point Purity and identity confirmationA sharp melting point range consistent with a pure compound.

Biological Evaluation

The efficacy of the synthesized PD-L1 inhibitors can be assessed using various in vitro assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. [1][9][10]This assay measures the ability of the compound to inhibit the binding of PD-1 to PD-L1. Compounds exhibiting potent inhibition in the HTRF assay (low IC₅₀ values) can then be advanced to cell-based assays to evaluate their ability to restore T-cell function. [1][11]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a new generation of small-molecule PD-L1 inhibitors. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate these promising anticancer agents. The development of orally bioavailable small-molecule PD-L1 inhibitors holds the potential to offer a more convenient and possibly more effective therapeutic option compared to antibody-based therapies. [1]

References

  • PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - Frontiers.
  • The Chemical Synthesis Landscape: Applications of this compound.
  • Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC - PubMed Central.
  • Mechanisms controlling PD-L1 expression in cancer - PMC - NIH.
  • PD-1/PD-L1 pathway: current researches in cancer - PMC - NIH.
  • PD-1/PD-L1 Signaling Pathway - Creative Diagnostics.
  • The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology - MDPI.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl- Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - American Chemical Society.
  • Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy - PubMed.
  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC - PubMed Central.
  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - ResearchGate.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - ResearchGate.
  • Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed.
  • CN102381941A - Preparation method of this compound - Google Patents.
  • Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC - NIH.
  • Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy | Request PDF - ResearchGate.
  • Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors - ResearchGate.
  • Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors - DeepDyve.
  • Progress in small-molecule inhibitors targeting PD-L1 - RSC Publishing.

Sources

Application Notes and Protocols: The Strategic Role of 2-Methyl-3-biphenylmethanol in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Biphenyl Core

In the landscape of contemporary agrochemical research and development, the pursuit of novel, effective, and selective active ingredients is a perpetual endeavor. Within the synthetic chemist's toolkit, certain molecular scaffolds emerge as exceptionally valuable due to their inherent structural features that can be strategically elaborated to achieve desired biological activities. 2-Methyl-3-biphenylmethanol, a substituted biphenyl alcohol, represents a cornerstone intermediate, providing a robust platform for the synthesis of high-value agrochemicals. Its unique arrangement of a hydroxyl group for facile derivatization, a lipophilic biphenyl moiety for enhanced membrane permeability, and a methyl group for steric and electronic modulation, makes it a prized precursor in the construction of complex and potent pesticides.[1]

This comprehensive guide delves into the primary applications of this compound in agrochemical synthesis, with a principal focus on its established role in the production of the pyrethroid insecticide, Bifenthrin. Furthermore, we will explore its potential as a foundational building block in the burgeoning field of biphenyl-containing fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, providing not only detailed synthetic protocols but also the underlying scientific rationale to foster innovation and deeper understanding.

Part 1: Synthesis of Pyrethroid Insecticides - The Case of Bifenthrin

The most prominent and commercially significant application of this compound is as the crucial alcoholic precursor in the synthesis of Bifenthrin.[2][3] Bifenthrin is a broad-spectrum pyrethroid insecticide and acaricide known for its high efficacy against a wide range of agricultural and household pests.[4]

Scientific Rationale and Mechanistic Insight

Bifenthrin, like other Type I pyrethroids, exerts its insecticidal action by targeting the voltage-gated sodium channels in the nervous systems of insects.[4][5] It binds to the sodium channels, preventing their proper closure and leading to a persistent influx of sodium ions.[4][6] This causes continuous nerve stimulation, resulting in tremors, paralysis, and ultimately, the death of the insect.[6] The biphenyl moiety of Bifenthrin is critical for its interaction with the target site and contributes to its favorable toxicokinetic properties in insects.

The synthesis of Bifenthrin from this compound is achieved through an esterification reaction with a specific cyclopropanecarboxylic acid derivative, namely 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride. This reaction forms the ester linkage that is a hallmark of pyrethroid insecticides.

Experimental Workflow: Bifenthrin Synthesis

The following diagram illustrates the key transformation in the synthesis of Bifenthrin from this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_methyl_3_biphenylmethanol This compound esterification Esterification 2_methyl_3_biphenylmethanol->esterification acid_chloride 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)- 2,2-dimethylcyclopropanecarbonyl chloride acid_chloride->esterification bifenthrin Bifenthrin esterification->bifenthrin Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Toluene)

Caption: Synthesis of Bifenthrin via esterification.

Detailed Protocol for Bifenthrin Synthesis

This protocol is a representative procedure based on established chemical principles for esterification reactions of this type. Researchers should always first consult relevant safety data sheets and perform a thorough risk assessment.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
This compound76350-90-8198.261.0
3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride67990-17-4279.101.05
Anhydrous Toluene108-88-392.14Solvent
Anhydrous Pyridine110-86-179.101.1
5% Hydrochloric Acid7647-01-036.46For workup
Saturated Sodium Bicarbonate Solution144-55-884.01For workup
BrineN/AN/AFor workup
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acid Chloride Addition: Dissolve 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride (1.05 eq) in anhydrous toluene and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by adding 5% hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bifenthrin. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water).

Part 2: Potential Application in Fungicide Synthesis - Exploring Biphenyl-Based SDHIs

The biphenyl moiety is a recognized pharmacophore in a significant class of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[7] These fungicides act by inhibiting complex II of the mitochondrial respiratory chain, thereby disrupting the energy production of pathogenic fungi.[8][9] A prominent example of a biphenyl-containing SDHI is Boscalid, which is used to control a broad spectrum of fungal diseases in various crops.[9]

While the primary industrial synthesis of Boscalid does not start from this compound, the structural similarity of the core biphenyl unit presents a compelling case for its use as a precursor for novel SDHI fungicides. The hydroxyl group of this compound offers a convenient handle for introducing the necessary amide or other functionalities characteristic of SDHIs.

Hypothetical Synthetic Pathway to a Biphenyl Fungicide Scaffold

The following workflow outlines a plausible synthetic route to a key biphenyl amine intermediate, which is a common precursor for many SDHI fungicides, starting from this compound. This demonstrates the potential utility of the title compound in this area of agrochemical synthesis.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediate Key Intermediate start_mol This compound oxidation Oxidation start_mol->oxidation e.g., PCC, DMP aldehyde 2-Methyl-3-biphenylcarbaldehyde oxidation->aldehyde amination Reductive Amination amine (2-Methyl-3-biphenyl)methanamine amination->amine aldehyde->amination NH3, H2/Pd-C or NaBH3CN

Caption: Plausible route to a key fungicidal intermediate.

Protocol for the Synthesis of a Biphenyl Amine Intermediate

This protocol is a conceptual outline based on standard organic transformations and serves to illustrate the synthetic potential of this compound.

Part A: Oxidation to 2-Methyl-3-biphenylcarbaldehyde

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
This compound76350-90-8198.261.0
Pyridinium Chlorochromate (PCC)26299-14-9215.561.5
Anhydrous Dichloromethane75-09-284.93Solvent
Silica Gel7631-86-960.08For filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Methyl-3-biphenylcarbaldehyde, which can be purified by column chromatography.

Part B: Reductive Amination to (2-Methyl-3-biphenyl)methanamine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
2-Methyl-3-biphenylcarbaldehydeN/A196.251.0
Ammonium Acetate631-61-877.0810.0
Sodium Cyanoborohydride (NaBH3CN)25895-60-762.841.5
Methanol67-56-132.04Solvent
1M Sodium Hydroxide1310-73-240.00For workup
Dichloromethane75-09-284.93For extraction

Procedure:

  • Reaction Setup: Dissolve 2-Methyl-3-biphenylcarbaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) to the solution in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the formation of the amine by TLC.

  • Workup: Quench the reaction by adding water. Make the solution basic (pH > 10) by adding 1M sodium hydroxide.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-Methyl-3-biphenyl)methanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

This resulting amine can then be coupled with various carboxylic acids or acid chlorides to generate a library of novel biphenyl-based amides for screening as potential SDHI fungicides.

Conclusion and Future Perspectives

This compound has cemented its role as a pivotal intermediate in the synthesis of the highly effective insecticide, Bifenthrin. The protocols and workflows detailed herein provide a robust framework for its utilization in this established application.

Looking forward, the true potential of this compound may lie in its application as a versatile building block for the next generation of agrochemicals. The structural parallels between its biphenyl core and that of successful fungicides like Boscalid strongly suggest its utility in the design and synthesis of novel SDH inhibitors and other biphenyl-containing fungicides. The synthetic pathways explored in this guide offer a starting point for researchers to leverage the unique chemical architecture of this compound in the quest for new and improved crop protection solutions. Continued exploration of its derivatization will undoubtedly unlock further applications and solidify its importance in the agrochemical industry.

References

  • National Pesticide Information Center. (2011). Bifenthrin Technical Fact Sheet.
  • Rouchaud, J., et al. (2021). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology Reports, 8, 1326-1336.
  • Kovacevik, B., et al. (2025). The succinate dehydrogenase inhibitor fungicides: fungal resistance and its management. Journal of Agriculture and Plant Sciences, 23(1).
  • Wikipedia. (n.d.). Bifenthrin.
  • Farmers Business Network. (2025). Bifenthrin 101: Everything Farmers Need to Know About Bifenthrin.
  • PubChem. (n.d.). Bifenthrin.
  • Ben-Ami, E., & Behar, M. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3894.
  • ResearchGate. (2025). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery.
  • ACS Publications. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(45), 14487–14498.
  • Quick Company. (n.d.). Process For Preparation Of Bifenthrin And Intermediates Thereof.
  • Google Patents. (n.d.). CN103319345A - Method for preparing bifenthrin.
  • Google Patents. (n.d.). CN102070454A - Method for preparing bifenthrin.
  • National Institutes of Health. (1991). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives, 95, 255-262.
  • National Institutes of Health. (2018). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 43(2), 111-120.
  • Policy Commons. (1971). The relationship between the structure and the activity of pyrethroids.
  • ResearchGate. (2008). Structure–Activity Relationship of Some Type-II Pyrethroids: A Study Based on Atomic Charges, Molecular Electrostatic Potential Surfaces and Molecular Orbitals Analysis.
  • ResearchGate. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates.
  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-3-(3,3,3-trifluoro-2-ethoxy-prop-1-enyl)-cyclopropanecarboxylic acid 3-phenoxybenzyl ester.
  • ResearchGate. (2015). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
  • University of Wisconsin-Madison. (2020). Experiment 18: Transesterification Catalyzed by an N-Heterocyclic Carbene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Applications of this compound.
  • ChemBK. (n.d.). Bifenthrin alcohol.
  • Google Patents. (n.d.). CN104628568A - Method for producing bifenthrin with clean synthesizing process.

Sources

Application Notes & Protocols: 2-Methyl-3-biphenylmethanol as a Versatile Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl moiety is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrophobic and π-stacking interactions make it a valuable pharmacophore for targeting a wide array of biological systems. 2-Methyl-3-biphenylmethanol, a functionalized biphenyl derivative, has emerged as a critical starting material and intermediate for constructing complex, biologically active molecules.[3][4] This guide provides an in-depth analysis of its properties, synthesis, and application, with a focus on its role in the development of cutting-edge therapeutics, including Programmed Death-Ligand 1 (PD-L1) inhibitors for cancer immunotherapy.[4][5] Detailed, field-proven protocols for its synthesis and subsequent elaboration are presented to aid researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

The strategic value of this compound lies in its unique combination of structural features:

  • The Biphenyl Core: Provides a rigid, yet torsionally flexible scaffold that can orient substituents in precise three-dimensional space to optimize binding with protein targets.

  • The Hydroxymethyl Group (-CH₂OH): A versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or used directly in etherification, esterification, or nucleophilic substitution reactions.

  • The Ortho-Methyl Group (-CH₃): This group plays a crucial role in influencing the dihedral angle between the two phenyl rings. This steric hindrance prevents full coplanarity, which can be critical for achieving the correct binding conformation and may also improve metabolic stability by shielding adjacent positions from enzymatic attack.

This trifecta of features makes this compound an invaluable precursor for synthesizing complex molecules, most notably in the fields of oncology and agrochemicals.[1][3] While it is a well-known intermediate in the synthesis of the pyrethroid insecticide Bifenthrin, its application in medicinal chemistry, particularly for novel cancer therapies, is of significant contemporary interest.[5][6]

Physicochemical and Spectroscopic Data

Accurate characterization of the starting material is fundamental to reproducible synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 76350-90-8[5][6]
Molecular Formula C₁₄H₁₄O[6]
Molecular Weight 198.26 g/mol [6]
Appearance White to off-white crystalline solid[5][7]
Melting Point 73-76 °C[5][7]
Boiling Point 330.9 ± 11.0 °C (Predicted)[7]
Solubility Soluble in methanol, chloroform, toluene, ethyl acetate[7][8]
InChIKey BGTLHJPGBIVQLJ-UHFFFAOYSA-N[7]
SMILES CC1=C(C=CC=C1C2=CC=CC=C2)CO

Note: Physical properties such as boiling point may be predicted values from computational models.

Synthesis Protocol: this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for the formation of C-C bonds, particularly for biaryl synthesis.[1] It offers high yields and excellent functional group tolerance compared to older methods like Grignard reactions.[1] The following protocol details a reliable synthesis from commercially available precursors.

Rationale: This pathway is chosen for its efficiency. It involves the palladium-catalyzed coupling of an aryl halide ((3-bromo-2-methylphenyl)methanol) with an arylboronic acid (phenylboronic acid). The base is essential for the transmetalation step of the catalytic cycle, and the palladium catalyst facilitates the key oxidative addition and reductive elimination steps.

Suzuki_Synthesis cluster_process Process cluster_product Product A (3-bromo-2-methylphenyl)methanol Reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂/Ar) A->Reaction Combine in Solvent B Phenylboronic Acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Experimental Protocol
  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (3-bromo-2-methylphenyl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: Purge the flask with nitrogen for 15 minutes. Under a positive flow of nitrogen, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Causality Note: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.[5]

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Application in Pharmaceutical Synthesis: A Building Block for PD-1/PD-L1 Inhibitors

One of the most exciting applications of this compound is in the synthesis of small-molecule inhibitors of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) interaction.[4][5] This immune checkpoint is exploited by cancer cells to evade destruction by the immune system.[9] By blocking this interaction, inhibitors can restore the anti-tumor activity of T-cells. Biphenyl derivatives have proven to be a promising class of small-molecule inhibitors for this target.[2][9][10]

Mechanism of Action: PD-1/PD-L1 Immune Checkpoint

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, sends an inhibitory signal that suppresses T-cell activity. Small-molecule inhibitors bind to PD-L1, inducing its dimerization and preventing it from engaging with the PD-1 receptor.

PD1_Pathway cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 Binding Inhibition Suppression of T-Cell Signaling PD1->Inhibition Inhibitory Signal TCR TCR Inhibitor Biphenyl-based Inhibitor Inhibitor->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a small-molecule inhibitor.

Conceptual Synthetic Protocol: Elaboration of this compound

The hydroxymethyl group of this compound is the key reaction site for incorporation into a larger drug scaffold. A common strategy is to convert it into a more reactive electrophile, such as a bromomethyl or mesyloxymethyl group, for subsequent alkylation of a nucleophilic core.

Step A: Activation of the Hydroxyl Group (Bromination)

  • Reagent Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

    • Causality Note: The reaction is performed at 0 °C to control the exotherm and minimize side reactions. PBr₃ is a highly effective reagent for converting primary alcohols to primary alkyl bromides.

  • Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (3-(bromomethyl)-2-methyl-1,1'-biphenyl). This intermediate is often used immediately in the next step.

Step B: Coupling to a Pharmaceutical Core (N-Alkylation)

This step is highly dependent on the specific target molecule. As an illustrative example, we will consider the alkylation of a generic benzimidazole core, a common feature in many pharmaceuticals like Telmisartan.[11][12][13]

  • Reagent Setup: To a solution of the nucleophilic core (e.g., a substituted benzimidazole, 1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) (1.5 eq).[11]

  • Reaction: Add a solution of the (3-(bromomethyl)-2-methyl-1,1'-biphenyl) from Step A (1.1 eq) in DMF to the mixture. Heat the reaction to 60-80 °C and stir for 4-16 hours.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is then purified via column chromatography or recrystallization to yield the desired pharmaceutical compound.

Elaboration_Workflow A 2-Methyl-3- biphenylmethanol B Activation Step (e.g., PBr₃) A->B C Electrophilic Intermediate (3-(bromomethyl)-2-methyl- 1,1'-biphenyl) B->C E Coupling Reaction (N-Alkylation) C->E D Nucleophilic Core (e.g., Benzimidazole) D->E F Final Pharmaceutical Compound E->F

Caption: General workflow for elaborating this compound into a final drug molecule.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that enables the efficient synthesis of complex and high-value pharmaceutical compounds. Its pre-formed, functionalized biaryl structure allows medicinal chemists to rapidly access novel chemical space. The protocols and conceptual frameworks provided herein demonstrate its utility, particularly in the synthesis of modern immunotherapies. As drug discovery continues to target complex protein-protein interactions, the demand for sophisticated, well-designed building blocks like this compound will undoubtedly continue to grow.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Applications of this compound.
  • Reddy, P. V. et al. (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Medicinal Chemistry: The Role of this compound in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: A Versatile Chemical Reagent.
  • Google Patents. (n.d.). CN102381941A - Preparation method of this compound.
  • Beilstein Journals. (n.d.). Efficient and improved synthesis of Telmisartan.
  • RJPBCS. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
  • New Drug Approvals. (2015). TELMISARTAN PART 2/3.
  • Google Patents. (n.d.). US20060094883A1 - Process for preparing telmisartan.
  • ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors.
  • NIH. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.

Sources

Laboratory Scale Synthesis of 2-Methyl-3-biphenylmethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Synthesis Core, Gemini Laboratories

Abstract

This comprehensive application note provides detailed protocols and expert insights for the laboratory-scale synthesis of 2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8), a key intermediate in the production of agrochemicals and a valuable building block in medicinal chemistry.[1][2] Two robust and widely applicable synthetic strategies, the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction, are presented with step-by-step methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the underlying chemical principles and practical considerations to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a biphenyl methanol derivative of significant interest in both industrial and academic research. Its primary application lies in its role as a crucial precursor to Bifenthrin, a potent pyrethroid insecticide.[1][3][4] Beyond its agrochemical importance, the biphenyl motif is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Consequently, this compound serves as a versatile starting material for the synthesis of novel therapeutic agents, including PD-L1 inhibitors.[5][6]

This guide will explore the two most prevalent and effective methods for the laboratory synthesis of this compound, providing a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Synthetic Strategies: A Comparative Overview

The construction of the biaryl core of this compound can be efficiently achieved through two primary organometallic reactions: the Palladium-catalyzed Suzuki-Miyaura coupling and the classic Grignard reaction. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

FeatureSuzuki-Miyaura CouplingGrignard Reaction
Key Bond Formation C(sp²)-C(sp²) bond via Pd catalystC-C bond via organomagnesium nucleophile
Starting Materials Aryl halides/triflates and boronic acids/estersAryl halides and carbonyl compounds
Functional Group Tolerance Generally high; tolerates a wide range of functional groupsLimited; intolerant of acidic protons (e.g., -OH, -NH, -COOH)
Reaction Conditions Mild to moderate temperatures, often requires inert atmosphereRequires strictly anhydrous conditions, can be highly exothermic
Byproducts Generally non-toxic inorganic saltsMagnesium salts, potential for Wurtz coupling byproducts

Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the synthesis of biaryl compounds.[7][8][9] This protocol details the synthesis of this compound from (3-bromo-2-methylphenyl)methanol and phenylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium catalyst and a base.[9]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
(3-bromo-2-methylphenyl)methanolC₈H₉BrO201.061.00 g4.97 mmol
Phenylboronic acidC₆H₇BO₂121.931.21 g9.92 mmol
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.6420.2 mg25.0 µmol
Sodium bicarbonate (2M solution)NaHCO₃84.0110 mL20 mmol
TolueneC₇H₈92.1410 mL-
EthanolC₂H₅OH46.073.3 mL-
Ethyl acetateC₄H₈O₂88.11--
HexaneC₆H₁₄86.18--
Saturated NaCl solution----
Anhydrous Na₂SO₄Na₂SO₄142.04--
Silica gelSiO₂60.08--
Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.97 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 µmol).[10]

  • Solvent Addition: Add toluene (10 mL) and ethanol (3.3 mL) to the flask.[10]

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[11]

  • Base Addition: Add 2M sodium bicarbonate solution (10 mL) to the reaction mixture.[10]

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 3 hours.[1][10] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and wash with a saturated NaCl solution (50 mL).[10]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent system to afford the pure product.[10]

Expected Results and Characterization
  • Yield: ~98%[10]

  • Appearance: White solid[10]

  • Melting Point: 74-76 °C[10]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)[10]

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 64.1, 15.9[10]

  • HRMS (ESI): calculated for C₁₄H₁₄NaO⁺ [M+Na]⁺: 221.0937, found 221.0939[10]

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add Reactants: (3-bromo-2-methylphenyl)methanol Phenylboronic acid Pd(dppf)Cl2·CH2Cl2 Solvents Add Solvents: Toluene Ethanol Reactants->Solvents Inert Purge with Argon/N2 Solvents->Inert Base Add 2M NaHCO3 Inert->Base Heat Heat to 80°C Stir for 3h Base->Heat Dilute Dilute with EtOAc Wash with sat. NaCl Heat->Dilute Dry Dry over Na2SO4 Concentrate Dilute->Dry Purify Column Chromatography (Hexane:EtOAc 12:1) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Protocol II: Grignard Reaction

The Grignard reaction provides an alternative and powerful method for forming the crucial carbon-carbon bond in this compound.[1] This protocol describes a synthesis route starting from 3-chloro-2-methylbiphenyl, which is first converted to the corresponding Grignard reagent and then reacted with a formaldehyde source. The success of this reaction is critically dependent on maintaining strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[12][13][14]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
3-chloro-2-methylbiphenylC₁₃H₁₁Cl202.6810.13 g0.05 mol
Magnesium turningsMg24.311.34 g0.055 mol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
IodineI₂253.811 crystal-
Polyoxymethylene(CH₂O)n-1.65 g0.055 mol (as CH₂O)
Hydrochloric acid (1M)HCl36.46--
Diethyl ether(C₂H₅)₂O74.12--
Saturated NaHCO₃ solution----
Saturated NaCl solution----
Anhydrous MgSO₄MgSO₄120.37--
Experimental Procedure
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[13][14]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.34 g, 0.055 mol) in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 3-chloro-2-methylbiphenyl (10.13 g, 0.05 mol) in anhydrous THF (20 mL).

    • Add a small portion (~2 mL) of the aryl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent, (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride.[1][15]

  • Reaction with Formaldehyde Source:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In a separate flask, suspend polyoxymethylene (1.65 g, 0.055 mol) in anhydrous THF (30 mL).

    • Add the suspension of polyoxymethylene to the Grignard reagent solution portion-wise with vigorous stirring, maintaining the temperature below 10 °C.[15]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours.[15]

  • Work-up:

    • Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of 1M HCl until the aqueous layer is acidic (pH ~2).

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash successively with saturated NaHCO₃ solution (50 mL) and saturated NaCl solution (50 mL).

  • Drying, Concentration, and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography as described in Protocol I.

Grignard_Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up & Purification Activate_Mg Activate Mg turnings with Iodine Add_Aryl_Halide Add 3-chloro-2-methylbiphenyl in anhydrous THF Activate_Mg->Add_Aryl_Halide Reflux_Grignard Reflux to complete formation Add_Aryl_Halide->Reflux_Grignard Cool Cool Grignard to 0°C Reflux_Grignard->Cool Add_Formaldehyde Add Polyoxymethylene suspension Cool->Add_Formaldehyde Reflux_Reaction Stir at RT, then reflux Add_Formaldehyde->Reflux_Reaction Quench Quench with 1M HCl Reflux_Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 & NaCl Extract->Wash Purify_G Dry, Concentrate, & Purify Wash->Purify_G Product_G This compound Purify_G->Product_G

Caption: Workflow for the Grignard synthesis of this compound.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Organoboron Compounds: Phenylboronic acid is an irritant. Avoid inhalation and contact with skin.

    • Grignard Reagents: Highly reactive and pyrophoric. Must be handled under strictly anhydrous and inert conditions. The reaction can be highly exothermic.

    • Solvents: Toluene, ethanol, ethyl acetate, hexane, and diethyl ether are flammable. THF can form explosive peroxides upon storage. Ensure all heating is done using heating mantles or oil baths, and no open flames are present.

Conclusion

This application note has detailed two reliable and efficient protocols for the laboratory-scale synthesis of this compound. The Suzuki-Miyaura coupling offers excellent functional group tolerance and high yields under relatively mild conditions. The Grignard reaction, while requiring more stringent anhydrous conditions, provides a classic and powerful alternative for C-C bond formation. The choice of synthetic route will ultimately be guided by the specific constraints and objectives of the research project. By following the detailed procedures and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.

References

  • El-Gendy, A. A. M. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • PrepChem.com. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Google Patents. (n.d.). CN102603485A - Preparation method of this compound.
  • Google Patents. (n.d.). CN102381941A - Preparation method of this compound.
  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • LibreTexts Chemistry. (2021, March 16). Grignard Reaction: Synthesis of Triphenylmethanol.
  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Jasperse, J. (n.d.). Chem 355: Grignard Synthesis of Triphenylmethanol.
  • University of Massachusetts Boston. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.
  • Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.
  • PubChem. (n.d.). (2'-Methyl(1,1'-biphenyl)-3-yl)methanol.
  • PubChem. (n.d.). [1,1'-Biphenyl]-3-methanol, 2-methyl-.
  • IUPAC. (1988). Recommended methods for the purification of solvents and tests for impurities: Methanol and ethanol. Pure and Applied Chemistry, 60(6), 855-864.

Sources

Catalytic Pathways to 2-Methyl-3-biphenylmethanol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-3-biphenylmethanol

This compound is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of bifenthrin, a widely utilized pyrethroid insecticide.[1][2][3] Beyond its agrochemical significance, the biphenylmethanol structural motif is a valuable pharmacophore in medicinal chemistry and drug discovery, making efficient and scalable access to this compound a topic of considerable interest for researchers in both industry and academia.[1][4] This guide provides a detailed exploration of the catalytic strategies for the synthesis of this compound, offering in-depth protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthetic Strategies: A Tale of Two Couplings

The construction of the biaryl scaffold in this compound is the cornerstone of its synthesis. Two powerful carbon-carbon bond-forming reactions have emerged as the most prevalent and effective methods: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the classic Grignard reaction. Each approach presents a unique set of advantages and considerations, which will be discussed to inform the selection of the most appropriate route for a given application.

The Elegance of Palladium: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling reaction is a versatile and widely adopted method for the formation of biaryl compounds, lauded for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6] In the context of this compound synthesis, this reaction typically involves the coupling of an aryl halide with a phenylboronic acid or its ester derivative.

Two primary pathways utilizing the Suzuki coupling have been documented:

  • Direct Coupling of a Precursor Alcohol: This is a highly efficient route that directly couples (3-bromo-2-methylphenyl)methanol with phenylboronic acid.[7] This approach is atom-economical as it avoids the need for a separate reduction step after the C-C bond formation.

  • Coupling followed by Reduction: An alternative strategy involves the Suzuki coupling of 3-bromo-2-methylbenzoic acid with a phenyl-substituted boric acid or borate, followed by the reduction of the resulting 3-phenyl-2-methylbenzoic acid to the desired alcohol.[2][4][7] This two-step sequence offers flexibility in the choice of reducing agents, with common options including borane and lithium aluminium hydride.[2][4][7]

The choice of palladium catalyst and associated ligands is critical to the success of the Suzuki coupling. Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂ (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)), are frequently employed due to their high catalytic activity and stability.[7] The catalytic cycle, a well-established mechanism, involves oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' This compound Precursor Reductive Elimination->Ar-Ar' Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants & Catalyst Reactants & Catalyst Solvent Addition Solvent Addition Reactants & Catalyst->Solvent Addition Inert Atmosphere Inert Atmosphere Solvent Addition->Inert Atmosphere Base Addition & Heating Base Addition & Heating Inert Atmosphere->Base Addition & Heating Reaction Monitoring Reaction Monitoring Base Addition & Heating->Reaction Monitoring Cooling & Dilution Cooling & Dilution Reaction Monitoring->Cooling & Dilution Extraction Extraction Cooling & Dilution->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Protocol 2: Grignard Reaction with 3-chloro-2-methylbiphenyl

This protocol is a generalized procedure based on established Grignard reaction principles for this synthesis.

[1][8]Materials:

  • 3-chloro-2-methylbiphenyl

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Iodine crystal (as initiator)

  • Polyoxymethylene (paraformaldehyde), dried

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under a stream of argon or nitrogen.

    • Place magnesium turnings in the three-neck flask. Add a small crystal of iodine.

    • Dissolve 3-chloro-2-methylbiphenyl in anhydrous THF or toluene and add a small portion to the magnesium turnings.

    • Gently heat the mixture to initiate the reaction (disappearance of the iodine color and bubbling).

    • Once initiated, add the remaining solution of 3-chloro-2-methylbiphenyl dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde Source:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate flask, suspend dried polyoxymethylene in anhydrous THF or toluene.

    • Slowly add the Grignard reagent solution to the polyoxymethylene suspension via cannula or dropping funnel. An exothermic reaction may occur, so maintain the temperature with an ice bath if necessary.

    • Stir the reaction mixture at room temperature for several hours or overnight until the reaction is complete (monitor by TLC).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Drying, Concentration, and Purification:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Summary

Synthetic RouteKey ReactantsCatalyst/ReagentSolvent(s)TemperatureTimeYieldReference
Suzuki Coupling(3-bromo-2-methylphenyl)methanol, Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂, NaHCO₃Ethanol, Toluene80 °C3 h98%
Suzuki Coupling & Reduction3-bromo-2-methylbenzoic acid, Phenylboronic acidPalladium catalyst, BasePolar solvent10-150 °C1-12 hHigh (unspecified)
Grignard Reaction3-chloro-2-methylbiphenylMagnesium, PolyoxymethyleneTHF or TolueneRefluxSeveral hours70.8% (for a specific protocol)

Conclusion

The synthesis of this compound can be effectively achieved through both Suzuki-Miyaura cross-coupling and Grignard reactions. The choice between these methods will depend on factors such as available starting materials, desired scale, and tolerance for specific reaction conditions. The Suzuki coupling offers a milder and often higher-yielding approach with excellent functional group tolerance. The Grignard reaction, while requiring more stringent anhydrous conditions, is a powerful and cost-effective method for large-scale production. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this important chemical intermediate.

References

  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com.[Link]
  • CN102603485A - Preparation method of this compound - Google P
  • CN102381941A - Preparation method of this compound - Google P
  • CN1935761A - Method for preparing 2-methyl-3-phenyl benzil alcohol - Google P
  • Suzuki Coupling - Organic Chemistry Portal.[Link]
  • CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol - Google P
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

Reaction mechanism of 2-Methyl-3-biphenylmethanol in esterification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the reaction mechanism, application, and analysis of the esterification of 2-Methyl-3-biphenylmethanol, tailored for researchers and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Ester Synthesis

This compound is a valuable chemical intermediate, notably serving as a key precursor in the synthesis of Bifenthrin, a widely used pyrethroid insecticide.[1][2][3] Its molecular architecture, featuring a secondary alcohol positioned on a substituted biphenyl scaffold, presents a significant synthetic challenge. The steric bulk imposed by the ortho-methyl group and the adjacent phenyl ring sterically hinders the hydroxyl group, making it less accessible to nucleophilic attack and less reactive in standard esterification reactions.

Traditional methods like the Fischer esterification, which rely on acid catalysis and equilibrium, are often inefficient for such substrates, requiring harsh conditions that can lead to low yields or undesired side reactions.[4][5] Therefore, specialized methods that operate under mild conditions and can overcome significant steric barriers are essential. This guide provides a detailed exploration of robust mechanistic pathways for the esterification of this compound, with a focus on the Steglich esterification as a primary protocol and the Mitsunobu reaction as a powerful alternative.

Mechanistic Pathways for Esterifying Hindered Alcohols

The successful esterification of a sterically encumbered alcohol like this compound hinges on activating either the carboxylic acid or the alcohol to facilitate the reaction under mild conditions.

The Steglich Esterification: Carbodiimide-Mediated Coupling

First described by Wolfgang Steglich in 1978, this method is a modification of an amide bond formation protocol and has become a cornerstone for synthesizing esters from sterically demanding substrates.[6][7] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for the reaction's success with hindered alcohols.[6][8][9][10]

The Mechanism: The reaction proceeds through several key steps:

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid anhydride with excellent leaving group potential.[10]

  • Role of DMAP: For sterically hindered alcohols, the O-acylisourea is often not reactive enough for direct attack by the alcohol. DMAP, being a superior nucleophile, attacks the O-acylisourea to form an N-acylpyridinium salt.[6][10] This new intermediate is even more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The this compound attacks the activated acyl group of the N-acylpyridinium salt.

  • Product Formation: The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[6]

Steglich_Mechanism Steglich Esterification Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC Alcohol This compound (Ar-OH) DMAP DMAP N_acyl N-Acylpyridinium Salt O_acyl->N_acyl + DMAP - DCU Precursor DCU Dicyclohexylurea (DCU) O_acyl->DCU Tetrahedral Tetrahedral Intermediate N_acyl->Tetrahedral + Ar-OH Ester Product Ester (R-COO-Ar) Tetrahedral->Ester - DMAP (regenerated)

Caption: Mechanism of the Steglich Esterification.

The Mitsunobu Reaction: A Redox-Based Approach

The Mitsunobu reaction provides a powerful and reliable method for converting primary and secondary alcohols into various functional groups, including esters.[11] It is particularly noted for its ability to proceed with a clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable in natural product synthesis.[11][12] The reaction involves a redox process using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP). For sterically hindered alcohols, ADDP is often superior to DEAD.[4]

The Mechanism:

  • Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a phosphonium betaine intermediate.[11][12]

  • Alcohol Activation: The alcohol's hydroxyl group is protonated by the acidic betaine. The resulting alkoxide then attacks the positively charged phosphorus atom, forming an oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide).

  • SN2 Displacement: The carboxylate anion, formed by deprotonation of the carboxylic acid by the reaction intermediate, acts as the nucleophile. It attacks the carbon atom bearing the oxyphosphonium group in a classic Sₙ2 fashion.

  • Product Formation: This displacement results in the formation of the ester with inverted stereochemistry and the byproducts triphenylphosphine oxide (TPPO) and a hydrazide derivative.

Mitsunobu_Mechanism Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alcohol Ar-OH RCOOH R-COOH Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + Ar-OH - R-COO⁻ Hydrazide Hydrazide Byproduct Betaine->Hydrazide Ester Inverted Ester (R-COO-Ar) Oxyphosphonium->Ester + R-COO⁻ (SN2 attack) TPPO TPPO Oxyphosphonium->TPPO

Caption: Mechanism of the Mitsunobu Reaction.

Detailed Application Protocol: Steglich Esterification

This protocol provides a reliable method for the synthesis of an ester from this compound and a generic carboxylic acid (e.g., acetic acid or benzoic acid).

Experimental Workflow

Workflow Experimental Workflow: Steglich Esterification A 1. Reagent Preparation Dissolve Alcohol, Acid, & DMAP in anhydrous DCM B 2. Reaction Initiation Cool solution to 0°C Add DCC solution dropwise A->B C 3. Reaction Allow to warm to RT Stir for 12-24h (Monitor by TLC) B->C D 4. Work-up: Filtration Filter off precipitated DCU Rinse with DCM C->D E 5. Work-up: Extraction Wash filtrate with dilute HCl, sat. NaHCO₃, and brine D->E F 6. Purification Dry organic layer (Na₂SO₄) Concentrate in vacuo E->F G 7. Final Product Purify residue by flash column chromatography F->G

Caption: Step-by-step workflow for the Steglich protocol.

Materials and Reagents
  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Initiation: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool to 0°C.

  • DCC Addition: In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours. The formation of a white precipitate (DCU) should be observed.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Causality and Experimental Insights
  • Stoichiometry: A slight excess of the carboxylic acid and DCC is used to ensure the complete consumption of the limiting reagent, this compound.

  • DMAP Catalyst: DMAP is critical for activating the carboxylic acid for attack by the sterically hindered alcohol.[9][10] Using only a catalytic amount (5-10 mol%) is sufficient.

  • Solvent: Anhydrous aprotic solvents like DCM are used to prevent the hydrolysis of the reactive intermediates and the DCC reagent.[6] Acetonitrile can also be a greener alternative.[8]

  • Temperature Control: The initial cooling to 0°C during the addition of DCC helps to control the exothermic reaction and minimize potential side reactions, such as the formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[6][10]

Data Summary and Product Characterization

This section outlines the expected data and the analytical techniques used to validate the successful synthesis of the target ester.

Table 1: Reaction Parameters for Steglich Esterification
ParameterValue/ConditionRationale
Alcohol:Acid:DCC:DMAP Ratio1 : 1.2 : 1.2 : 0.1Drives reaction to completion; catalytic DMAP.
SolventAnhydrous DichloromethaneAprotic solvent prevents hydrolysis of intermediates.
Temperature0°C to Room TemperatureControls initial exotherm, allows for mild reaction.
Reaction Time12 - 24 hoursAllows for slow reaction of hindered substrate to complete.
Expected Yield75-95%Method is highly efficient for hindered systems.
Work-upFiltration & Acid/Base WashRemoves DCU byproduct and unreacted reagents.
Analytical Characterization

The identity and purity of the final ester product must be confirmed through a combination of spectroscopic methods.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress. The ester product will typically have a higher Rf value (be less polar) than the starting alcohol and carboxylic acid.

  • Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the broad O-H stretching band from the starting alcohol (around 3300-3400 cm⁻¹) and the appearance of a strong C=O stretching band for the ester carbonyl group (typically 1730-1750 cm⁻¹). The C-O stretch of the ester will also appear in the 1100-1300 cm⁻¹ region.[13]

  • ¹H NMR Spectroscopy: The proton signal for the alcohol's hydroxyl group (-OH) will disappear. A significant downfield shift is expected for the benzylic protons (-CH₂-O-). In the starting material, this compound, these benzylic protons appear as a singlet around 4.78 ppm.[14] In the ester, this signal will shift further downfield due to the electron-withdrawing effect of the carbonyl group. The aromatic and methyl proton signals will also be present, with slight shifts.

  • ¹³C NMR Spectroscopy: The appearance of a signal in the carbonyl region (around 165-175 ppm) is a clear indicator of ester formation. The benzylic carbon signal will also shift accordingly.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the acyl group to the starting alcohol. In-line MS can also be used to monitor reaction kinetics.[15]

References

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Application Notes and Protocols for the Industrial Manufacturing of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the industrial-scale manufacturing of 2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8). As a critical intermediate, primarily in the synthesis of the pyrethroid insecticide Bifenthrin, robust and efficient production methods are of significant commercial interest.[1][2][3] This guide details the two predominant synthesis routes employed in the industry: the Palladium-catalyzed Suzuki Coupling and the Grignard Reaction. We will explore the underlying chemical principles, provide detailed step-by-step protocols, and analyze key process parameters, in-process controls, and safety considerations. The content is designed for researchers, chemical engineers, and drug development professionals, offering field-proven insights to facilitate process optimization and scale-up.

Strategic Overview: Selection of Synthesis Route

The industrial production of this compound is dominated by two powerful carbon-carbon bond-forming strategies. The choice between them is a critical decision dictated by factors such as raw material cost, capital equipment, required purity, and environmental considerations.

  • Suzuki Coupling Reaction: This is a versatile and widely used palladium-catalyzed cross-coupling reaction.[1] It is renowned for its mild reaction conditions and high tolerance for various functional groups, which often simplifies the synthesis and leads to high yields and purity.[2] The primary drawbacks are the cost and potential toxicity of the palladium catalyst and the cost of boronic acid derivatives.

  • Grignard Reaction: This classical organometallic reaction offers a cost-effective alternative, typically utilizing cheaper starting materials like chloro-derivatives and magnesium metal.[1] However, Grignard reagents are highly sensitive to moisture and protic solvents, necessitating stringent anhydrous conditions and specialized equipment, which can increase operational complexity and safety risks.[4][5]

The following diagram illustrates a high-level decision matrix for route selection.

G start Select Synthesis Route for This compound cond1 High Purity & Yield Are Critical? start->cond1 suzuki Suzuki Coupling grignard Grignard Reaction cond3 Stringent Anhydrous Conditions Feasible? grignard->cond3 cond1->suzuki Yes cond2 Low Raw Material Cost is Priority? cond1->cond2 No cond2->suzuki No cond2->grignard Yes cond3->suzuki No (Consider Suzuki) cond3->grignard Yes

Caption: Decision logic for selecting a synthesis route.

Table 1: Comparative Analysis of Industrial Synthesis Routes
ParameterSuzuki Coupling RouteGrignard Reaction Route
Primary Reactants Aryl halide (e.g., 3-bromo-2-methylbenzoic acid), Phenylboronic acidAryl halide (e.g., 3-chloro-2-methylbiphenyl), Magnesium
Catalyst Palladium-based (e.g., Pd(dppf)Cl₂)None (Magnesium is a reagent)
Key Strengths High yields (>95%), mild conditions, high functional group tolerance.[2][6]Lower raw material costs, well-established technology.[7]
Key Challenges High cost of palladium catalyst and boronic acids, potential for catalyst contamination in the final product.Extreme sensitivity to water and air, potential for initiation difficulties and thermal runaway.[4][5]
Typical Solvents Toluene, Ethanol, Water mixtures.[2][6]Anhydrous ethers (THF) or Toluene.[7][8]
Safety Profile Concerns related to palladium toxicity and handling of flammable solvents.High reactivity of Grignard reagent, pyrophoric risk, need for inert atmosphere.[4]

Detailed Protocol: Suzuki Coupling Route

This route typically proceeds in two stages: the formation of a biphenyl intermediate followed by the reduction of a functional group to the required primary alcohol. A common and industrially viable method starts from 3-bromo-2-methylbenzoic acid.[2][9]

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction A 3-Bromo-2-methylbenzoic Acid + Phenylboronic Acid B Add Palladium Catalyst & Base (e.g., NaHCO₃) A->B C Heat in Solvent (Toluene/Ethanol/Water) ~80-100°C B->C D Reaction Monitoring (TLC/HPLC) C->D E Work-up & Isolation D->E F Intermediate: 3-Phenyl-2-methylbenzoic Acid E->F G Dissolve Intermediate in Anhydrous Solvent (THF) F->G H Add Reducing Agent (e.g., LiAlH₄, Borane) G->H I Quench & Work-up H->I J Purification (Crystallization) I->J K Final Product: This compound J->K

Caption: Workflow for the Suzuki Coupling route.

Protocol 2.1: Synthesis of this compound via Suzuki Coupling

Part A: Suzuki Coupling Reaction

  • Reactor Setup: Charge a suitable glass-lined reactor with 3-bromo-2-methylbenzoic acid, toluene, and ethanol.[6] Begin agitation and establish an inert atmosphere by purging with nitrogen or argon.

  • Reagent Addition: Add phenylboronic acid to the reactor. A molar excess of the boronic acid (e.g., 2 equivalents) can be used to drive the reaction to completion.[6] In a separate vessel, prepare an aqueous solution of a base, such as sodium bicarbonate or potassium carbonate.[2][6]

  • Catalyst Introduction: Add the palladium catalyst, for example, dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl₂).[6]

  • Reaction Execution: Add the aqueous base solution to the reactor. Heat the reaction mixture to a target temperature, typically between 80°C and reflux, for 1 to 12 hours.[2][6]

  • In-Process Control: Monitor the reaction progress by taking samples periodically and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium chloride solution (brine).[6] Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield crude 3-phenyl-2-methylbenzoic acid.

Part B: Reduction to the Final Product

  • Reactor Setup: In a separate dry, inerted reactor, suspend a reducing agent such as lithium aluminium hydride (LiAlH₄) or borane (BH₃) in an anhydrous solvent like tetrahydrofuran (THF).[2][9] CAUTION: These reagents are highly reactive and require expert handling.

  • Addition of Intermediate: Dissolve the crude 3-phenyl-2-methylbenzoic acid from Part A in anhydrous THF and add it dropwise to the reducing agent suspension, maintaining a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC/HPLC.

  • Quenching and Work-up: Carefully quench the excess reducing agent by the slow, controlled addition of a suitable quenching agent (e.g., water, followed by dilute acid).

  • Purification: Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it. The final product, this compound, is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.[6][10]

Table 2: Key Quantitative Parameters for Suzuki Coupling Route
ParameterValue / ConditionRationale / Reference
Reactant Molar Ratio (3-bromo-2-methylphenyl)methanol : Phenylboronic acid = 1 : 2An excess of boronic acid drives the coupling reaction to completion, achieving high yields.[6]
Catalyst Loading ~0.5 mol% Pd(dppf)Cl₂Sufficient to ensure efficient catalysis while minimizing cost and contamination.[6]
Base 2M Sodium Bicarbonate (aqueous)Provides the necessary alkaline conditions for the catalytic cycle to proceed.[6]
Solvent System Toluene / Ethanol / WaterA multiphasic system that dissolves both organic reactants and the inorganic base.[2][6]
Reaction Temperature 80 °C - 150 °C (Reflux)Elevated temperature is required to achieve a reasonable reaction rate.[2][6]
Reaction Time 1 - 12 hoursDependent on scale, temperature, and catalyst efficiency. Monitored by IPC.[2]
Reported Yield ~98%Demonstrates the high efficiency of this synthetic route.[6]

Detailed Protocol: Grignard Reaction Route

This route involves the formation of a highly reactive organomagnesium (Grignard) reagent, which then acts as a nucleophile. The process demands strict exclusion of atmospheric moisture and oxygen.[5][11] Toluene is often preferred over THF as a solvent in industrial settings to simplify recovery and recycling.[7]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbonyl Addition & Work-up A Charge Magnesium Turnings & Anhydrous Toluene B Initiate with Activator (e.g., Iodine, Bromoethane) A->B C Slowly Add 3-Chloro-2-methylbiphenyl B->C D Maintain Reflux (Exothermic Reaction) C->D E Grignard Reagent: (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride D->E F Add Formaldehyde Source (e.g., Polyoxymethylene) E->F G Maintain Reflux F->G H Acidic Quench (e.g., Ice + HCl) G->H I Phase Separation & Extraction H->I J Purification (Crystallization from Octane) I->J K Final Product: This compound J->K

Caption: Workflow for the Grignard Reaction route.

Protocol 3.1: Synthesis of this compound via Grignard Reaction
  • Reactor Preparation: Ensure the reactor is scrupulously dry and purged with an inert gas (nitrogen or argon). Charge with magnesium turnings and anhydrous toluene.

  • Grignard Initiation: Add a small amount of an initiator, such as a crystal of iodine or a few drops of 1,2-dibromoethane, and gently warm the mixture to activate the magnesium surface. Successful initiation is often indicated by a color change and a gentle reflux.

  • Reagent Formation: Slowly add a solution of 3-chloro-2-methyl biphenyl in anhydrous toluene to the activated magnesium suspension at a rate that maintains a controlled reflux.[1][4] This step is highly exothermic and requires careful monitoring and cooling capacity. After the addition is complete, continue refluxing for several hours to ensure complete formation of the Grignard reagent.[12]

  • Hydroxymethylation: Heat the resulting Grignard solution to reflux. Add a source of formaldehyde, such as milled polyoxymethylene, portion-wise over several hours.[12] An alternative method involves reaction with dimethylformamide (DMF) followed by a reduction step.[8]

  • Quenching and Work-up: After the reaction is complete, cool the mixture. In a separate vessel, prepare a mixture of ice and concentrated hydrochloric acid.[12] Carefully pour the reaction mixture into the acid/ice mixture with vigorous stirring to quench the reaction and dissolve the magnesium salts.

  • Isolation and Purification: Separate the organic phase. The aqueous phase may be extracted again with toluene to maximize recovery. Combine the organic layers, wash with water, and distill off the solvent.[12] The crude product is then purified, typically by recrystallization from a non-polar solvent like n-octane, to yield the final product.[12]

Table 3: Final Product Specifications
ParameterSpecificationAnalytical Method
Appearance White to off-white solid/crystalsVisual Inspection
CAS Number 76350-90-8-
Molecular Formula C₁₄H₁₄O-
Molecular Weight 198.26 g/mol -
Melting Point 73-76 °CMelting Point Apparatus
Purity (Assay) ≥ 99%HPLC / GC
Storage Store at room temperature, sealed in a dry environment.-

References

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Application Notes and Protocols for 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, these notes detail the material's physicochemical properties, outline robust safety protocols, and provide an exemplary experimental workflow for its application as a key intermediate. The causality behind each procedural recommendation is explained to ensure both safety and experimental success.

Introduction: A Key Building Block in Modern Chemistry

This compound, also known as (2-methyl-[1,1'-biphenyl]-3-yl)methanol, is a crucial intermediate in the synthesis of a variety of high-value chemical entities. Its biphenyl scaffold is a common structural motif in pharmaceuticals and agrochemicals. Notably, it serves as a precursor for the insecticide Bifenthrin and a foundational component for a class of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway in cancer therapy.[1][2] The proper handling and understanding of this reagent are paramount to ensuring laboratory safety and achieving desired synthetic outcomes. This guide is designed to provide the necessary framework for its effective and safe utilization.

Physicochemical and Safety Data

A thorough understanding of the material's properties is the foundation of its safe handling. The data presented below has been compiled from various safety data sheets and chemical databases.

PropertyValueSource(s)
CAS Number 76350-90-8[1][3][4]
Molecular Formula C₁₄H₁₄O[3][5][6]
Molecular Weight 198.26 g/mol [3][5][6]
Appearance White to off-white or light yellow crystalline solid/powder[4][6][7]
Melting Point 73-76 °C (lit.)[6][7]
Boiling Point 330.9 ± 11.0 °C (Predicted)[6][7]
Solubility Slightly soluble in Chloroform and Methanol. Insoluble in water.[6][7][8]
Storage Temperature Room Temperature. Store in a dry, well-ventilated place.[6][7]

Hazard Identification:

Based on GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[5][9]

  • H319: Causes serious eye irritation.[5][9]

  • H335: May cause respiratory irritation.[5][9]

While some safety data sheets classify it as non-hazardous, it is crucial to handle it with care, as the toxicological properties have not been thoroughly investigated.[3][8][10]

Core Directive: Safe Handling and Storage Workflow

The following workflow provides a logical sequence for the safe handling and storage of this compound, from receipt to disposal. The causality behind each step is critical for maintaining a safe laboratory environment.

G cluster_prep Preparation and Assessment cluster_handling Handling and Use cluster_post Post-Procedure sds 1. Review Safety Data Sheet (SDS) - Understand hazards (irritant) - Note required PPE ppe 2. Don Appropriate PPE - Safety Goggles/Shield - Lab Coat - Nitrile Gloves sds->ppe Informs vent 3. Prepare Ventilated Workspace - Chemical Fume Hood ppe->vent Precedes weigh 4. Weighing - Weigh in fume hood - Avoid dust formation vent->weigh Location for transfer 5. Transfer & Reaction - Use spark-proof tools - Keep containers closed weigh->transfer Leads to storage 6. Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from oxidizing agents transfer->storage After use spill 7. Spill & Decontamination - Contain spill with inert material - Clean area thoroughly transfer->spill If accident occurs waste 8. Waste Disposal - Dispose in labeled, sealed containers - Follow institutional guidelines transfer->waste Generates

Caption: Workflow for Safe Handling of this compound.
Causality in Safety Procedures
  • Engineering Controls (Fume Hood): The primary directive is to minimize inhalation exposure. As the compound may cause respiratory irritation and its toxicological profile is incomplete, all manipulations, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood.[9][11] This captures any dust or aerosols at the source.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety goggles or a face shield are mandatory to prevent serious eye irritation from dust particles.[4][9]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact, which can cause irritation.[9][12] Gloves should be inspected before use and washed before removal.

    • Body Protection: A lab coat protects against incidental contact with skin and contamination of personal clothing.[11]

  • Storage Integrity: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] This prevents potential degradation and minimizes exposure to ambient moisture. Storing it away from strong oxidizing agents is crucial to avoid potentially hazardous reactions.[9]

  • Spill and Waste Management: Spills should be cleaned up promptly by sweeping or vacuuming the solid material into a suitable container for disposal, avoiding dust generation.[3][9] All waste, including contaminated materials, must be disposed of as chemical waste according to local and institutional regulations.[3][11]

Application Notes & Experimental Protocols

This compound is a versatile intermediate. One of its most common applications is as a substrate in esterification or etherification reactions. For instance, in the synthesis of Bifenthrin, it is esterified with a specific cyclopropanecarboxylic acid chloride.[4][5] It is also a foundational scaffold for PD-L1 inhibitors, which often involves modification at the hydroxyl group.[1]

Below is a generalized, representative protocol for a Suzuki coupling reaction to synthesize the biphenyl core, a common pathway to obtain this class of compounds, followed by its use in an esterification reaction.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol is a synthesized example based on common procedures found in the literature for creating the biphenyl structure.[6][13]

Objective: To prepare this compound from (3-bromo-2-methylphenyl)methanol and phenylboronic acid.

Materials:

  • (3-bromo-2-methylphenyl)methanol

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂ adduct)

  • Base (e.g., 2M Sodium Bicarbonate solution)

  • Solvents: Toluene, Ethanol

  • Ethyl acetate (for extraction)

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create an inert atmosphere by purging with argon or nitrogen.

  • Add (3-bromo-2-methylphenyl)methanol (1.0 eq), phenylboronic acid (2.0 eq), and the palladium catalyst (e.g., 0.005 eq) to the flask.

  • Add toluene and ethanol as solvents (e.g., a 3:1 ratio of toluene:ethanol).

  • Reaction Initiation: To the stirred solution, add the 2M sodium bicarbonate solution (4.0 eq).

  • Heating: Heat the reaction mixture to 80°C and maintain for 3-4 hours, monitoring the reaction progress by TLC.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.

  • Wash the organic layer with saturated NaCl solution, separate the layers, and dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound as a white solid.[6]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products A (3-bromo-2-methylphenyl)methanol G Suzuki Coupling Reaction A->G B Phenylboronic Acid B->G C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->G D Base (Na₂CO₃) D->G E Solvent (Toluene/Ethanol) E->G F Heat (80°C) F->G H This compound G->H I Byproducts G->I

Caption: Suzuki Coupling Reaction Workflow.
Protocol 2: Esterification to a Bifenthrin Analogue

This is a generalized procedure for the esterification of this compound.

Objective: To esterify this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropane carbonyl chloride)

  • Anhydrous solvent (e.g., Toluene)

  • Acid scavenger/Base (e.g., an alkali metal compound like potassium carbonate)[5]

  • Catalyst (optional, depending on the specific reaction)

Procedure:

  • Reactant Preparation: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 10-15°C using an ice bath.[5]

  • Base Addition: Add the acid-binding agent, such as potassium carbonate (1.0-1.5 eq).

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 20°C. The causality here is to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer successively with a dilute acid solution (if necessary), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Trustworthiness and Self-Validation

The protocols described are based on established chemical transformations. To ensure trustworthiness and validate results, the following steps are essential:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This provides real-time validation of reaction progress.

  • Product Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: To compare with literature values as a measure of purity.

By following these handling procedures and implementing robust analytical validation, researchers can use this compound safely and effectively in their synthetic endeavors.

References

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  • Li, Q., et al. (2021). Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. Molecules.
  • Google Patents. (2013). CN103319345A - Method for preparing bifenthrin.
  • PrepChem.com. Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol.
  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 596875, [1,1'-Biphenyl]-3-methanol, 2-methyl-.
  • Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals.
  • Thorn-Seshold Group, LMU. Safety - TS Group.
  • Xu, J., et al. (2024). Progress in small-molecule inhibitors targeting PD-L1. RSC Medicinal Chemistry.

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Safety precautions for working with 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2-Methyl-3-biphenylmethanol

A Guide to Safe Handling and Use for Research and Development

Introduction: Understanding this compound

This compound (CAS No. 76350-90-8) is a biphenyl aromatic alcohol notable for its role as a key intermediate in the synthesis of various organic compounds.[1] In the pharmaceutical and agrochemical sectors, it is recognized primarily as a precursor to the pyrethroid insecticide Bifenthrin and has been utilized in the development of therapeutic agents like PD-L1 inhibitors.[1][2][3]

Its molecular structure, featuring a hydroxyl group on a substituted biphenyl backbone, dictates its reactivity and physical properties. However, this same structure necessitates a careful and informed approach to its handling. While comprehensive toxicological data is not fully available, existing safety data sheets (SDS) classify it as an irritant to the skin, eyes, and respiratory system.[4][5] The principle of "as low as reasonably achievable" (ALARA) exposure is therefore paramount.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of precautions to provide a framework for a comprehensive safety culture when working with this compound. The protocols herein are designed to be self-validating, integrating safety checks and engineering controls as fundamental components of the experimental workflow.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary health hazards associated with this compound are categorized as follows:

  • Skin Irritation (H315): Direct contact can cause skin inflammation, characterized by itching, redness, scaling, or blistering.[5]

  • Serious Eye Irritation (H319): The compound is a serious eye irritant. Contact can result in redness, pain, and potential damage to the eye.[5]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols may cause irritation to the lungs and respiratory system.[4][5]

A critical point noted in multiple safety data sheets is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] This data gap mandates a conservative approach, treating the substance with a high degree of caution until more definitive toxicological information becomes available.

Physical and Chemical Properties Summary

Understanding the compound's physical properties is essential for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource(s)
CAS Number 76350-90-8[6]
Molecular Formula C₁₄H₁₄O[4]
Molecular Weight 198.26 g/mol [4]
Appearance White to off-white solid / crystalline powder[1][2]
Melting Point 73-76 °C (lit.)[1][7][8]
Storage Temperature Room Temperature, sealed in a dry environment[2][8]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides[4][5]
Risk Assessment Workflow

Before any procedure involving this compound, a risk assessment should be performed. This involves identifying the hazards, evaluating the risks of the specific procedure (e.g., weighing, dissolution, reaction), and implementing control measures.

RiskAssessment cluster_0 Phase 1: Identification cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Control cluster_3 Phase 4: Review Start Identify Procedure (e.g., Weighing, Synthesis) ReviewSDS Review Safety Data Sheet (SDS) - H315 (Skin Irrit.) - H319 (Eye Irrit.) - H335 (Resp. Irrit.) Start->ReviewSDS AssessExposure Assess Exposure Potential - Dust/Aerosol Generation? - Quantity Used? - Duration of Task? ReviewSDS->AssessExposure AssessSeverity Assess Potential Severity - Minor Irritation - Serious Eye Damage AssessExposure->AssessSeverity SelectControls Select Control Measures 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE (Gloves, Goggles) AssessSeverity->SelectControls Implement Implement Controls SelectControls->Implement Proceed Proceed with Experiment Implement->Proceed ReviewProc Review & Refine Procedure Proceed->ReviewProc After Procedure

Caption: Risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

All procedures that may generate dust or aerosols of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4] The fume hood provides primary containment and protects the user from inhaling the compound. Ensure the sash is positioned at the certified working height to maintain proper airflow. A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the hazards.

PPE TypeSpecification & RationaleSource(s)
Hand Protection Double-gloving recommended. Use a thicker, chemical-resistant outer glove (e.g., Butyl rubber) over a standard inner nitrile glove. While nitrile offers good splash protection against many chemicals, its resistance to aromatic alcohols can be poor with prolonged contact.[9][10][11] Change gloves immediately if contamination is suspected.[5][11]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from dust or splashes.[5][12][5][12]
Skin/Body Protection A flame-resistant laboratory coat should be worn and fully fastened. Ensure clothing fully covers the arms and legs.[12][12]
Respiratory Protection For most lab-scale operations within a fume hood, respiratory protection is not required. If a fume hood is not available or if there is a potential for significant aerosolization (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P95) should be used.[4][4][12]

Standard Operating Protocols

Adherence to standardized protocols minimizes variability and risk. The following protocols should be adapted to specific experimental needs and incorporated into laboratory-specific Standard Operating Procedures (SOPs).

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Confirm the chemical fume hood is operational.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a spatula, and the receiving vessel inside the hood.

  • Transfer: Carefully open the stock container. Using the spatula, gently transfer the required amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

  • Closure: Immediately and securely close the stock container.

  • Addition: Carefully transfer the weighed solid from the boat into the receiving vessel.

  • Decontamination: Lightly rinse the spatula and weigh boat with a suitable solvent (e.g., ethanol) into a designated waste container.

  • Cleanup: Wipe down the balance and surrounding surfaces in the fume hood with a damp cloth. Dispose of the cloth as contaminated waste.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[5]

Protocol for Storage
  • Container: Always keep the compound in a tightly closed, clearly labeled container.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area.[12] The compound is stable under recommended storage conditions.[4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[4][5]

Emergency and Spill Response

Prompt and correct response to an emergency is critical.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Action Directive: In all cases of exposure, consult a physician and have the Safety Data Sheet available.[4]

Spill Response Protocol

The response to a spill depends on its size and location. The following protocol is for a small, contained spill inside a chemical fume hood.

SpillResponse cluster_0 Immediate Actions cluster_1 Cleanup (Small Spill in Fume Hood) cluster_2 Final Steps Alert Alert personnel in the immediate area Isolate Isolate the spill area Alert->Isolate DonPPE Ensure appropriate PPE is worn (Double gloves, goggles, lab coat) Isolate->DonPPE Contain Gently cover the spill with an inert absorbent material DonPPE->Contain Collect Carefully sweep or scoop material into a labeled, sealable container for hazardous waste Contain->Collect Decontaminate Wipe the spill area with a suitable solvent and then soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to the Laboratory Supervisor / EHS Dispose->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-biphenylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. As a key building block in the production of agrochemicals like Bifenthrin and other pharmaceutical compounds, achieving high purity and yield is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies to ensure scientific integrity and practical utility.

Part 1: Troubleshooting Guide for Common Synthetic Routes

The two primary methods for synthesizing this compound are the Grignard reaction and the Suzuki coupling reaction.[1][4] Each route presents a unique set of challenges and potential byproducts. This section addresses specific issues you may encounter during your experiments.

Section 1.1: The Grignard Reaction Pathway

The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to reaction conditions.[1][5] Common starting materials include 3-chloro-2-methylbiphenyl, which is reacted with magnesium and then a source of formaldehyde.[1][3]

Q1: My Grignard reaction is sluggish or fails to initiate. What are the underlying causes and how can I resolve this?

A1: Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.

  • Causality: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organohalide from reaching the reactive metal surface.[6] Additionally, Grignard reagents are highly reactive towards protic solvents like water, which will quench the reaction.[5]

  • Troubleshooting Protocol:

    • Glassware and Reagent Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be anhydrous.

    • Magnesium Activation: If the reaction does not start, chemical activation is necessary. A common method is the addition of a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh, reactive metal.[5] The disappearance of the purple iodine color is an indicator of reaction initiation.[5]

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can also help expose a fresh surface.[6]

    • Initiator: A small amount of 1,2-dibromoethane can be used as an initiator. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to chemically clean the surface.

Q2: I'm observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?

A2: Biphenyl formation is a classic side reaction in Grignard syntheses involving aryl halides.[6]

  • Causality: This byproduct arises from a Wurtz-type coupling reaction where the Grignard reagent (phenylmagnesium bromide, for instance) reacts with the unreacted aryl halide.

  • Mitigation Strategies:

    • Slow Addition: Add the solution of the organohalide to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the halide, disfavoring the coupling side reaction.

    • Temperature Control: Maintain a gentle reflux. Overheating can increase the rate of byproduct formation.

    • Solvent Choice: While THF is a common solvent, some patented processes suggest that using toluene can reduce byproduct formation in specific contexts.[7]

Q3: My yield is low, and I've identified unreacted starting materials and benzene. What is the likely cause?

A3: This points towards incomplete reaction and quenching of the Grignard reagent.

  • Causality: The presence of unreacted starting material suggests the Grignard reagent did not form completely or did not react with the electrophile. The formation of benzene is a strong indicator that the Grignard reagent was quenched by a proton source, most commonly water.[5]

  • Preventative Measures:

    • Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture. This includes solvents, reagents, and even atmospheric humidity.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time to ensure complete formation of the Grignard reagent before adding the electrophile.

    • Stoichiometry: Use a slight excess of magnesium to ensure all the aryl halide is consumed.

Section 1.2: The Suzuki Coupling Pathway

The Suzuki coupling offers a milder and more functional-group-tolerant alternative for creating the biphenyl structure.[4] A typical route involves coupling (3-bromo-2-methylphenyl)methanol with phenylboronic acid, or coupling 3-bromo-2-methylbenzoic acid with phenylboronic acid followed by reduction.[1][8]

Q1: My Suzuki reaction is producing significant homocoupled byproducts. How can I improve the selectivity for the desired cross-coupling product?

A1: Homocoupling of both the aryl halide and the boronic acid are known side reactions in Suzuki couplings.

  • Causality: These side reactions are often promoted by the presence of oxygen, inappropriate choice of base, or issues with the palladium catalyst.

  • Optimization Strategies:

    • Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is crucial. For example, Pd(dppf)Cl₂ is a commonly used catalyst for this type of transformation.[4][8]

    • Base Selection: The strength and type of base can influence the reaction outcome. Sodium bicarbonate or potassium carbonate are often effective.[4][8] The pH of the reaction should be carefully controlled, typically in the range of 8-10.[4]

Q2: The reduction of 3-phenyl-2-methylbenzoic acid to the alcohol is incomplete. How can I drive this reaction to completion?

A2: If your synthesis proceeds through the carboxylic acid intermediate, an efficient reduction is critical for high purity of the final product.

  • Causality: Incomplete reduction can be due to an insufficiently powerful reducing agent, incorrect stoichiometry, or non-optimal reaction conditions.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: For the reduction of a carboxylic acid to an alcohol, strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required.[4][8]

    • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as these reducing agents react violently with water. The reaction temperature should be controlled, often starting at a low temperature (e.g., 0°C) and then allowing it to warm to room temperature.

    • Work-up Procedure: A careful acidic work-up is necessary to neutralize any excess reducing agent and protonate the resulting alkoxide.

Part 2: General FAQs and Purification

Q1: What are the most effective methods for purifying this compound from common byproducts?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing smaller amounts of impurities, especially if the product is a solid. A common procedure involves dissolving the crude product in a hot solvent mixture (e.g., n-octane and toluene) and allowing it to cool slowly to form pure crystals.[9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable option. A typical eluent system is a mixture of hexane and ethyl acetate.[8]

Q2: How can I confirm the purity of my final product and identify any byproducts?

A2: A combination of analytical techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The chemical shifts for this compound are well-documented.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile byproducts like biphenyl and benzene.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy.

Common Byproduct Likely Synthetic Route Identification Method Mitigation Strategy
BiphenylGrignardGC-MS, NMRSlow addition of halide, temperature control
BenzeneGrignardGC-MSEnsure strictly anhydrous conditions
Unreacted Aryl HalideBothGC-MS, HPLC, NMRIncrease reaction time, optimize temperature, check stoichiometry
Homocoupled ProductsSuzukiHPLC, GC-MS, NMRDegas reaction mixture, optimize catalyst and base
3-phenyl-2-methylbenzoic acidSuzuki (via acid)HPLC, NMRUse a stronger reducing agent, ensure complete reaction

Part 3: Reaction Pathway Visualizations

The following diagrams illustrate the key reaction pathways and the formation of common byproducts.

G cluster_grignard Grignard Reaction Pathway Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent + Mg Mg Mg Product This compound Grignard Reagent->Product + Formaldehyde Biphenyl Biphenyl Grignard Reagent->Biphenyl + Aryl Halide (Side Reaction) Benzene Benzene Grignard Reagent->Benzene + H₂O (Quenching) Formaldehyde Formaldehyde

Caption: Grignard synthesis of this compound and major byproduct pathways.

G cluster_suzuki Suzuki Coupling Pathway Aryl Halide Aryl Halide Coupled Product This compound Aryl Halide->Coupled Product + Phenylboronic Acid (Pd Catalyst, Base) Homocoupled Halide Homocoupled Halide Aryl Halide->Homocoupled Halide Side Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Coupled Product Homocoupled Boronic Biphenyl Phenylboronic Acid->Homocoupled Boronic Side Reaction

Caption: Suzuki coupling synthesis and common homocoupling side reactions.

G Start Start Problem Low Yield or Impure Product Start->Problem Identify Route Identify Synthetic Route Problem->Identify Route Grignard Grignard Identify Route->Grignard Grignard Suzuki Suzuki Identify Route->Suzuki Suzuki Check Initiation Check Reaction Initiation Grignard->Check Initiation Check Anhydrous Check Anhydrous Conditions Grignard->Check Anhydrous Check Coupling Check Coupling Conditions Suzuki->Check Coupling Check Reduction Check Reduction Step Suzuki->Check Reduction Purify Optimize Purification Check Initiation->Purify Check Anhydrous->Purify Check Coupling->Purify Check Reduction->Purify End Pure Product Purify->End

Caption: A general troubleshooting workflow for this compound synthesis.

References

  • CN102381941A - Preparation method of this compound - Google Patents.
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com.
  • The Chemical Synthesis Landscape: Applications of this compound.
  • CN102603485A - Preparation method of this compound - Google Patents.
  • Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
  • Grignard Reaction: Synthesis of Triphenylmethanol.
  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and yield optimization of 2-Methyl-3-biphenylmethanol (CAS 76350-90-8). This guide is designed for researchers, chemists, and process development professionals who are actively working with this important chemical intermediate, known for its role in the synthesis of agrochemicals like Bifenthrin and as a building block in medicinal chemistry.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, offering field-proven insights to troubleshoot common issues and enhance reaction efficiency. We will explore the two predominant synthetic pathways—the Suzuki-Miyaura coupling and the Grignard reaction—providing a framework for rational decision-making in your experimental design.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific, common problems encountered during the synthesis of this compound.

Focus Area: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction widely used for synthesizing biaryl compounds.[3][4] A typical high-yield approach involves reacting (3-bromo-2-methylphenyl)methanol with phenylboronic acid.[3][5]

Q1: My Suzuki coupling reaction has stalled, or the yield is extremely low. Where should I begin troubleshooting?

A1: Low or no yield in a Suzuki coupling is a frequent issue that can almost always be traced back to one of three areas: the catalyst system, the reaction environment, or the reagents themselves.

  • Catalyst Inactivity: The active catalytic species is Pd(0). Many common precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), are in the Pd(II) state and must be reduced in situ.[6] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Causality: Oxygen is a potent oxidizer of the active Pd(0) catalyst to the inactive Pd(II) state. Incomplete degassing of your solvent and reaction vessel is a primary cause of catalyst death.

    • Solution: Ensure your reaction mixture is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.

  • Ligand Failure: The phosphine ligand is not a passive component; it is critical for stabilizing the palladium center and facilitating the catalytic cycle's key steps (oxidative addition and reductive elimination).[6]

    • Causality: Phosphine ligands are susceptible to oxidation. If your ligand has been improperly stored or is old, it may be partially or fully oxidized, rendering it ineffective.

    • Solution: Use fresh, high-purity ligands. For coupling an aryl bromide like (3-bromo-2-methylphenyl)methanol, an electron-rich, bulky phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is an excellent choice to promote the oxidative addition step.[5]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step. The solvent must be appropriate for the temperature and solubility of all components.

    • Causality: An inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) requires at least a partially aqueous environment to function effectively. If you are using a completely anhydrous, non-polar solvent, the base may not be sufficiently soluble or active.[5][7]

    • Solution: For the synthesis of this compound, a biphasic solvent system such as Toluene/Ethanol/Water is highly effective.[5] This ensures all reactants, the catalyst, and the base are appropriately solvated. One reported high-yield (98%) synthesis uses a Toluene/Ethanol mixture with a 2M aqueous solution of NaHCO₃.[3][5]

Q2: I'm observing significant amounts of a biphenyl byproduct (Ph-Ph) from the homocoupling of my phenylboronic acid. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by oxygen or suboptimal catalyst conditions.

  • Causality: The presence of oxygen can promote the oxidative homocoupling of boronic acids. Additionally, if the rate of transmetalation is slow compared to other pathways, homocoupling can become more prevalent.

  • Solutions:

    • Rigorous Degassing: As mentioned in A1, removing oxygen is the most critical step to prevent this side reaction.

    • Control Stoichiometry: While an excess of boronic acid can help drive the primary reaction to completion, a very large excess can also increase the statistical probability of homocoupling. A molar ratio of 1.5 to 2.0 equivalents of phenylboronic acid to your aryl bromide is a good starting point.[3][8] A published procedure with a 98% yield used 2.0 equivalents of phenylboronic acid.[3][5]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For this specific synthesis, 80°C has been shown to be effective.[3][5] Avoid excessively high temperatures, which can sometimes favor side reactions.

Troubleshooting Workflow: Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Reagents 2. Reagent & Stoichiometry Start->Check_Reagents Check_Conditions 3. Reaction Conditions Start->Check_Conditions Degassing Was the system rigorously degassed? Check_Catalyst->Degassing Most Common Issue Boronic_Acid_Quality Is boronic acid high quality? (Check for dehydration/anhydride formation) Check_Reagents->Boronic_Acid_Quality Temperature Is temperature optimal? (e.g., ~80°C) Check_Conditions->Temperature Result_Good Yield Improved Catalyst_Active Is Pd precatalyst fresh? Is active Pd(0) forming? Catalyst_Active->Result_Good If All Yes Ligand_OK Is phosphine ligand fresh and non-oxidized? Ligand_OK->Catalyst_Active If Yes Degassing->Ligand_OK If Yes ArylHalide_Purity Is the aryl bromide pure? Base_Solubility Is the base appropriate and soluble in the solvent system? ArylHalide_Purity->Base_Solubility If Yes Boronic_Acid_Quality->ArylHalide_Purity If Yes Base_Solubility->Result_Good If All Yes Time Is reaction time sufficient? (e.g., 3-12 hours) Temperature->Time If Yes Time->Result_Good If Yes G cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection Start_Alc Starting Alcohol (3-bromo-2-methylphenyl)methanol Protect Protect -OH Group (e.g., with TMSCl, base) Start_Alc->Protect Protected_Alc Protected Alcohol (Silyl Ether) Protect->Protected_Alc Grignard_Form Form Grignard Reagent (Add Mg metal) Protected_Alc->Grignard_Form Grignard_Reagent Aryl Grignard Reagent Grignard_Form->Grignard_Reagent React_Electrophile React with Phenyl Source (e.g., Suzuki) or build biphenyl first Grignard_Reagent->React_Electrophile Protected_Biphenyl Protected Target Molecule React_Electrophile->Protected_Biphenyl Deprotect Remove Protecting Group (e.g., with TBAF) Protected_Biphenyl->Deprotect Final_Product Final Product This compound Deprotect->Final_Product

Caption: Necessary workflow for Grignard reactions involving molecules with acidic functional groups.

Q4: My Grignard reaction is difficult to initiate and appears sluggish. What can I do to activate it?

A4: Initiation is a common hurdle due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. [9]

  • Causality: Magnesium readily oxidizes in air, forming a thin, inert layer of MgO that prevents the aryl halide from reaching the reactive metal surface.

  • Solutions:

    • Mechanical Activation: Vigorously crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh, unoxidized surface.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, chemically cleaning it and exposing fresh metal. A small amount of 1,2-dibromoethane can also be used; its reaction with Mg is readily visible and helps initiate the main reaction. [10] 3. Ensure Anhydrous Conditions: Any trace of water will inhibit the reaction. All glassware must be oven- or flame-dried immediately before use, and all solvents must be rigorously anhydrous. [10]

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Suzuki or Grignard, is generally better for producing this compound?

A: For laboratory-scale synthesis where high yield and functional group tolerance are paramount, the Suzuki-Miyaura coupling is often superior . It is more tolerant of functional groups (like the unprotected -OH on the starting material), and published procedures report exceptionally high yields (98%) with commercially available reagents. [3][5]The Grignard route can be effective but is operationally more demanding due to its extreme sensitivity to moisture and the potential need for extra protection/deprotection steps. [11][12] Q: What is the best method for purifying the final product?

A: The most commonly cited and effective method for purification is column chromatography on silica gel . [5]A solvent system of hexane and ethyl acetate (e.g., in a 12:1 ratio) has been shown to effectively separate the product from non-polar byproducts and residual starting materials. [5]Recrystallization from a suitable solvent like n-octane can also be employed for further purification, particularly on a larger scale. [13] Q: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a silica gel plate and a hexane/ethyl acetate eluent. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot, indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q: What are the key analytical markers that confirm I have successfully synthesized this compound?

A: A combination of spectroscopic methods is required for unambiguous confirmation. Based on published data: [5]* ¹H NMR (in CDCl₃): Look for key signals: a singlet for the two benzylic protons (-CH₂OH) around δ 4.78 ppm, a singlet for the methyl group (-CH₃) protons around δ 2.25 ppm, and a complex multiplet for the aromatic protons between δ 7.20-7.47 ppm.

  • ¹³C NMR (in CDCl₃): Expect signals for the benzylic carbon around δ 64.1 ppm and the methyl carbon around δ 15.9 ppm, along with a series of signals in the aromatic region (δ 125-143 ppm).

  • Mass Spectrometry (HRMS-ESI): The calculated m/z for the sodium adduct [C₁₄H₁₄NaO]⁺ is 221.0937. Your experimental value should match this closely.

  • Melting Point: The purified solid product should have a melting point in the range of 73-76 °C. [14]

Experimental Protocols & Data

Protocol 1: High-Yield Suzuki-Miyaura Coupling

This protocol is adapted from a published procedure reporting a 98% yield. [5] Materials:

  • (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol)

  • Phenylboronic acid (1.21 g, 9.92 mmol, 2.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 0.025 mmol, 0.5 mol%)

  • Toluene (10 mL)

  • Ethanol (3.3 mL)

  • 2M Aqueous Sodium Bicarbonate (NaHCO₃) solution (10 mL)

  • Ethyl Acetate (EtOAc), Saturated NaCl solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or N₂)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.

  • Degassing: Add the toluene and ethanol to the flask and degas the solvent mixture by bubbling argon through it for 20 minutes.

  • Reagent Addition: To the degassed solvent, add (3-bromo-2-methylphenyl)methanol (1.00 g), phenylboronic acid (1.21 g), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg).

  • Base Addition: Add the 2M aqueous NaHCO₃ solution (10 mL) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC until the starting bromide is consumed (typically 3 hours).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent to afford this compound as a white solid.

Table 1: Comparison of Suzuki Coupling Conditions
ParameterMethod A [5]Method B [15]
Aryl Halide (3-bromo-2-methylphenyl)methanol3-bromo-2-methylbenzoic acid
Catalyst Pd(dppf)Cl₂Palladium on Carbon (Pd/C)
Base NaHCO₃Sodium Acetate
Solvent Toluene / Ethanol / WaterWater
Temperature 80 °CReflux
Time 3 hours6 hours
Post-Reaction Step NoneReduction of carboxylic acid
Reported Yield 98% (of alcohol)89% (of acid intermediate)

References

  • This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/76350-90-8.htm]
  • This compound | 76350-90-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852589_EN.htm]
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-methyl-1-1-biphenyl-3-yl-methanol/]
  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/optimization-suzuki-coupling-biphenyl-synthesis]
  • This compound | 76350-90-8 - Benchchem. [URL: https://www.benchchem.com/product/B129727]
  • CN102603485A - Preparation method of this compound - Google Patents. [URL: https://patents.google.
  • CN102381941A - Preparation method of this compound - Google Patents. [URL: https://patents.google.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of Glasgow. [URL: https://theses.gla.ac.uk/2265/]
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039121/]
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724128/]
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. [URL: https://www.researchgate.
  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. [URL: https://patents.google.
  • The Chemical Synthesis Landscape: Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • This compound | 76350-90-8 | FM25668 - Biosynth. [URL: https://www.biosynth.com/p/FM25668/2-methyl-3-biphenylmethanol]
  • Protecting Groups For Alcohols - Chemistry Steps. [URL: https://www.chemistrysteps.com/protecting-groups-for-alcohols/]
  • Grignard Reaction: Synthesis of Triphenylmethanol - University of South Florida. [URL: https://www.usf.edu/arts-sciences/chemistry/documents/organic-chemistry-lab/grignard-reaction-synthesis-of-triphenylmethanol.pdf]
  • Alcohol Protecting Groups - Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/topic/alcohol-protecting-groups/]
  • III Analytical Methods - Japan International Cooperation Agency. [URL: https://openjicareport.jica.go.jp/pdf/11822402_03.pdf]
  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/16/protecting-groups-in-grignard-reactions/]
  • 17.8: Protection of Alcohols - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.08%3A_Protection_of_Alcohols]
  • Reactions of Grignard Reagents - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
  • This compound | CAS 76350-90-8 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-methyl-3-biphenylmethanol-76350-90-8]
  • Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol - North Dakota State University. [URL: https://www.ndsu.edu/pubweb/~jasperse/chem355/Grignard.pdf]
  • [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-3-biphenylmethanol]

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Purification of crude 2-Methyl-3-biphenylmethanol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Methyl-3-biphenylmethanol via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this key bifenthrin intermediate.[1] This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.

Physicochemical Properties & Starting Parameters

A successful recrystallization begins with understanding the target compound. Below is a summary of key properties for this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O[1][2]
Molecular Weight 198.26 g/mol [1][2]
Appearance White to Off-White Solid[1]
Melting Point 73-76 °C[1][3]
Solubility Slightly soluble in Chloroform and Methanol; Insoluble in water.[1][4][5]
Storage Sealed in dry, Room Temperature.[1][4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the recrystallization of this compound.

Q1: What is the best starting solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, given the molecule's structure—a large, non-polar biphenyl core with a polar alcohol group—a mixed solvent system is often the most effective starting point.

A good strategy is to use a solvent pair consisting of a "soluble" solvent, in which the compound dissolves well when hot, and an "anti-solvent," in which the compound is poorly soluble.[6][7]

  • Recommended Starting Pairs:

    • Toluene/Hexane: Toluene is an excellent solvent for aromatic compounds and its high boiling point (111 °C) is well above the compound's melting point, reducing the risk of oiling out.[6] Hexane acts as a good anti-solvent.

    • Ethyl Acetate/Hexane: A widely used and effective pair for compounds of intermediate polarity.[8][9]

    • Methanol/Water: Given its slight solubility in methanol, this pair can be effective.[1][4] Dissolve the crude solid in a minimum of hot methanol and add water dropwise until turbidity persists.

The principle of "like dissolves like" is a useful guide; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[10][11]

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid instead of a solid lattice. This is a common problem when a compound's melting point is lower than the boiling point of the solvent.[6] For this compound (m.p. 73-76 °C), this is a significant risk.

  • Primary Causes & Solutions:

    • Cooling Too Rapidly: A supersaturated solution was cooled too quickly, preventing molecules from orienting into a crystal lattice.

      • Solution: Reheat the solution until the oil redissolves completely. If necessary, add a small amount (1-5%) of additional solvent to ensure it is fully dissolved.[12] Allow the flask to cool very slowly. Insulating the flask (e.g., by placing it in a beaker of warm water or on a cork ring) can promote slow cooling.[13]

    • Solvent Boiling Point is Too Low: If the solvent's boiling point is near or below the compound's melting point, the compound may melt in the hot solvent.

      • Solution: Choose a solvent with a higher boiling point. For example, if you are having trouble with a hexane-based system (b.p. ~69 °C), switch to a toluene-based system (b.p. ~111 °C).

    • High Concentration of Impurities: Impurities can depress the melting point of the mixture, leading to oil formation.

      • Solution: Add slightly more of the "soluble" solvent to decrease the saturation level, then attempt to cool slowly again.[12] If this fails, it may be necessary to recover the crude material and first pass it through a silica gel plug to remove the bulk of impurities before attempting recrystallization again.

Q3: My recovery is very low. How can I improve the yield?

A3: A low yield is typically a result of the compound remaining in the "mother liquor" after filtration.[14] This can happen for several reasons.

  • Causes & Solutions:

    • Using Too Much Solvent: This is the most common error.[12][14] The goal is to create a saturated solution with a minimum of hot solvent.

      • Solution: If you suspect too much solvent was used, you can carefully evaporate some of it by gently heating the solution.[12][15] Once the volume is reduced, attempt the cooling process again.

    • Premature Crystallization: The compound crystallized too early, for instance, during a hot gravity filtration step, and was lost.

      • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate. Add a small excess of solvent before filtering and boil it off afterward.

    • Inappropriate Solvent Choice: The compound has significant solubility in the chosen solvent even at low temperatures. Biphenyl compounds can be quite soluble in non-polar solvents like benzene or hexane even when cold.[16][17]

      • Solution: Perform small-scale solubility tests before committing to a solvent system. A good solvent will dissolve the compound when hot but show significant crystal formation upon cooling to room temperature and then to 0-4 °C in an ice bath.

    • Insufficient Cooling: The solution was not cooled for long enough or to a low enough temperature.

      • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[15]

Q4: My final product is colored, but the pure compound should be white. What should I do?

A4: Colored impurities are common and are often highly polar, conjugated molecules.

  • Solution: These can typically be removed using activated charcoal. After dissolving the crude solid in the hot recrystallization solvent, and before any cooling or filtration, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps as normal. Be aware that using too much charcoal can lead to the loss of your desired product.

Troubleshooting Guide: A Decision-Making Workflow

This section provides a structured approach to solving common recrystallization problems.

Problem: No Crystals Form Upon Cooling

Even after cooling to room temperature and in an ice bath, the solution remains clear.

// Path 1: Supersaturation supersaturated [label="Hypothesis:\nSolution is supersaturated.", fillcolor="#FBBC05", fontcolor="#202124"]; action_scratch [label="Action:\n1. Scratch inner wall of flask with a glass rod.\n2. Add a 'seed crystal' of pure product.", fillcolor="#F1F3F4", fontcolor="#202124"]; result_crystals [label="Result: Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; result_no_crystals [label="Result: No Crystals", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Path 2: Too much solvent too_much_solvent [label="Hypothesis:\nToo much solvent was added.\nSolution is not saturated.", fillcolor="#FBBC05", fontcolor="#202124"]; action_boil [label="Action:\nBoil off a portion of the solvent\nto concentrate the solution.", fillcolor="#F1F3F4", fontcolor="#202124"]; action_recool [label="Action:\nRe-cool the concentrated solution.", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> supersaturated [label=" Common\n Issue[12] "]; supersaturated -> action_scratch; action_scratch -> result_crystals; action_scratch -> result_no_crystals;

start -> too_much_solvent [label=" Most Common\n Error[12][14] "]; too_much_solvent -> action_boil; action_boil -> action_recool; action_recool -> supersaturated; } } Caption: Troubleshooting workflow for when no crystals form.

Problem: The Compound "Oils Out"

Instead of solid crystals, an oily liquid forms at the bottom of the flask.

// Main Action reheat [label="Action: Reheat solution to redissolve the oil.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path 1: Cooling too fast too_fast [label="Hypothesis:\nCooling rate was too high.", fillcolor="#FBBC05", fontcolor="#202124"]; action_slow_cool [label="Solution:\n1. Add a minimal amount of extra solvent.\n2. Insulate the flask and allow to cool very slowly.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Path 2: Solvent issue solvent_issue [label="Hypothesis:\nSolvent b.p. is too close to\ncompound m.p. (73-76 °C)[1][6]", fillcolor="#FBBC05", fontcolor="#202124"]; action_change_solvent [label="Solution:\nRecover crude material and restart\nwith a higher-boiling solvent\n(e.g., Toluene instead of Hexane).", fillcolor="#F1F3F4", fontcolor="#202124"];

result_success [label="Success: Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; result_fail [label="Failure: Oils out again", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> reheat; reheat -> too_fast; reheat -> solvent_issue;

too_fast -> action_slow_cool; solvent_issue -> action_change_solvent;

action_slow_cool -> result_success; action_slow_cool -> result_fail; result_fail -> solvent_issue; } } Caption: Troubleshooting workflow for when the compound oils out.

Experimental Protocols

The following are detailed, step-by-step methodologies for the recrystallization of this compound. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Solvent Recrystallization (Example: Toluene/Hexane)

This is often the most reliable method for this compound.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the "soluble" solvent (Toluene) dropwise at room temperature while stirring, then heat the mixture to near boiling (~90-100 °C) on a stirrer hotplate. Continue adding hot toluene dropwise until the solid just dissolves. It is critical to add the minimum amount of hot solvent needed.[14]

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, add the "anti-solvent" (Hexane) dropwise. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 more drops of the hot "soluble" solvent (Toluene) until the solution becomes clear again.[15]

  • Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold anti-solvent (Hexane) to remove any adhering mother liquor.[14]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

Protocol 2: Single-Solvent Recrystallization

This method is viable if a single solvent is found that has high solubility for the compound when hot and low solubility when cold.

  • Solvent Selection: First, identify a suitable solvent through small-scale tests. Ethanol or isopropanol could be candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue to add small portions of the boiling solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[14]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration at this stage.

  • Cooling & Isolation: Follow steps 4 through 8 from Protocol 1, using the same solvent (ice-cold) for the washing step.

References

  • This compound CAS#: 76350-90-8 - ChemicalBook. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • This compound CAS 76350-90-8 - Made-in-China.com. (n.d.).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.).
  • CN101045670A - Process for purifying biphenyl - Google Patents. (n.d.).
  • Crystallization - University of California, Irvine. (n.d.).
  • What is the best solvent for recrystallization? - Quora. (2017).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023).
  • CN102381941A - Preparation method of this compound - Google Patents. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022).
  • Complete the following paragraph describing the selection of an appropriate solvent for - brainly.com. (2023).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were - Brainly. (2019).
  • What is the best solvent for recrystallization? - ECHEMI. (n.d.).
  • CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents. (n.d.).
  • A student performs a crystallization on an impure sample of biphenyl. The sample weighs 0.5 g and contains - Brainly. (2018).
  • Recrystallization - Single Solvent - University of California, Los Angeles. (n.d.).
  • Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1 - PubMed. (n.d.).
  • This compound | 76350-90-8 | Benchchem. (n.d.).
  • Recrystallization - Pearson. (n.d.).
  • Recrystallization - University of Missouri-St. Louis. (n.d.).
  • Biphenyl Purification: Chromatography Lab - Studylib. (n.d.).
  • This compound | 76350-90-8 - ChemicalBook. (n.d.).
  • Problems with Recrystallisations - University of York. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I - ACS Publications. (n.d.).
  • CN102603485A - Preparation method of this compound - Google Patents. (n.d.).
  • [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID - PubChem - NIH. (n.d.).
  • This compound | 76350-90-8 | FM25668 - Biosynth. (n.d.).
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I | Request PDF - ResearchGate. (2025).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.).
  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).

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Technical Support Center: Grignard Synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the successful Grignard synthesis of 2-Methyl-3-biphenylmethanol, a key intermediate in the production of valuable agrochemicals and pharmaceuticals.[1][2] The synthesis, which involves the reaction of a Grignard reagent derived from 3-bromo-2-methylbiphenyl with formaldehyde, presents several challenges that can impact yield and purity.[3][4][5][6] This document is designed to help you navigate these complexities, optimize your reaction conditions, and achieve consistent, high-quality results.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

A1: Failure to initiate is one of the most common hurdles in Grignard synthesis.[7] The primary causes are almost always related to the passivity of the magnesium surface and the presence of moisture or other protic contaminants.[8]

  • Cause 1: Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[8][9][10]

    • Solution: Magnesium Activation. The MgO layer must be disrupted to expose a fresh, reactive metal surface. Several methods can be employed:

      • Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod inside the reaction flask.[8] Sonication can also be an effective mechanical activation method.[11][12][13]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[8][12][13][14] The disappearance of the iodine's characteristic purple color or the evolution of ethylene gas are visual indicators of successful activation.[8][14]

  • Cause 2: Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by any protic source, particularly water.[15][16] Even trace amounts of moisture in glassware, solvents, or starting materials will prevent the reagent from forming.

    • Solution: Rigorous Anhydrous Conditions.

      • Glassware: All glassware must be scrupulously dried before use. Flame-drying the apparatus under vacuum and cooling it under a stream of dry, inert gas (Argon or Nitrogen) is the most effective method.[8][12][17] Alternatively, oven-drying at >120°C for several hours is acceptable.[7][8]

      • Solvents: Use only high-quality anhydrous solvents. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased in sealed, anhydrous-grade bottles.[18][19]

Q2: My reaction initiated, but my yield of this compound is very low. What are the likely side reactions?

A2: Low yields after a successful initiation often point to competing side reactions that consume the Grignard reagent or the starting halide. The primary culprits are homocoupling (Wurtz reaction) and protonolysis.

  • Side Reaction 1: Wurtz Coupling: The Grignard reagent (Ar-MgBr) can react with the unreacted starting halide (Ar-Br) to form a biphenyl dimer (Ar-Ar).[7][20][21] This is a major side reaction, especially if the local concentration of the aryl halide is high or if the reaction temperature is elevated.[17][18][20][21]

    • Optimization Strategy:

      • Slow Addition: Add the solution of 3-bromo-2-methylbiphenyl dropwise to the magnesium suspension.[7][20] This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.

      • Temperature Control: The reaction to form the Grignard reagent is exothermic.[13][18] Maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of Wurtz coupling.[18][20] An ice-water bath can be used to moderate the reaction rate if necessary.[12]

  • Side Reaction 2: Protonolysis (Quenching): If the Grignard reagent encounters any acidic protons after its formation, it will be quenched, forming the corresponding hydrocarbon (2-methylbiphenyl). The most common source is residual moisture, but the formaldehyde starting material can also be a source if it contains water or has been oxidized to formic acid.

    • Optimization Strategy:

      • Maintain Inert Atmosphere: Ensure the reaction is protected from atmospheric moisture at all stages using a drying tube or a positive pressure of inert gas.[22]

      • Use High-Purity Formaldehyde: Use a reliable source of formaldehyde, such as paraformaldehyde that has been freshly cracked (depolymerized) before use, or a high-purity solution in an anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[18][19][23]

  • Tetrahydrofuran (THF): Generally the preferred solvent as it solvates the Grignard reagent more effectively, which can aid in its formation.[24]

  • Diethyl Ether (Et₂O): A classic and effective solvent. It has a lower boiling point than THF, which can make temperature control easier.

The choice between them can be experiment-dependent, but both must be strictly anhydrous.[18]

Q2: How can I confirm the formation of the Grignard reagent before adding the formaldehyde?

A2: Visual cues are often sufficient. A successful initiation is typically indicated by the disappearance of the iodine color (if used for activation), the spontaneous refluxing of the solvent, and the formation of a cloudy, grayish-brown solution.[8][14] The reaction is complete when most or all of the magnesium metal has been consumed.[17][25] For quantitative analysis, a sample can be withdrawn, quenched, and titrated (e.g., against iodine) to determine the concentration of the active Grignard reagent.[26]

Q3: My final product is contaminated with a nonpolar impurity. How can I improve purification?

A3: The most likely nonpolar impurity is the Wurtz coupling product, 2,2'-dimethyl-3,3'-biphenyl.[21]

  • Column Chromatography: This is the most effective method for separating the desired polar alcohol (this compound) from the nonpolar biphenyl byproduct. A silica gel column with a gradient elution starting from a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) will effectively separate the components.

  • Recrystallization: If the product is a solid, recrystallization can be effective. The crude product can be triturated (washed) with a nonpolar solvent like petroleum ether, in which the biphenyl side product is soluble while the desired alcohol is not.[17][21] Subsequent recrystallization from a suitable solvent system will further enhance purity.

Key Experimental Protocols

Protocol 1: Preparation of 2-Methyl-3-biphenylmagnesium Bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask fitted with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Solvent Addition: Add anhydrous THF via syringe to cover the magnesium.

  • Initiation: Prepare a solution of 3-bromo-2-methylbiphenyl (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by the fading of the iodine color and gentle reflux.[14] If it does not start, gently warm the flask or sonicate.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is finished when the majority of the magnesium has been consumed. The resulting grayish-brown solution is used directly in the next step.

Protocol 2: Reaction with Formaldehyde and Work-up
  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Slowly add a source of anhydrous formaldehyde (e.g., freshly cracked paraformaldehyde or a solution in THF) to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12][14]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).[12]

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

Troubleshooting Workflow for Grignard Initiation Failure

Grignard Initiation Troubleshooting Figure 1. Decision tree for troubleshooting Grignard reaction initiation. start Reaction Fails to Initiate q_dry Is all glassware rigorously flame-dried? start->q_dry sol_dry ACTION: Flame-dry all glassware under vacuum and cool under inert gas. q_dry->sol_dry No q_solvent Is the solvent certified anhydrous grade and freshly opened? q_dry->q_solvent Yes sol_dry->q_dry sol_solvent ACTION: Use a fresh bottle of anhydrous solvent or distill from a suitable drying agent. q_solvent->sol_solvent No q_mg Is the magnesium surface shiny and metallic? q_solvent->q_mg Yes sol_solvent->q_solvent sol_mg ACTION: Activate Mg. Mechanically (crush/sonicate) or Chemically (add I₂ or 1,2-dibromoethane). q_mg->sol_mg No success Initiation Successful q_mg->success Yes, but still no reaction. (Re-evaluate other factors) sol_mg->success

Caption: A decision tree for troubleshooting Grignard reaction initiation.

Reaction Scheme: Desired Product vs. Major Side Products

Grignard Reaction Pathways Figure 2. Competing reaction pathways in the synthesis. cluster_formation Grignard Formation cluster_desired Desired Reaction cluster_side Side Reactions ArBr 3-Bromo-2-methylbiphenyl (Ar-Br) Mg + Mg RMgX 2-Methyl-3-biphenylmagnesium bromide (Ar-MgBr) ArBr->RMgX Mg->RMgX in THF/Ether Formaldehyde + Formaldehyde (H₂CO) Product This compound (Ar-CH₂OH) RMgX->Product Wurtz Wurtz Coupling Product (Ar-Ar) RMgX->Wurtz + Ar-Br Quenched Protonolysis Product (Ar-H) RMgX->Quenched + H₂O (trace) Formaldehyde->Product then H₃O⁺ work-up

Caption: Competing reaction pathways in the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Surfe.be. (n.d.). Grignard Reaction - Common Conditions.
  • Scribd. (n.d.). Grignard Reaction Purification Guide.
  • Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?
  • Quora. (2025, June 18). What is the mechanism of the general reaction of the Grignard reagent with formaldehyde, Jetton, and ester?
  • YouTube. (2023, June 8). Reaction of Grignard Reagent with Formaldehyde | Ketone -Aldehyde | Carbonyl Compounds.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
  • Springer. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions.
  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling....
  • Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Chegg.com. (2021, November 28). Solved During the Grignard reaction, I obtained a low....
  • Google Patents. (n.d.). CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Google Patents. (n.d.). CN102603485A - Preparation method of this compound.
  • Slideshare. (n.d.). Al kyl grignard reactions.
  • Google Patents. (n.d.). CN102381941A - Preparation method of this compound.
  • Organic Syntheses. (n.d.). p-BROMOBIPHENYL.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.

Sources

Technical Support Center: Optimizing Temperature for 2-Methyl-3-biphenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-biphenylmethanol (CAS 76350-90-8). This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions related to temperature optimization, a critical parameter for maximizing yield and purity. This compound is a vital intermediate, notably in the production of agrochemicals like Bifenthrin, making its efficient synthesis paramount.[1]

The two most prevalent synthetic routes are the Suzuki-Miyaura coupling and the Grignard reaction.[1] Both methods are highly sensitive to thermal conditions, and this guide provides in-depth, practical advice for both.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Scenario 1: Consistently Low Product Yield

Q: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield (<50%). I've confirmed the quality of my reagents and catalyst. Could temperature be the primary cause?

A: Yes, temperature is a highly probable cause. The Suzuki-Miyaura coupling involves several temperature-dependent steps: oxidative addition, transmetalation, and reductive elimination.[2] An inappropriate temperature can adversely affect any of these, leading to a stalled or inefficient reaction.

  • Causality:

    • Too Low Temperature: Insufficient thermal energy can lead to a dramatically slow reaction rate, where the reaction may not reach completion within a practical timeframe. For many Suzuki couplings, temperatures below 50-60°C can be kinetically limiting.[3][4]

    • Too High Temperature: While higher temperatures often increase reaction rates, excessive heat can cause thermal degradation of the palladium catalyst, the organoborane reagents, or the product itself.[5][6] This is particularly crucial for complex molecules. One documented synthesis of this compound specifies heating at 80°C for 3 hours, which resulted in a high yield of 98%.[1][7] This suggests that a well-controlled temperature in this range is optimal.

  • Troubleshooting Workflow:

    • Verify Baseline: Confirm your current reaction temperature. Do not rely solely on the hotplate setting; measure the internal temperature of the reaction mixture.

    • Perform a Temperature Screen: Set up a series of small-scale parallel reactions. A typical screen for a Suzuki reaction might include 60°C, 80°C, and 100°C.[8]

    • Monitor Progress: Analyze each reaction by TLC, GC, or LC-MS at set time points (e.g., 1h, 3h, 6h) to track the consumption of starting materials and formation of the product.

    • Analyze and Optimize: Based on the results, select the temperature that provides the best balance of reaction rate and final yield. If 80°C gives a good yield but is slow, and 100°C is fast but shows degradation, you might explore an intermediate temperature like 90°C.

Scenario 2: Significant Byproduct Formation

Q: My GC-MS analysis shows multiple byproduct peaks, primarily from homo-coupling and dehalogenation. How can I use temperature to improve the selectivity towards this compound?

A: Byproduct formation is a classic challenge in cross-coupling chemistry, and temperature is a key lever to control it.[9] Side reactions often have different activation energies than the desired cross-coupling reaction.[4]

  • Causality & Common Byproducts:

    • Homo-coupling: This occurs when two molecules of the boronic acid (phenylboronic acid) or two molecules of the aryl halide couple with themselves. This is often favored at higher temperatures where catalyst degradation or alternative catalytic cycles may become more prominent.[9]

    • Dehalogenation/Protodeboronation: This involves the replacement of the halide on your starting material (e.g., (3-bromo-2-methylphenyl)methanol) with a hydrogen atom, or the cleavage of the C-B bond on the boronic acid.[9][10] These side reactions can be influenced by temperature, base, and solvent.

  • Optimization Strategy:

    • Lower the Temperature: As a first step, try running the reaction at a lower temperature. For instance, if you are running at 100°C and observing significant byproducts, decrease to 80°C.[11] A successful literature procedure for this specific synthesis was conducted at 80°C.[7]

    • Controlled Heating: Instead of heating the reaction mixture to reflux immediately, consider a gradual temperature ramp. This can sometimes allow the desired catalytic cycle to initiate efficiently before temperatures that favor side reactions are reached.

    • Consider Solvent Choice: The boiling point of your solvent dictates the maximum reaction temperature at atmospheric pressure. Using a lower-boiling solvent (e.g., THF vs. Toluene) can act as a physical constraint on the reaction temperature.

Scenario 3: Grignard Reaction Stalls or Yields Are Inconsistent

Q: I'm using a Grignard route to synthesize this compound. The reaction is difficult to initiate and often stalls, giving variable yields. How critical is temperature control here?

A: Temperature control in a Grignard reaction is absolutely critical, both for initiation and for maintaining the stability of the highly reactive Grignard reagent.

  • Causality:

    • Initiation: Grignard reactions often have an induction period and may require gentle heating to start. A common practice is to set the temperature to reflux for a short period to initiate the reaction.[12] For example, some procedures for related syntheses specify temperatures of 80°C or 90°C.[13]

    • Reagent Stability: Grignard reagents are thermally sensitive.[5] If the temperature becomes too high during the exothermic formation or subsequent reaction, the Grignard reagent can decompose, leading to side reactions and reduced yield. Procedures often call for cooling the reaction flask with an ice-water bath before the addition of the electrophile (e.g., formaldehyde source).[14] One patent describes maintaining a temperature of 60°C for 4 hours after the initial reaction.[15]

  • Troubleshooting and Best Practices:

    • Initiation: Use a minimal amount of gentle heating to start the reaction. Look for visual cues like bubbling or a change in color. Once initiated, the reaction is often exothermic and may require cooling to maintain control.

    • Controlled Addition: Add the electrophile slowly and dropwise while monitoring the internal temperature. Use an ice bath to dissipate the heat generated and maintain a stable temperature.[14]

    • Post-Addition Temperature: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, such as 50-60°C) to ensure it goes to completion.[15] Avoid aggressive heating.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the generally recommended starting temperature for the Suzuki synthesis of this compound?

A literature procedure with a 98% yield used a temperature of 80°C in a toluene/ethanol/water solvent system.[7] This serves as an excellent and validated starting point for your experiments. The broader range for Suzuki couplings is typically between 10°C and 150°C, highly dependent on the specific substrates, catalyst, and solvent used.[1][16]

Q2: How does my choice of solvent impact the optimal reaction temperature?

The solvent plays a crucial role by defining the boiling point, which sets the upper limit for the reaction temperature under standard atmospheric pressure. For instance:

  • Toluene (Boiling Point: ~111°C): Allows for higher reaction temperatures, often used to accelerate slow couplings.

  • Dioxane (Boiling Point: ~101°C): Another common high-temperature solvent.

  • THF (Boiling Point: ~66°C): Limits the temperature, which can be useful for preventing side reactions with sensitive substrates.

  • Ethanol/Water mixtures: Often used in Suzuki reactions. The boiling point will depend on the ratio, but the presence of water can facilitate the transmetalation step. A successful synthesis of this compound used a toluene/ethanol mixture with an aqueous base.[7]

Q3: What are the visual or analytical signs of thermal degradation in my reaction?

Signs of degradation can include:

  • Color Change: A rapid darkening of the reaction mixture to a deep brown or black can indicate decomposition of reagents or the formation of palladium black (precipitated, inactive palladium).[9]

  • Precipitate Formation: The crashing out of insoluble materials can be a sign of catalyst decomposition or byproduct formation.

  • Analytical Evidence (GC/LC-MS): The appearance of new, unidentified peaks in your chromatogram as the reaction progresses at high temperatures is a clear indicator of side reactions or degradation. A decrease in the peak area of your desired product after an initial increase also suggests it is degrading under the reaction conditions.

Part 3: Experimental Protocol & Data Visualization

Protocol: Temperature Screening for Suzuki Coupling Synthesis

This protocol outlines a systematic approach to identify the optimal temperature for your reaction.

1. Reaction Setup:

  • In three separate, dry reaction vials equipped with stir bars and reflux condensers, add (3-bromo-2-methylphenyl)methanol (1.0 eq), phenylboronic acid (2.0 eq), and your palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.005 eq).[7]

  • Purge each vial with an inert gas (Argon or Nitrogen).

  • To each vial, add the solvent system (e.g., Toluene and Ethanol) followed by the aqueous base solution (e.g., 2M Sodium Bicarbonate).[7]

2. Temperature Control:

  • Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths.

  • Set the temperatures for the three vials to 60°C, 80°C, and 100°C, respectively. Ensure accurate temperature monitoring with internal probes if possible.

3. Monitoring and Analysis:

  • Allow the reactions to stir vigorously at their set temperatures.

  • After 2 hours, carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by TLC and GC-MS to determine the conversion rate and byproduct profile.

  • Continue the reactions for a total of 4-6 hours, taking a final analysis point.

4. Data Interpretation:

  • Compare the yield of this compound and the relative percentage of key impurities at each temperature. The optimal temperature will provide the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.

Data Presentation: Example Temperature Optimization Results
Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Product (%) [a]Purity (by GC area %)Key Byproduct (Homo-coupling %)
60445%40%95%<1%
80 4 >99% 96% 98% <1.5%
1004>99%85%88%8%
[a] Yield determined by GC analysis using an internal standard.

This table clearly illustrates that 80°C provides the optimal balance, achieving full conversion and high purity. At 100°C, the formation of byproducts significantly increases, reducing both yield and purity.

Part 4: Visual Diagrams

Workflow for Temperature Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Action Plan cluster_3 Analysis & Refinement P1 Low Yield D1 Is Temperature Too Low? (Slow Kinetics) P1->D1 Possible Cause D2 Is Temperature Too High? (Degradation / Side Reactions) P1->D2 A3 Run Temperature Screening (e.g., 60, 80, 100°C) P1->A3 P2 High Impurities P2->D2 Possible Cause P2->A3 P3 Reaction Stalls P3->D1 A1 Increase Temperature Incrementally (e.g., +10-20°C) D1->A1 A2 Decrease Temperature (e.g., -10-20°C) D2->A2 R1 Monitor by LC/GC at Time Points A1->R1 A2->R1 A3->R1 R2 Identify Optimal Temperature (Best Yield vs. Purity) R1->R2 G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar' Ln ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product Start Ar-X (Aryl Halide) Boronic Ar'-B(OR)2 (Boronic Acid) Base Base

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Google Patents. (2012). CN102381941A - Preparation method of this compound.
  • Google Patents. (2012). CN102603485A - Preparation method of this compound.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction.
  • CatSci Ltd. (n.d.). The Stability of Organometallics.
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • University of Miami. (n.d.). Thermal Degradation Behavior of a New Family of Organometallic Dendrimer.
  • ResearchGate. (n.d.). Optimization of catalytic loading and temperature in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling.
  • Google Patents. (2013). CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
  • ACS Publications. (1962). Organometallic Chemistry. XII. The Thermal Decomposition of n-Butyllithium, a Kinetic Study.
  • Wikipedia. (n.d.). Pyrolysis.
  • IslandScholar. (2020). Thermal degradation behavior of a new family of organometallic dendrimer.
  • ResearchGate. (n.d.). Screening of temperature and residence time.
  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • ACS Publications. (2014). Specialized Solid Form Screening Techniques.
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • Odinity. (2014). Using the Grignard Reaction to Prepare Triphenylmethanol.
  • Studylib. (n.d.). Grignard Reaction: Triphenylmethanol Synthesis Protocol.

Sources

Preventing side reactions in the synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-biphenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following question-and-answer format addresses common issues and provides in-depth, field-proven insights to prevent side reactions and maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?

There are two primary and well-documented synthetic routes for this compound: the Suzuki-Miyaura coupling and the Grignard reaction.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used for synthesizing biaryl compounds.[1][2] It typically involves the reaction of an aryl halide (e.g., (3-bromo-2-methylphenyl)methanol) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.[1][3]

    • Advantages: The reaction conditions are generally mild, and it tolerates a wide variety of functional groups.[2] Boronic acids are also less toxic and more environmentally friendly than other organometallic reagents.[4]

    • Disadvantages: The cost of the palladium catalyst can be a drawback for large-scale synthesis. Additionally, side reactions such as homocoupling and dehalogenation can occur.[5][6]

  • Grignard Reaction: This method involves the formation of a Grignard reagent (an organomagnesium halide) which then reacts with an electrophile to form the desired product.[1] For this compound, this can involve reacting (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride with a formaldehyde source, such as polyoxymethylene.[1][7]

    • Advantages: Grignard reagents are powerful nucleophiles, leading to robust carbon-carbon bond formation.[1]

    • Disadvantages: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.[8][9] Side reactions, including Wurtz-type homocoupling, are also common.[10]

The choice between these two methods often depends on the available starting materials, scale of the reaction, and the specific functional groups present in the molecule.

Troubleshooting the Suzuki-Miyaura Coupling Route

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired this compound. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura coupling can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). Incomplete reduction will result in a less active catalyst.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[4] For the synthesis of this compound, a common and effective catalyst system is Pd(dppf)Cl₂·CH₂Cl₂, where dppf is a bulky, electron-rich phosphine ligand that promotes the desired cross-coupling.[3]

  • Base Selection and Stoichiometry: The base is critical for the transmetalation step.[4] An aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often effective.[3] The stoichiometry of the base can also influence the reaction's selectivity.[11]

  • Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is commonly used.[3] This system helps to dissolve both the organic starting materials and the inorganic base.

  • Reaction Temperature and Time: The reaction is typically heated to ensure a reasonable rate. A common condition is heating at 80°C for 3 hours.[3] Insufficient heating time or temperature can lead to incomplete conversion. The reaction temperature can range from 10-150°C for 1-12 hours.[2][3]

Q3: I am observing significant amounts of homocoupling byproducts (biphenyl and/or a dimer of my starting aryl halide). How can I minimize these?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially the homocoupling of the boronic acid reactant.[5] The presence of molecular oxygen can promote this side reaction.[5]

Preventative Measures:

ParameterRecommendationRationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]Minimizes the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[5]
Reagent Purity Use high-purity boronic acid.Impurities in the boronic acid can sometimes catalyze homocoupling.
Catalyst Loading Avoid excessively high catalyst loading.While counterintuitive, higher catalyst concentrations can sometimes favor side reactions.
Reaction Time Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.Prolonged reaction times can lead to product degradation and an increase in byproducts.

Q4: My starting aryl halide is being consumed, but I'm isolating a significant amount of the dehalogenated starting material. What is causing this and how can I prevent it?

Dehalogenation is another common side reaction where the aryl halide is reduced to the corresponding arene.[6]

Mechanism and Prevention:

This side reaction can occur when the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination.[6]

  • Choice of Base: If using an amine base, consider switching to an inorganic base like a carbonate or phosphate.

  • Solvent: If using an alcohol as a solvent, ensure it is of high purity and consider if a non-protic solvent could be used.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

Workflow for Optimizing Suzuki-Miyaura Coupling:

Caption: Systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Troubleshooting the Grignard Reaction Route

Q5: My Grignard reaction to form this compound is failing to initiate or gives very low conversion. What are the common pitfalls?

The initiation of a Grignard reaction is often the most challenging step. The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[12]

Troubleshooting Initiation and Conversion:

SymptomPossible Cause(s)Recommended Solution(s)
Reaction fails to start Magnesium oxide layer on Mg turnings.[12]Mechanically activate the magnesium by crushing it in a mortar and pestle. Chemically activate with a small crystal of iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent.[8][10]
Wet glassware or solvent.[8]Flame-dry all glassware under vacuum and cool under an inert gas.[10] Use anhydrous solvents.
Low conversion of aryl halide Slow addition of aryl halide.Add a small portion of the aryl halide initially to help with initiation, then add the remainder dropwise.[13]
Impurities in the aryl halide.Purify the aryl halide before use.
Formation of Wurtz-type homocoupling product High local concentration of aryl halide.Ensure slow, controlled addition of the aryl halide to the magnesium suspension.[10]

Q6: I'm observing the formation of biphenyl as a major byproduct in my Grignard reaction. How can I suppress this side reaction?

The formation of biphenyl is a known side reaction in the synthesis of triphenylmethanol via a Grignard reaction and is attributed to a coupling reaction between the Grignard reagent and unreacted bromobenzene.[14] This is favored by higher concentrations of the aryl halide and increased reaction temperatures.[14]

Strategies to Minimize Biphenyl Formation:

  • Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating, which can accelerate the side reaction.[14]

  • Solvent Choice: While diethyl ether and tetrahydrofuran (THF) are common solvents, THF can sometimes promote side reactions due to its higher polarity.[10] Toluene has also been used as a solvent to avoid byproducts.[15]

Q7: The workup of my Grignard reaction is problematic, leading to a low isolated yield of this compound. What are the best practices for the workup and purification?

The workup of a Grignard reaction requires careful quenching of the reactive Grignard reagent and any unreacted magnesium, followed by extraction and purification of the product.

Recommended Workup and Purification Protocol:

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M H₂SO₄) to quench the reaction and dissolve the magnesium salts.[9]

  • Extraction: Transfer the mixture to a separatory funnel. The desired product will be in the organic layer (typically ether or toluene). Extract the aqueous layer with additional portions of the organic solvent to recover any dissolved product.[8]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][8]

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.[3][15] One method involves cooling a solution of the product in n-octane to induce crystallization.[7]

Logical Flow for a Successful Grignard Synthesis:

Caption: Step-by-step workflow for a successful Grignard synthesis.

References

  • CN102603485A - Preparation method of this compound - Google Patents. (n.d.).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2022, March 22). Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • CN102381941A - Preparation method of this compound - Google Patents. (n.d.).
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23).
  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021, September 10). Reddit.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com. (n.d.).
  • Question about Grignard reaction - Sciencemadness.org. (2021, December 28).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (n.d.).
  • 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Bifenthrhrin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bifenthrin synthesis. This guide is designed for researchers, chemists, and production scientists who are encountering challenges in achieving high conversion rates and yields in their synthesis protocols. As specialists in synthetic chemistry, we understand that low conversion rates can stem from a multitude of factors, from reactant purity to subtle variations in reaction conditions.

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues encountered during the synthesis of bifenthrin. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Reaction & Stoichiometry

Q1: What is the fundamental reaction for bifenthrin synthesis, and what are the key precursors?

Bifenthrin is a pyrethroid ester. Its synthesis is primarily achieved through the esterification of an activated carboxylic acid (an acid chloride) with a specific alcohol.[1][2]

The two critical precursors are:

  • 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride: Often referred to as trifluoro-chloro-chrysanthemic acid chloride or simply the "acid chloride." This molecule provides the core cyclopropane ring and the insecticidally active trifluoropropenyl group.

  • 2-methyl-3-phenylbenzyl alcohol: Also known as bifenthrin alcohol, this is the alcohol moiety that forms the ester.[3]

The core reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. This reaction releases hydrogen chloride (HCl) as a byproduct.[4] To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger (a base) is typically required to neutralize the HCl as it is formed.[5]

Experimental Workflow: Bifenthrin Synthesis

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification AcidChloride 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2- dimethylcyclopropanecarbonyl chloride ReactionVessel Reaction Vessel Controlled Temperature (e.g., 45-55°C) AcidChloride->ReactionVessel Alcohol 2-methyl-3-phenylbenzyl alcohol Alcohol->ReactionVessel Base Acid Scavenger (e.g., Pyridine, NaOH) Base->ReactionVessel Solvent Aprotic Solvent (e.g., Toluene) Solvent->ReactionVessel Stirring Mixing / Stirring ReactionVessel->Stirring Add reactants Quench Quenching / Washing Stirring->Quench Reaction complete PhaseSeparation Phase Separation Quench->PhaseSeparation Crystallization Cooling & Crystallization PhaseSeparation->Crystallization Organic Phase Isolation Filtration & Drying Crystallization->Isolation Product Bifenthrin (Final Product) Isolation->Product

Caption: General workflow for bifenthrin synthesis.

Section 2: Troubleshooting Reactant and Reagent Issues

Q2: My conversion rate is low despite following the protocol. Could my starting materials be the problem?

Absolutely. The purity and integrity of your starting materials are paramount. Low conversion is frequently traced back to issues with one of the precursors or reagents.

Key areas to investigate:

  • Purity of 2-methyl-3-phenylbenzyl alcohol: This alcohol can contain impurities from its synthesis, which often involves Grignard reactions or Suzuki couplings.[6][7][8] Contaminants can compete in the reaction or inhibit it. Verify the purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Integrity of the Acid Chloride: Acid chlorides are highly reactive and susceptible to hydrolysis.[9] Exposure to atmospheric moisture, or moisture in the solvent or on the glassware, will convert the acid chloride back to its corresponding carboxylic acid. This carboxylic acid will not react with the alcohol under these conditions, directly reducing your potential yield.

  • Solvent Quality: The presence of water in your solvent is a major concern. Using a freshly dried, anhydrous aprotic solvent (like toluene) is critical. Water will readily react with the acid chloride, quenching it before it can react with the alcohol.[9]

  • Acid Scavenger (Base) Quality: If you are using a base like pyridine or triethylamine, ensure it is anhydrous. If using an aqueous base like sodium hydroxide, the efficiency of the phase transfer catalyst becomes critical.[5]

Q3: How critical is the quality of the acid chloride, and how can I ensure it's active?

The quality is extremely critical. As the most reactive species in the mixture, its integrity dictates the maximum possible conversion.

The acid chloride is typically prepared by reacting the corresponding carboxylic acid, 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10]

Protocol for Acid Chloride Preparation & Validation:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid.

  • Chlorination: Add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[10]

  • Reflux: Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases. This indicates the reaction is complete.[10]

  • Removal of Excess Reagent: It is crucial to remove all excess thionyl chloride, as it can cause side reactions. This is typically done by distillation or rotary evaporation (ensure your vacuum pump is protected from the corrosive vapors).[10]

  • Validation: The resulting acid chloride is often used immediately. A quick quality check can be performed using FT-IR spectroscopy. You should see the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

Trustworthiness Check: Always prepare the acid chloride fresh or store it under strictly anhydrous and inert conditions. If it has been stored, it's wise to assume some degradation has occurred.

Q4: What is the role of the acid scavenger, and how can its choice impact the reaction?

The acid scavenger, or base, is essential for neutralizing the HCl generated during the esterification.[5] Failure to remove HCl can lead to several problems:

  • Reversibility: The reaction can be reversible in the presence of a strong acid.

  • Side Reactions: Acid-catalyzed degradation of the product or starting materials can occur.

Common choices for acid scavengers include:

  • Tertiary Amines (e.g., Pyridine, Triethylamine): These are organic-soluble bases that form a salt with HCl, precipitating it out of the solution or keeping it sequestered. They are effective but can be difficult to remove during workup.

  • Aqueous Base (e.g., NaOH, K₂CO₃) with a Phase Transfer Catalyst (PTC): In this biphasic system, the reaction occurs in the organic solvent, and the HCl is neutralized by the base in the aqueous phase. A PTC (like a quaternary ammonium salt) is necessary to facilitate the interaction between the phases.[5][11] This method simplifies workup but adds the complexity of managing a two-phase system and catalyst activity.[12]

A low conversion rate could indicate that your base is not effective enough, is present in insufficient stoichiometric amounts, or, in a PTC system, the catalyst is inactive or inefficient.[13]

Section 3: Optimizing Reaction Conditions

Q5: My reaction is sluggish and conversion is low. Should I increase the temperature?

Increasing the temperature can increase the reaction rate, but it is a delicate balance. A patent for a clean synthesis process suggests a temperature range of 45°C up to the boiling point of the solvent.[4]

  • Optimal Temperature: For many esterifications of this type, a moderately elevated temperature (e.g., 45-60°C) is sufficient to achieve a reasonable rate without promoting significant side reactions.

  • Risks of High Temperatures: Excessively high temperatures can lead to the degradation of the pyrethroid product, which contains several sensitive functional groups. It can also promote side reactions, such as the elimination of HCl from the acid chloride or other undesired pathways.

Recommendation: Before drastically increasing the temperature, ensure all your reactants and reagents are pure and anhydrous. Often, a low conversion rate is a symptom of a purity issue, not a temperature one. If the reaction is still slow, increase the temperature incrementally (e.g., in 5-10°C steps) while monitoring the reaction progress and the formation of byproducts by TLC or GC.

Q6: I'm observing multiple spots on my TLC plate besides my product and starting materials. What are the likely side reactions?

Byproduct formation is a common cause of reduced yield. The primary side reaction to be concerned about is the hydrolysis of the acid chloride.

Potential Side Reactions:

  • Acid Chloride Hydrolysis: As mentioned, any moisture will convert the acid chloride back to the unreactive carboxylic acid.

  • Product Hydrolysis: If the workup conditions are too harsh (e.g., strongly acidic or basic for prolonged periods), the newly formed ester bond in bifenthrin can be hydrolyzed back to the alcohol and carboxylic acid.[14]

  • Reactions with Impurities: Impurities in either the alcohol or acid chloride starting materials can lead to the formation of other ester byproducts.

Diagram: Primary vs. Side Reaction Pathways

G Reactants Acid Chloride + Alcohol DesiredPath Desired Esterification (Base Present) Reactants->DesiredPath SidePath Side Reaction: Hydrolysis (Water Present) Reactants->SidePath Bifenthrin Bifenthrin Product DesiredPath->Bifenthrin High Conversion Byproduct Carboxylic Acid + Unreacted Alcohol SidePath->Byproduct Low Conversion

Caption: Competing reaction pathways in bifenthrin synthesis.

Section 4: Analytical Monitoring and Data Interpretation

Q7: What are the best methods to monitor the reaction's progress and identify the cause of low conversion?

Effective and frequent monitoring is key to troubleshooting. You cannot fix a problem you cannot see.

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method. Co-spot your starting materials against the reaction mixture. A successful reaction will show the consumption of the starting materials (especially the limiting reagent, usually the alcohol) and the appearance of a new spot for the bifenthrin product. The presence of a persistent starting material spot after the expected reaction time indicates a stalled or incomplete reaction.

  • Gas Chromatography (GC): GC is an excellent quantitative tool. It can separate and quantify the starting materials, the final product, and often some byproducts.[15] By taking aliquots over time, you can plot the disappearance of reactants and the appearance of the product to determine the reaction kinetics. GC equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is particularly effective for analyzing bifenthrin.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is also a powerful method for monitoring the reaction and assessing the purity of the final product.[18]

Data Interpretation Table

Observation (via TLC/GC/HPLC)Potential CauseRecommended Action
Starting materials largely unreacted after expected time.1. Reactant impurity.2. Inactive (hydrolyzed) acid chloride.3. Insufficient temperature.4. Ineffective acid scavenger.1. Verify purity of starting materials.2. Prepare fresh acid chloride.3. Increase temperature incrementally.4. Check stoichiometry and quality of the base.
Significant amount of byproduct corresponding to the carboxylic acid.Moisture contamination in solvent, reagents, or glassware.Use freshly dried solvents and flame-dried glassware under an inert atmosphere.
Multiple unknown byproduct peaks/spots.1. High reaction temperature causing degradation.2. Impure starting materials.1. Lower the reaction temperature.2. Re-purify starting materials and analyze for contaminants.
Reaction proceeds to ~50% conversion and then stalls.1. Insufficient acid scavenger.2. Reversible reaction due to HCl buildup.1. Ensure at least 1 full equivalent of base is used.2. Improve efficiency of acid scavenging.

Conclusion

Troubleshooting low conversion rates in bifenthrin synthesis requires a systematic and logical approach. More often than not, the root cause lies in the fundamentals: the purity of the reactants and the exclusion of water. Before resorting to drastic changes in reaction conditions, a thorough audit of your starting materials, reagents, and experimental setup will likely reveal the source of the problem. By understanding the underlying chemistry and carefully monitoring the reaction's progress, you can effectively diagnose and resolve issues to achieve high-yield, high-purity bifenthrin synthesis.

References

  • AERU, University of Hertfordshire. Bifenthrin (Ref: FMC 54800). [Link]
  • PrepChem.com. Synthesis of 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid. [Link]
  • Food and Agriculture Organization of the United N
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6442842, Bifenthrin. [Link]
  • Google Patents. CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol.
  • PubMed. Microbial detoxification of bifenthrin insecticide by selected fungal strains and optimizing conditions using response surface methodology for agricultural sustainability. [Link]
  • Acta Crystallographica Section E: Crystallographic Communications. (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-p-tolylcyclopropanecarboxamide. [Link]
  • Google Patents. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
  • NUCLEUS information resources. Residue Analytical Methods: Bifenthrin; P-2550 M. [Link]
  • Google Patents. CN104628569A - Method for producing bifenthrin with clean synthesizing process.
  • Google Patents. CN102827004A - Method for preparing bifenthrin.
  • TSI Journals.
  • Asian Journal of Chemistry. Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-Substituted Phenylcyclopropanecarboxamide. [Link]
  • ResearchGate. Microbial detoxification of bifenthrin insecticide by selected fungal strains and optimizing conditions using response surface methodology for agricultural sustainability | Request PDF. [Link]
  • IJARIIT.
  • ResearchGate. Microbial detoxification of Pyrethroid insecticide Bifenthrin by selected Fungal strains and Optimizing conditions using Response Surface Methodology. [Link]
  • The Pharma Innovation. Method validation for the analysis of bifenthrin residue in different soils. [Link]
  • Google Patents. CN102381941A - Preparation method of this compound.
  • National Pesticide Information Center. Bifenthrin Technical Fact Sheet. [Link]
  • Google Patents. CN103319345A - Method for preparing bifenthrin.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
  • Biomedres.
  • Taylor & Francis Online. Phase transfer catalysts – Knowledge and References. [Link]
  • ResearchGate. (PDF) 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. [Link]
  • reclaim.cdh.ucla.edu.
  • Google Patents. CN102070454A - Method for preparing bifenthrin.
  • Journal of Agricultural and Food Chemistry. The Synthesis of Pyrethroids. [Link]
  • Arkivoc. Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. [Link]
  • Polish Pharmaceutical Society. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?[Link]
  • ResearchGate. Synthesis of the pyrethroids 8–12 from 7: reaction conditions and yields. [Link]
  • Reddit. Synthesis - General tips for improving yield?. [Link]
  • PubMed Central.

Sources

Removal of unreacted starting materials from 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-3-biphenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key intermediate. Here, we move beyond simple protocols to explain the reasoning behind each step, ensuring you have the knowledge to adapt and troubleshoot effectively in your own laboratory setting.

Introduction

This compound is a crucial intermediate in the synthesis of various high-value chemicals, including the pyrethroid insecticide Bifenthrin and certain pharmaceutical agents.[1][2][3] Its synthesis often involves multi-step reactions, such as Suzuki or Grignard couplings, followed by reduction steps.[1][4][5] These synthetic routes can introduce a variety of impurities, including unreacted starting materials, byproducts, and catalyst residues, necessitating robust purification strategies to achieve the high purity required for subsequent applications.

This guide provides a comprehensive overview of the common impurities encountered and offers detailed, step-by-step protocols for their removal, complete with troubleshooting advice in a user-friendly question-and-answer format.

Understanding the Impurities: A Proactive Approach to Purification

Effective purification begins with a thorough understanding of the potential impurities in your crude product. The choice of synthetic route is the primary determinant of the impurity profile.

Common Synthetic Routes and Associated Impurities
Synthetic RouteCommon Starting MaterialsPotential Unreacted Starting Materials & Byproducts
Suzuki Coupling followed by Reduction (3-bromo-2-methylphenyl)methanol, Phenylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., NaHCO₃)(3-bromo-2-methylphenyl)methanol, Phenylboronic acid, Homocoupling products (biphenyl), Dehalogenated starting material, Palladium residues, Boronic acid oxidation products.[6]
Grignard Reaction 3-chloro-2-methyl biphenyl, Magnesium, Formaldehyde sourceUnreacted Grignard reagent, Benzene (from quenching), Homocoupling byproducts.[1]

A critical first step in any purification is to obtain a proton NMR (¹H NMR) and, if possible, a mass spectrum of your crude material. This will provide a clearer picture of the specific impurities present and their relative concentrations, allowing for a more targeted purification strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Issue 1: My crude product is a dark, oily residue, and I suspect palladium contamination.

Q: What are the best methods for removing residual palladium catalyst from my reaction mixture?

A: Palladium removal is a common challenge in cross-coupling reactions. Here are several effective strategies:

  • Filtration through Celite®: This is often the first line of defense. Dilute your reaction mixture in a suitable organic solvent and filter it through a pad of Celite®. This will remove insoluble palladium species.[7][8]

  • Activated Carbon Treatment: Activated carbon can be a cost-effective method for scavenging palladium.[9] However, be aware that it can sometimes adsorb the desired product, leading to yield loss. A preliminary small-scale test is recommended.

  • Specialized Scavengers: For stubborn palladium contamination, consider using solid-supported metal scavengers. These are functionalized silica or polymer resins with high affinity for palladium.[9] They offer high selectivity and are easily removed by filtration.

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.

dot

Palladium_Removal_Workflow Start Crude Product (with Palladium) Celite Filtration through Celite® Pad Start->Celite Carbon Activated Carbon Treatment Celite->Carbon If still colored Purified Purified Product Celite->Purified If successful Scavenger Solid-Phase Scavenger Carbon->Scavenger For trace removal Carbon->Purified If successful Scavenger->Purified Starting_Material_Removal cluster_workup Aqueous Workup cluster_chromatography Column Chromatography Dissolve Dissolve in Organic Solvent Wash_Bicarb Wash with aq. NaHCO3 Dissolve->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Load Load onto Silica Gel Column Concentrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, NMR) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine

Sources

Stability issues of 2-Methyl-3-biphenylmethanol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-3-biphenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this critical synthetic intermediate. Our goal is to provide practical, experience-driven guidance to help you anticipate and troubleshoot issues in your experimental work, ensuring the integrity of your results.

Introduction to the Stability Profile of this compound

This compound is a key building block in the synthesis of various high-value compounds, including the insecticide Bifenthrin and certain pharmaceutical agents.[1][2] Its chemical structure, a substituted benzyl alcohol, presents specific stability considerations that must be carefully managed during synthesis, purification, and storage. While generally stable under recommended storage conditions, its reactivity can lead to the formation of impurities under common laboratory and process conditions.[3] This guide will address these potential issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific observational and analytical issues you may encounter during your experiments.

Issue 1: Unexpected Impurity Detected by LC-MS/HPLC Analysis

Question: "I'm running a reaction using this compound and my HPLC/LC-MS analysis shows a new, significant peak that I cannot identify. What could this be?"

Answer:

The appearance of unexpected impurities is a common challenge. The identity of the impurity is highly dependent on your specific reaction conditions. Based on the structure of this compound, the most probable degradation pathways involve the benzylic alcohol moiety.

Possible Causes & Investigation Strategy:

  • Oxidation: The primary alcohol is susceptible to oxidation, especially in the presence of oxidizing agents, air (oxygen), or metal catalysts at elevated temperatures. This can lead to the formation of 2-methyl-3-biphenylcarboxaldehyde and subsequently 2-methyl-3-biphenylcarboxylic acid.

  • Acid-Catalyzed Degradation: The material is known to be incompatible with acids.[3] In acidic conditions, the benzylic alcohol can be protonated, leading to the formation of a carbocation. This intermediate can then undergo several reactions:

    • Etherification: If another alcohol is present (e.g., your solvent), it can react to form an ether.

    • Elimination/Polymerization: The carbocation could lead to more complex, higher molecular weight impurities.

  • Reaction with Acylating Agents: The compound is incompatible with acid chlorides and acid anhydrides.[3] If your reaction involves such reagents, you may be forming an ester with your starting material.

Troubleshooting Protocol: Forced Degradation Study

To diagnose the issue, a controlled "forced degradation" or stress testing study is recommended.[4][5][6] This will help you generate the potential degradation products under controlled conditions and compare their analytical signatures (e.g., retention time in HPLC) to the unknown peak in your reaction mixture.

Experimental Protocol: Stress Testing of this compound

Stress ConditionProtocolPotential Degradation Products
Acid Hydrolysis Dissolve 1 mg/mL of this compound in a suitable solvent (e.g., acetonitrile). Add an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before injection.Etherification products (if alcohol solvent is used), potential rearrangement products.
Base Hydrolysis Dissolve 1 mg/mL of this compound in a suitable solvent. Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24-48 hours. Neutralize before injection.Generally more stable, but monitor for any changes.
Oxidation Dissolve 1 mg/mL of this compound in a suitable solvent. Add an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours.2-methyl-3-biphenylcarboxaldehyde, 2-methyl-3-biphenylcarboxylic acid.
Thermal Store the solid material at 80°C for 1 week. Also, reflux a solution of the material in your reaction solvent for 48 hours.Monitor for any new impurity formation.
Photostability Expose a solution (1 mg/mL) to a light source combining UV and visible light as per ICH Q1B guidelines.Monitor for any new impurity formation.

Data Analysis:

Analyze the samples from each stress condition by HPLC and LC-MS.[7][8] Compare the retention times and mass spectra of the degradation products with the unknown impurity in your reaction. This will provide strong evidence for its identity.

Issue 2: My reaction mixture or isolated product is developing a yellow color.

Question: "I've noticed that my solution of this compound, or the isolated solid, is turning yellow over time. Is this a sign of degradation?"

Answer:

Yes, a change in color, particularly to yellow or brown, is often indicative of impurity formation. While the starting material is a white to off-white solid, the formation of certain degradation products can introduce color.[9][10]

Primary Cause: Oxidation to Aldehyde

The most likely cause of yellowing is the formation of 2-methyl-3-biphenylcarboxaldehyde via oxidation. Aldehydes, especially aromatic ones, can be prone to slight coloration and can also undergo further reactions (like aldol condensations) to form larger, more conjugated systems that absorb in the visible spectrum, appearing yellow.

Workflow for Investigating Color Change

G A Observation: Yellowing of material B Hypothesis: Oxidation to Aldehyde A->B C Analytical Verification: Analyze sample by LC-MS & NMR B->C E Preventative Measures B->E If confirmed D Look for: Mass of Aldehyde (M-2) Aldehyde proton signal in NMR (~9-10 ppm) C->D F Store under inert atmosphere (N2 or Ar) E->F G Use antioxidants if compatible with process E->G H Avoid high temperatures and exposure to air E->H

Caption: Troubleshooting workflow for color change.

Preventative Measures:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control Temperature: Store the material at the recommended room temperature and avoid unnecessary exposure to high heat.[11]

  • Solvent Purity: Ensure that solvents are de-gassed and free of peroxides, which can initiate oxidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The material should be stored in a tightly sealed container in a dry and cool place.[2] Room temperature is generally acceptable.[11] For long-term storage or for high-purity applications, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

Q2: My synthesis of this compound via a Grignard reaction has a low yield and many byproducts. What could be the stability issue here?

A2: The primary "stability" issue in a Grignard synthesis is the stability of the Grignard reagent itself.[12] These reagents are highly reactive and sensitive to:

  • Moisture: Water will quench the Grignard reagent. Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Oxygen: Oxygen can react with the Grignard reagent, leading to the formation of hydroperoxides and subsequently alcohols, which can complicate the reaction. Running the reaction under a strict inert atmosphere is crucial.

  • Side Reactions: The conditions for Grignard reactions can be harsh, and if not well-controlled, can lead to side reactions and lower yields.[13]

Q3: Can I use acidic conditions for the workup of reactions involving this compound?

A3: Caution is advised. As noted in its safety data sheet, this compound is incompatible with acids.[3] While a dilute acidic workup is common for many reactions (e.g., to quench a Grignard), prolonged exposure or the use of strong acids can lead to degradation. If an acidic workup is necessary, it should be performed at low temperatures and for the minimum time required. Always analyze the product for potential acid-catalyzed impurities.

Q4: What analytical techniques are best for detecting impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown impurities.[14]

  • Gas Chromatography (GC) can be used if the impurities are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the structural elucidation of isolated impurities.

Potential Degradation Pathways Diagram

DegradationPathways cluster_main This compound cluster_ox Oxidation cluster_acid Acid Catalysis A This compound (C14H14O) B 2-methyl-3-biphenyl- carboxaldehyde (C14H12O) A->B [O] D Benzylic Carbocation Intermediate A->D H+ C 2-methyl-3-biphenyl- carboxylic acid (C14H12O2) B->C [O] E Bis(2-methyl-3-biphenylmethyl) ether (with self-reaction) D->E + Starting Material -H+ F Other Ether Products (with solvent, e.g., R-OH) D->F + R-OH -H+

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Technical Support Center: Synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Methyl-3-biphenylmethanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the synthesis of this valuable biphenyl alcohol intermediate. Our goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your process. The synthesis of this compound, while seemingly straightforward, involves a critical C-C bond formation followed by a functional group transformation. Success hinges on careful control of reaction parameters and an awareness of potential pitfalls.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered during the synthesis, from starting material selection to final product purification.

I. Recommended Synthetic Pathway: An Overview

The most reliable and scalable approach to synthesizing this compound involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling methyl 3-bromo-2-methylbenzoate with phenylboronic acid.

  • Reduction: Conversion of the methyl ester group on the biphenyl intermediate to the desired primary alcohol.

This pathway is generally preferred due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki-Miyaura coupling.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Reduction A Methyl 3-bromo-2-methylbenzoate D Methyl 2-methyl-[1,1'-biphenyl]-3-carboxylate A->D B Phenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) C->D Coupling F This compound D->F D->F Intermediate E Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF) E->F Reduction G Start Low Conversion in Suzuki Coupling Q1 Is the reaction atmosphere inert? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst active? A1_Yes->Q2 Sol1 Solution: Thoroughly degas solvents. Purge vessel with Ar/N2. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are reagents high quality? A2_Yes->Q3 Sol2 Solution: Use fresh catalyst. Consider a more active Pd/ligand system. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are reaction conditions optimal? A3_Yes->Q4 Sol3 Solution: Use fresh boronic acid. Ensure base is dry and finely powdered. A3_No->Sol3 Sol4 Solution: Increase temperature. Ensure vigorous stirring. Q4->Sol4

Technical Support Center: Catalyst Deactivation in 2-Methyl-3-biphenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide and FAQs for Catalyst Deactivation

This guide provides in-depth technical support for identifying, understanding, and mitigating catalyst deactivation during the synthesis of 2-Methyl-3-biphenylmethanol. This key intermediate, often synthesized via Suzuki-Miyaura cross-coupling, relies on the efficiency of palladium catalysts, which are susceptible to various deactivation pathways.[1][2] This document is structured to help you diagnose and resolve common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst performance and stability in the Suzuki-Miyaura synthesis of this compound.

Q1: What is the most common cause of catalyst deactivation in this specific Suzuki-Miyaura reaction?

A1: The most prevalent cause of deactivation for palladium catalysts in Suzuki-Miyaura coupling is the formation of palladium black.[3] This occurs when the active Pd(0) species agglomerate into larger, catalytically inactive nanoparticles that precipitate from the reaction mixture. This process is often promoted by factors such as high temperature, poor ligand choice, or the presence of impurities.

Q2: How does the choice of ligand affect catalyst stability and activity?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst.[4][5] Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often used for challenging substrates like aryl chlorides.[5][6][7] These ligands promote the crucial oxidative addition step and stabilize the monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle, thereby preventing agglomeration into palladium black.[5]

Q3: Can the palladium catalyst be reactivated after a reaction fails or stalls?

A3: Yes, reactivation is sometimes possible, but its success depends on the deactivation mechanism. If deactivation is due to the formation of inactive Pd(0) aggregates, re-oxidation to the active Pd(II) state may restore activity.[8][9] For instance, treatment with a mild oxidizing agent like benzoquinone has been shown to reoxidize Pd(0) to Pd(II).[8] However, if deactivation is due to irreversible poisoning by substances like sulfur, reactivation may not be feasible.[10]

Q4: Are there alternative synthesis routes to this compound that avoid palladium catalysts?

A4: Yes, a common alternative is the Grignard reaction.[1][11] This route involves reacting an appropriate Grignard reagent, such as (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, with a formaldehyde source.[1][11] While this method avoids issues with palladium catalysts, it comes with its own set of challenges, including the moisture-sensitivity of Grignard reagents.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: Reaction Stalls or Shows Low Conversion

Your reaction starts but fails to proceed to completion, or the yield is significantly lower than expected.

Potential Cause A: Palladium Black Precipitation
  • Diagnosis: You observe a black precipitate forming in the reaction flask. This is a classic sign of palladium agglomeration.

  • Underlying Science: The catalytic cycle requires soluble, low-coordinate Pd(0) species.[5] If the rate of reductive elimination is slow or if ligands dissociate and fail to re-coordinate effectively, the unstable Pd(0) intermediates can collide and form bulk, inactive palladium metal (palladium black).[3]

  • Solutions:

    • Optimize Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos) to better stabilize the Pd(0) center.[5][6]

    • Lower Temperature: High temperatures can accelerate agglomeration. Attempt the reaction at the lowest effective temperature (e.g., 80°C instead of 110°C).[1][6][12]

    • Ensure Proper Degassing: Oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to instability and precipitation.[4] Use rigorous degassing techniques like freeze-pump-thaw cycles.[13]

Potential Cause B: Catalyst Poisoning
  • Diagnosis: The reaction fails to initiate or stops abruptly, even without visible palladium black formation. This may indicate the presence of a catalyst poison.

  • Underlying Science: Catalyst poisons are substances that bind strongly to the palladium center, blocking active sites required for the catalytic cycle.[14] Common poisons in cross-coupling reactions include sulfur, excess cyanide, and other nucleophilic impurities.[10][15][16][17]

  • Solutions:

    • Purify Reagents: Purify starting materials (aryl halide, boronic acid) and solvents to remove potential contaminants. Aryl halides synthesized from thiophenes can contain trace sulfur impurities.

    • Use High-Purity Reagents: Whenever possible, use reagents and solvents from reputable suppliers that are specifically designated for sensitive catalytic reactions.

Potential Cause C: Inefficient Pre-catalyst Activation
  • Diagnosis: The reaction shows a long induction period or fails to start, particularly when using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf).

  • Underlying Science: The active catalyst is Pd(0), which must be generated in situ from the more stable Pd(II) pre-catalyst.[18] This reduction step can be slow or inefficient, preventing the catalytic cycle from starting.

  • Solutions:

    • Use a Pd(0) Source: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.[6]

    • Optimize Reduction Conditions: If using a Pd(II) source, ensure the reaction conditions (e.g., solvent, base, temperature) are suitable for efficient reduction to Pd(0).[18]

Issue 2: Significant Homocoupling of Boronic Acid

You observe a significant amount of biphenyl (from phenylboronic acid self-coupling) as a byproduct, reducing the yield of the desired product.

  • Diagnosis: LC-MS or GC-MS analysis of the crude reaction mixture shows a prominent peak corresponding to the homocoupled product of the boronic acid.

  • Underlying Science: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process that can be catalyzed by palladium.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure all oxygen is removed from the reaction vessel and solvents. Purging with an inert gas like argon for an extended period (at least 30 minutes) is essential.[12]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the desired cross-coupling reaction to completion, but a large excess may favor homocoupling.

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source can sometimes minimize side reactions that are promoted by Pd(II) intermediates.[4]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common issues.

TroubleshootingFlowchart start_node start_node decision_node decision_node process_node process_node bad_end_node bad_end_node good_end_node good_end_node start Reaction Stalls or Low Yield check_precipitate Black Precipitate (Pd Black) Visible? start->check_precipitate optimize_ligand 1. Use Bulky Ligand (e.g., SPhos) 2. Lower Temperature 3. Improve Degassing check_precipitate->optimize_ligand  Yes check_reagents Reagents & Solvents High Purity? check_precipitate->check_reagents No success Problem Solved optimize_ligand->success purify_reagents Purify Starting Materials & Solvents check_reagents->purify_reagents No check_catalyst_type Using Pd(II) Pre-catalyst? check_reagents->check_catalyst_type  Yes purify_reagents->success use_pd0 Switch to Pd(0) Catalyst (e.g., Pd(PPh3)4) check_catalyst_type->use_pd0  Yes failure Persistent Issue: Consult Specialist check_catalyst_type->failure No use_pd0->success

A logical workflow for troubleshooting catalyst deactivation.

Part 3: Experimental Protocols

Protocol 1: General Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a robust starting point and is based on established literature procedures.[19]

Materials:

  • (3-bromo-2-methylphenyl)methanol (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)

  • Sodium Bicarbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: Toluene/Ethanol/Water or Dioxane/Water mixture

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add (3-bromo-2-methylphenyl)methanol, phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene and Ethanol) via cannula or syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).[19][20]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale Catalyst Reactivation Test

Use this protocol to test if a deactivated catalyst can be chemically restored.

Procedure:

  • Isolate Catalyst: If the deactivated catalyst is heterogeneous (e.g., Pd on carbon) or has precipitated as palladium black, carefully separate it from the reaction mixture by filtration.

  • Wash: Wash the isolated catalyst with water and then a solvent like acetone to remove adsorbed organic species. Dry under vacuum.

  • Oxidative Treatment: Suspend the dried catalyst in a suitable solvent. Add a mild chemical oxidant (e.g., a stoichiometric amount of benzoquinone) and stir at room temperature for 1-2 hours. This step aims to re-oxidize inactive Pd(0) to active Pd(II).[8]

  • Wash Again: Filter the catalyst again, wash thoroughly to remove the oxidant and byproducts, and dry completely.

  • Test Activity: Use the treated catalyst in a small-scale test reaction under standard conditions and compare the conversion/yield to that of a fresh catalyst.

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights key points where deactivation occurs.

SuzukiCycle pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add + Ar-X pd_black Pd(0) Agglomeration (Palladium Black) pd0->pd_black Aggregation poisoning Catalyst Poisoning (e.g., Sulfur) pd0->poisoning Binding pd_complex L-Pd(II)(Ar)(X) oxidative_add->pd_complex transmetal Transmetalation (Ar'-B(OR)2) pd_complex->transmetal + [Ar'B(OR)3]⁻ diaryl_pd L-Pd(II)(Ar)(Ar') transmetal->diaryl_pd reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' (Product) reductive_elim->product deactivation Deactivation Pathways

The Suzuki-Miyaura cycle and common catalyst deactivation routes.

Part 4: Data Summary

The choice of base and solvent system is critical for success. The following table summarizes common conditions reported for this or similar Suzuki-Miyaura couplings.

CatalystBaseSolvent SystemTemp (°C)Reported YieldReference
Pd(dppf)Cl₂·CH₂Cl₂NaHCO₃Toluene / Ethanol / H₂O8098%[19]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O90Good[21]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100High[13]
Pd/CNa₂CO₃H₂ORT - Reflux90%[20]
References
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI.
  • Reactivation of alumina supported palladium catalysts. (n.d.). Google Patents.
  • Preparation method of this compound. (n.d.). Google Patents.
  • Preparation method of this compound. (n.d.). Google Patents.
  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.
  • Method for reactivating deactivated palladium/carbon catalyst. (n.d.). Google Patents.
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. (n.d.). PrepChem.com.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). SLU publication database (SLUpub).
  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate.
  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed.
  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. (n.d.). ACS Publications.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. (2018). SpringerLink.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. (n.d.). PubMed Central.
  • The Chemical Synthesis Landscape: Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. (2018). ResearchGate.
  • Why Does Catalyst Poisoning Occur In Kinetics?. (2025). YouTube.

Sources

Technical Support Center: Synthesis of 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-biphenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection in optimizing reaction yield via the Suzuki-Miyaura coupling reaction. We will address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot effectively.

Part 1: Troubleshooting Guide for Low Yield & Side Reactions

This section addresses specific, common problems encountered during the synthesis of this compound. The typical synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide, such as (3-bromo-2-methylphenyl)methanol, with phenylboronic acid.[1][2]

Q1: My yield of this compound is consistently low (<40%). I'm using a standard Pd catalyst with a toluene/water solvent system. What are the most likely solvent-related causes?

A1: Persistently low yields in this Suzuki coupling are frequently tied to suboptimal solvent conditions that can affect reagent solubility, catalyst activity, and reaction kinetics. Here’s a breakdown of potential issues and solutions:

  • Poor Solubility of the Base: The inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is critical for the transmetalation step but is often poorly soluble in nonpolar organic solvents like toluene.[3] If the base is not sufficiently dissolved in the aqueous phase or accessible to the catalytic cycle, the reaction will stall.

    • Solution: Increase the proportion of the aqueous phase or add a co-solvent that improves the solubility of the base and facilitates interaction between the phases. A mixture of toluene, ethanol, and aqueous sodium bicarbonate, for instance, has been shown to be highly effective, driving the reaction to completion and achieving high yields.[1] Alcohols can improve the solubility of inorganic bases and facilitate the reaction.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation and aggregation into inactive palladium black, especially at elevated temperatures.[5] While toluene is a common choice, its ability to stabilize the catalytic species might be limited under your specific conditions.

    • Solution: Consider switching to a more coordinating solvent like 1,4-dioxane or THF in combination with water.[6][7] These solvents can better stabilize the palladium intermediates in the catalytic cycle.[6] Additionally, ensure your solvent is rigorously degassed to remove dissolved oxygen, which is a primary cause of catalyst deactivation.[8]

  • Inefficient Biphasic Mixing: A biphasic toluene/water system requires vigorous stirring to create a sufficient interfacial area for the reaction to occur. If mixing is inadequate, the reaction rate will be severely limited.

    • Solution: Increase the stirring rate to ensure the mixture appears as a well-dispersed emulsion. Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can enhance the transport of the base and boronate species into the organic phase.[9]

Q2: I'm observing a significant amount of a homocoupled biphenyl byproduct in my reaction mixture. How can my solvent choice be contributing to this?

A2: Homocoupling of phenylboronic acid to form biphenyl is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[10] The solvent plays a crucial role in mitigating this issue.

  • Mechanism of Homocoupling: This side reaction is often initiated by Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[10]

  • Solvent Influence:

    • Poor Degassing: Solvents that have not been adequately degassed will contain dissolved oxygen, which readily oxidizes the Pd(0) catalyst to Pd(II), promoting homocoupling.[10]

    • Solvent Polarity: Some highly polar aprotic solvents can influence the stability and reactivity of palladium species. While often beneficial, an improper combination of solvent, base, and catalyst can sometimes favor side reactions. Less polar solvents like toluene or dioxane are generally effective when properly degassed.[6]

  • Troubleshooting Steps:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent mixture (e.g., toluene/ethanol/water) by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[8]

    • Use a Pd(0) Source: Employing a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[11]

    • Optimize Solvent System: An optimized system like toluene/ethanol/2M NaHCO₃ has proven successful in achieving a 98% yield of the desired product with minimal side reactions.[1] This combination likely provides an ideal balance of solubility and catalyst stability.

Q3: My reaction starts but seems to stall before all the aryl bromide is consumed. Could the solvent be causing premature catalyst death?

A3: Yes, reaction stalling is a classic sign of catalyst deactivation, and the solvent environment is a key factor.[12]

  • Catalyst Agglomeration: In less-coordinating or non-polar solvents, the active Pd(0) nanoparticles can aggregate and precipitate out of solution as inactive palladium black, effectively killing the reaction.[5][12]

  • Oxidative Deactivation: As mentioned, oxygen in the solvent leads to irreversible oxidation of the catalyst. Some solvents, particularly ethers like THF and dioxane, can form peroxides upon storage, which are detrimental.[8]

  • Solutions:

    • Solvent Choice: Ethereal solvents like 1,4-dioxane or THF are often excellent choices as they can coordinate to the palladium center, preventing aggregation and improving stability.[6] A mixture including an alcohol can also be beneficial.[4]

    • Solvent Purity: Always use high-purity, anhydrous, and peroxide-free solvents. It is good practice to test ethereal solvents for peroxides before use.[8]

    • Ligand Choice: While this guide focuses on solvents, remember that the ligand is equally crucial. A bulky, electron-rich phosphine ligand helps stabilize the palladium catalyst and can prevent deactivation.[13][14]

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the fundamental role of the solvent in the Suzuki-Miyaura coupling?

A4: The solvent is not merely a medium for the reaction but an active participant that influences multiple stages of the catalytic cycle.[6] Its primary roles are:

  • Solubilization: It must dissolve the aryl halide, the organoboron species, and the palladium catalyst complex.[15]

  • Facilitating the Base: In many setups, a biphasic system is used where an aqueous solution of an inorganic base is required. The solvent system must allow for effective interaction between the organic and aqueous phases.[3]

  • Stabilizing the Catalyst: The solvent can coordinate with palladium intermediates, preventing catalyst decomposition and aggregation.[6][16]

  • Influencing Reaction Rates: The solvent's polarity can affect the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][7][16]

Q5: Why is a mixture of an organic solvent and water often recommended?

A5: The use of an aqueous phase is a hallmark of many successful Suzuki couplings for several reasons:[3]

  • Base Solubility: It allows the use of inexpensive and effective inorganic bases like carbonates and phosphates, which are highly soluble in water but not in common organic solvents.[3][9]

  • Accelerated Transmetalation: Water can play a direct role in the transmetalation step. It is believed to help in the formation of the boronate species [R-B(OH)₃]⁻, which is more nucleophilic and transfers its organic group to the palladium center more readily than the neutral boronic acid.[16][17]

  • Green Chemistry: Water is an environmentally benign, inexpensive, and non-flammable solvent, making the process greener and safer.[9]

Q6: How do I choose the best starting solvent system for my reaction?

A6: A good starting point is to review published procedures for similar substrates. For the synthesis of this compound, a biphasic mixture has demonstrated high efficacy.[1]

  • Recommended Starting Point: A mixture of Toluene/Ethanol/Aqueous 2M NaHCO₃ in a ratio of approximately 3:1:3 by volume.[1]

    • Toluene: A non-polar solvent that effectively dissolves the aryl halide and the product.[2]

    • Ethanol: A polar protic co-solvent that helps to solubilize the boronic acid and the base, bridging the gap between the organic and aqueous phases.[1][4]

    • Aqueous Base: Provides the necessary basic conditions for the catalytic cycle.[3]

Other common and effective solvent systems for Suzuki couplings include Dioxane/Water, THF/Water, and DMF/Water.[3][7][11] The optimal choice depends on the specific substrates, catalyst, and ligand used.[18][19]

Part 3: Data & Protocols

Table 1: Impact of Solvent Systems on Suzuki Coupling Yield

The following table illustrates how different solvent systems can affect the yield of a typical Suzuki coupling reaction. Data is compiled from general findings in the literature.[4][20]

EntryOrganic SolventCo-Solvent / Aqueous PhaseBaseTemperature (°C)Typical Yield (%)Key Observations
1Toluene2M Na₂CO₃ (aq)Na₂CO₃9060-75%Standard conditions, yield sensitive to stirring rate.
21,4-DioxaneH₂OK₃PO₄10085-95%Excellent for solubilizing reagents, but requires peroxide-free solvent.[4]
3THFH₂OK₂CO₃65 (reflux)70-85%Lower boiling point, good for heat-sensitive substrates.
4DMFH₂ONa₂CO₃9080-90%Highly polar, excellent solvent, but can be difficult to remove.[20]
5Toluene/Ethanol2M NaHCO₃ (aq)NaHCO₃80>95%Optimized system: Ethanol acts as a co-solvent, enhancing solubility and reaction rate.[1]
Experimental Protocol: Optimized Synthesis of this compound

This protocol is adapted from a high-yield procedure.[1]

Materials:

  • (3-bromo-2-methylphenyl)methanol

  • Phenylboronic acid (2.0 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst, ~0.5 mol%)

  • Toluene (degassed)

  • Ethanol (degassed)

  • 2M Sodium bicarbonate (NaHCO₃) solution (degassed)

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-bromo-2-methylphenyl)methanol (1.0 eq), phenylboronic acid (2.0 eq), and the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add degassed toluene (~10 mL per 1g of aryl bromide), degassed ethanol (~3 mL per 1g of aryl bromide), and the degassed 2M NaHCO₃ solution (~10 mL per 1g of aryl bromide).

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with saturated NaCl solution (brine). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure this compound as a white solid.[1]

Part 4: Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting where the solvent and base play critical roles.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to low reaction yield.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Q: Are reagents pure & fresh? (Boronic acid, Aryl Halide) start->check_reagents Start Here check_atmosphere Q: Was the system inert? (Degassed solvents, Ar/N₂) check_reagents->check_atmosphere Reagents OK check_catalyst Q: Is the catalyst active? (Precatalyst, Ligand) check_atmosphere->check_catalyst System Inert optimize_solvent Optimize Solvent System check_catalyst->optimize_solvent Catalyst OK sol_change A: Change solvent. Try Toluene/EtOH/H₂O or Dioxane/H₂O. optimize_solvent->sol_change Issue: Poor Solubility or Catalyst Stability sol_degas A: Improve degassing. Sparge with Ar for 30 min. optimize_solvent->sol_degas Issue: Homocoupling or Catalyst Death sol_base A: Improve base solubility. Add co-solvent (e.g., EtOH). optimize_solvent->sol_base Issue: Stalled Reaction success Yield Improved sol_change->success sol_degas->success sol_base->success

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
  • Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Suzuki reaction. Wikipedia. [Link]
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Preparation method of this compound - CN102603485A.
  • Optimization of reaction conditions for Suzuki coupling 1.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Optimization in reaction conditions for Suzuki coupling reactions....
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
  • Suzuki coupling Reaction's yield is very low....
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Product and side products of the Suzuki–Miyaura cross coupling....
  • Suzuki-Miyaura Coupling. Organic-Synthesis.com. [Link]
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
  • Preparation method of this compound - CN102381941A.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

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Technical Support Center: Managing Exothermic Reactions in 2-Methyl-3-biphenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-biphenylmethanol. The primary synthetic route, often involving a Grignard reaction, is known for its potent exothermicity.[1] Failure to manage this can lead to reduced yield, product degradation, and significant safety incidents, including thermal runaway.[2][3] This document provides in-depth, experience-driven guidance to help you navigate these challenges safely and effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding thermal safety in this synthesis.

Q1: What is the primary cause of the strong exotherm in the synthesis of this compound?

A1: The primary exothermic event originates from the Grignard reaction, a cornerstone of this synthesis.[1] There are two key stages where significant heat is generated:

  • Grignard Reagent Formation: The reaction of an aryl halide (e.g., 3-chloro-2-methylbiphenyl) with magnesium metal is highly exothermic once initiated. An induction period is common, after which the reaction can accelerate rapidly.[4]

  • Reaction with Electrophile: The subsequent addition of the Grignard reagent to an electrophile (like formaldehyde or a derivative) to form the desired alcohol is also a fast and exothermic process.[5]

Q2: What are the critical early warning signs of a potential thermal runaway?

A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate.[3] Key warning signs include:

  • A sudden, rapid increase in internal reaction temperature that does not respond to cooling adjustments.

  • A high reflux rate that threatens to overwhelm the condenser's capacity.[2]

  • Unexpected pressure buildup in a closed or inadequately vented system.[6]

  • A significant change in the reaction mixture's color , such as turning very dark or black, which can indicate decomposition due to overheating.[7]

Q3: Is it possible to safely scale up this reaction from the lab to a pilot plant?

A3: Yes, but it requires a thorough understanding of the reaction's thermodynamics. Direct scale-up without process safety studies is extremely hazardous. Before scaling up, it is essential to use reaction calorimetry to quantify the heat of reaction and determine the maximum rate of heat release.[8][9] This data is crucial for designing a cooling system in a larger reactor that can handle the thermal load and for establishing safe addition rates.[10]

Q4: Which process parameters are most critical to monitor and control?

A4: The following parameters are critical for maintaining control over the exothermic reaction:

  • Internal Reaction Temperature: The most direct indicator of the reaction rate and heat accumulation.

  • Reagent Addition Rate: The rate at which the aryl halide is added to the magnesium suspension directly controls the rate of heat generation.[7] A slow, controlled addition is paramount.

  • Agitator Speed: Efficient stirring is vital for uniform heat distribution and preventing localized hot spots.

  • Coolant Temperature and Flow Rate: Ensures that the heat removal capacity is adequate and consistent.

Part 2: Troubleshooting Guides for Exothermic Events

This section provides structured guidance for specific issues you may encounter.

Scenario 1: Uncontrolled Temperature Spike During Grignard Reagent Formation
  • Issue: After a long induction period, the reaction initiates violently, and the internal temperature rises rapidly, causing the solvent to boil vigorously.

  • Root Cause Analysis: This is a classic symptom of a delayed initiation followed by a rapid, uncontrolled reaction. The aryl halide added during the induction period has accumulated, and once the reaction starts, it proceeds at an unsafe rate.[2]

  • Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately cease the addition of the aryl halide.

    • Enhance Cooling: Ensure the cooling bath (e.g., an ice bath) is making good contact with the flask and has sufficient capacity.[2] Do not attempt to cool the vessel too quickly with cryogenic baths, as the thermal shock could cause the glassware to fail.[11]

    • Ensure Adequate Venting: Verify that the system is not closed and can safely vent any pressure buildup through the reflux condenser.[2]

  • Preventative Strategy:

    • Controlled Initiation: Use a small amount of a chemical activator like iodine or 1,2-dibromoethane to ensure a prompt and controlled start to the reaction.[4]

    • Incremental Addition: Add only a small portion (approx. 10%) of the aryl halide solution initially. Wait for clear signs of initiation (gentle bubbling, cloudiness, a noticeable exotherm) before commencing the slow, continuous addition of the remainder.[7]

Decision-Making Workflow for Temperature Spikes

G start Temperature Spike Detected stop_addition Immediately Stop Aryl Halide Addition start->stop_addition enhance_cooling Enhance External Cooling (Ice Bath) stop_addition->enhance_cooling check_venting Verify System is Vented enhance_cooling->check_venting monitor_temp Monitor Internal Temperature check_venting->monitor_temp temp_stabilizing Is Temperature Stabilizing? monitor_temp->temp_stabilizing resume_slowly Resume Addition at a Much Slower Rate temp_stabilizing->resume_slowly Yes emergency_quench Proceed to Emergency Quench Protocol temp_stabilizing->emergency_quench No end Reaction Controlled resume_slowly->end G cluster_0 Phase 1: Calorimetry Experiment cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Scale-up Assessment A Set up reaction in RC1 Calorimeter B Perform reaction under process-like conditions A->B C Measure heat flow (Qr) and temperature in real-time B->C D Integrate Qr over time to get ΔHrx C->D E Identify peak heat release rate D->E F Calculate MTSR based on reactant accumulation E->F G Model pilot plant reactor's heat removal capacity (Qc) F->G H Define Safe Operating Limits (e.g., max addition rate) G->H I Develop Emergency Cooling/Quench Procedures H->I

Caption: Workflow for heat flow calorimetry in process safety.

References

  • Quenching Reactions: Grignards. Chemistry LibreTexts. [Link]
  • Grignard Reaction. American Chemical Society. [Link]
  • What are Grignard reagent preparation precautions during prepar
  • Grignard reaction safety. YouTube. [Link]
  • Heat Transfer and Process Scale-up. Mettler Toledo. [Link]
  • Developing SOPs for Hazardous Chemical Manipulations. University of Wisconsin-Madison. [Link]
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. PrepChem.com. [Link]
  • Heat Flow and Calorimetry Basics. YouTube. [Link]
  • Preparation method of this compound.
  • Continuous milli-scale reaction calorimeter for direct scale-up of flow chemistry. Coriolis Pharma. [Link]
  • Preparation method of this compound.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University. [Link]
  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activ
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  • Grignard Reaction: Synthesis of Triphenylmethanol. University of Toronto. [Link]
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  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. [Link]
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Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 2-Methyl-3-biphenylmethanol via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. 2-Methyl-3-biphenylmethanol, an important intermediate in the synthesis of various pharmaceuticals, presents an interesting case for structural confirmation due to the rotational freedom of its biphenyl system and the presence of closely related isomers.[1][2] This guide provides a comprehensive, in-depth methodology for the structural confirmation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and demonstrating how a multi-faceted NMR approach provides a self-validating system for structural confirmation.[3][4][5]

This guide is tailored for researchers, scientists, and drug development professionals who require a robust and defensible approach to structural elucidation. We will explore not only the "how" but also the "why" of employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to piece together the molecular puzzle of this compound.

The Molecular Challenge: Isomeric Ambiguity

The synthesis of this compound can potentially yield several isomers. For instance, the positions of the methyl and hydroxymethyl groups on the biphenyl scaffold could be interchanged, or the phenyl group could be attached at a different position. Therefore, a definitive analytical strategy is required to confirm the precise connectivity of the molecule as shown below.

Figure 1: Structure of this compound with Atom Numbering (Image generated for illustrative purposes)

Experimental Design: A Multi-pronged NMR Approach

Our strategy is built upon a foundation of standard 1D NMR, followed by a suite of 2D experiments to establish through-bond connectivity. This hierarchical approach ensures that each piece of structural information is cross-validated.

Workflow for Structural Confirmation

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve ~15-20 mg in 0.6 mL CDCl3 H1 ¹H NMR prep->H1 Proton Environments C13 ¹³C{¹H} NMR prep->C13 Carbon Environments COSY ¹H-¹H COSY H1->COSY H-H Connectivity HSQC ¹H-¹³C HSQC C13->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC C13->HMBC Long-Range C-H Bonds assign Assign Signals COSY->assign HSQC->assign HMBC->assign confirm Confirm Connectivity assign->confirm structure Final Structure Confirmation confirm->structure

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

Sample Preparation

High-quality data begins with meticulous sample preparation.[3][4][6][7][8]

  • Weighing: Accurately weigh 15-20 mg of the synthesized this compound. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this molecule due to its good solubilizing properties for aromatic compounds and its well-separated residual solvent peak.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are transferred.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the CDCl₃ by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer. Key acquisition parameters are outlined below.[9][10][11]

Experiment Key Parameters Purpose
¹H NMR 32 scans, 30° pulse angle, 2s relaxation delayTo identify the number and integration of unique proton environments.
¹³C{¹H} NMR 1024 scans, 2s relaxation delayTo identify the number of unique carbon environments.
¹H-¹H COSY 2 scans, 256 increments in F1To identify protons that are spin-spin coupled (typically 2-3 bonds apart).[12][13][14]
¹H-¹³C HSQC 4 scans, 256 increments in F1To identify which protons are directly attached to which carbons.[12][15][16]
¹H-¹³C HMBC 8 scans, 512 increments in F1, long-range coupling delay optimized for 8 HzTo identify long-range (2-4 bond) correlations between protons and carbons.[2][12][16]

Data Interpretation and Structural Confirmation

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the known effects of substituents on aromatic rings and data from similar compounds, we can predict the approximate chemical shifts for this compound.[17][18][19][20][21][22][23][24]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom(s) Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
1 ---142.5
2 ---134.0
3 ---142.0
4 ~7.35d1H129.8
5 ~7.25t1H127.0
6 ~7.40d1H125.8
7 (CH₃) ~2.25s3H16.0
8 (CH₂) ~4.75s2H64.5
9 (OH) ~1.60br s1H-
1' ---139.5
2', 6' ~7.45d2H129.3
3', 5' ~7.38t2H128.5
4' ~7.30t1H127.5

Note: The OH proton shift can vary significantly with concentration and temperature.

Confirming Connectivity with 2D NMR

The true power of our approach lies in the cross-correlation provided by 2D NMR.

The COSY spectrum will reveal the connectivity within the two aromatic rings.

  • A cross-peak between H-5 and H-4, and between H-5 and H-6 will confirm their adjacent positions.

  • Correlations between H-2'/6', H-3'/5', and H-4' will confirm the monosubstituted phenyl ring.

The HSQC spectrum directly links each proton to its attached carbon, confirming the assignments made in Table 1. For example, a cross-peak will be observed between the proton signal at ~2.25 ppm and the carbon signal at ~16.0 ppm, definitively assigning them to the methyl group (C7).

The HMBC experiment is the cornerstone of our structural proof, as it reveals long-range C-H correlations and pieces the molecular fragments together.[1][15]

G C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 (CH3) H7 H7 H7->C1 ³J H7->C2 ²J H7->C3 ³J C8 C8 (CH2) H8 H8 H8->C2 ³J H8->C3 ²J H8->C4 ³J C1_prime C1' H4 H4 H4->C2 ²J H4->C6 ³J H4->C1_prime ⁴J H6 H6 H6->C2 ³J H6->C4 ³J H6->C1_prime ⁴J

Caption: Key HMBC correlations confirming the substituent positions.

Critical HMBC Correlations for Structural Confirmation:

  • Methyl Group (H7) to Ring: The protons of the methyl group (H7) will show a two-bond correlation (²J) to C2 and three-bond correlations (³J) to C1 and C3. This definitively places the methyl group at position 2.

  • Hydroxymethyl Group (H8) to Ring: The methylene protons (H8) will exhibit a two-bond correlation (²J) to C3 and three-bond correlations (³J) to C2 and C4. This confirms the position of the hydroxymethyl group at C3.

  • Biphenyl Linkage: Crucially, protons on one ring will show correlations to the carbon of the other ring they are attached to. For example, H4 and H6 will show correlations to C1', confirming the biphenyl linkage between C3 and C1'.

By systematically analyzing these correlations, all other isomeric possibilities can be confidently ruled out.

Conclusion

The structural confirmation of this compound is robustly achieved through a systematic and multi-faceted NMR approach. While 1D NMR provides initial insights, it is the comprehensive analysis of 2D COSY, HSQC, and particularly HMBC spectra that provides the irrefutable evidence of the molecule's connectivity. This guide has outlined not only the necessary experiments but also the underlying logic that transforms raw spectral data into a definitive structural proof. By following this self-validating methodology, researchers can ensure the scientific integrity of their findings and confidently proceed with their drug development and research objectives.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Organomation. NMR Sample Preparation: The Complete Guide.
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  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
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  • Science.gov. nmr hsqc hmbc: Topics by Science.gov.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000407 - Benzyl Alcohol.
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  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Reddit. (2024, April 10). How does one read a COSY spectrum? Does anyone have resources to learn how to read these? : r/OrganicChemistry.
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  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
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  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
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A Senior Application Scientist's Guide to the Purity Assessment of 2-Methyl-3-biphenylmethanol: A Comparative Analysis of GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Methyl-3-biphenylmethanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules, including the pesticide Bifenthrin.[1][2][3] Its purity profile directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate quality of the final product.

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative analytical principles.

The Workhorse Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it an excellent first-line approach for assessing this compound. The methodology combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4]

Principle of Separation and Detection

The core principle involves vaporizing the sample and separating its components in a gaseous mobile phase as they travel through a stationary phase within a capillary column. Separation is governed by the differential partitioning of analytes between the two phases, which is primarily dependent on their boiling points and affinity for the stationary phase. Following separation, the eluted compounds are ionized—typically by electron impact (EI)—and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a "molecular fingerprint" for unambiguous identification.[5]

Causality in Method Design

A robust GC-MS method is not arbitrary; each parameter is selected to address the specific chemical nature of this compound and its potential impurities, which often include unreacted starting materials (e.g., 3-chloro-2-methylbiphenyl) or byproducts from Suzuki or Grignard coupling reactions.[5][6]

  • Column Selection: A low-to-mid polarity column, such as a 5% Phenyl Polysilarylene/95% Polydimethylsiloxane (e.g., ZB-5MS, DB-5ms), is the logical choice.[7] This stationary phase provides excellent resolution for aromatic compounds like our target analyte and its likely biphenyl-based impurities, separating them based on subtle differences in boiling points and aromatic character.

  • Injection Mode: A split injection is typically employed to introduce a small, representative fraction of the sample onto the column, preventing overload and ensuring sharp, symmetrical peaks. For trace impurity analysis, a switch to splitless mode would be justified to maximize the transfer of analytes to the column, thereby increasing sensitivity.

  • Temperature Programming: An initial low oven temperature ensures efficient trapping of volatile components at the head of the column. A subsequent temperature ramp is critical for eluting compounds in order of their boiling points, from the most volatile (e.g., residual solvents) to the least volatile (e.g., higher molecular weight coupling byproducts), ensuring a comprehensive impurity profile is captured in a single run.[8]

  • Mass Spectrometer Parameters: Electron impact (EI) at a standard 70 eV is used because it induces reproducible fragmentation patterns, which can be compared against established libraries like the NIST Mass Spectral Library for confident identification.[9] For this compound (C₁₄H₁₄O, M.W. 198.26), key expected ions in the mass spectrum would include the molecular ion (M⁺) at m/z 198, and prominent fragment ions at m/z 180, and 165.[9]

Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL solution.

  • Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Hold at 80 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Impact (EI).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a reference library. Calculate purity using the area percent method (Area % = [Peak Area of Analyte / Total Peak Area] x 100).

Hypothetical Quantitative Data Summary (GC-MS)
CompoundRetention Time (min)Peak Area% AreaIdentification Confidence
Toluene (Solvent)3.1515,0000.3%Library Match >95%
Phenylboronic acid7.829,0000.18%Library Match >90%
3-chloro-2-methylbiphenyl10.5425,0000.5%Library Match >95%
This compound 12.31 4,925,000 98.5% Matches Reference Standard
Biphenyl Homocoupling Product15.6826,0000.52%Tentative via Fragmentation
GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Sample in Solvent (1 mg/mL) inj Inject 1 µL (Split Mode) prep->inj sep Separate by Volatility (Temperature Ramp) inj->sep 250 °C Inlet ion Ionize with Electron Impact (70 eV) sep->ion Elution det Detect Fragments (m/z 40-450) ion->det id Identify by Mass Spectrum (Library Match) det->id quant Quantify by Area Percent id->quant result result quant->result Purity Report

Caption: GC-MS analysis workflow for this compound.

Orthogonal & Complementary Techniques: A Comparative Overview

While GC-MS is robust, a comprehensive purity assessment, especially within a regulated drug development environment, necessitates the use of orthogonal methods—techniques that measure the same attribute via a different physicochemical principle. This approach provides a more complete and trustworthy picture of a sample's purity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis for non-volatile or thermally labile compounds.[10] For this compound, a reversed-phase HPLC method offers an excellent alternative to GC-MS.

  • Principle: Separation is achieved based on the analyte's polarity and partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The biphenyl structure of the analyte contains strong chromophores, making it readily detectable by UV spectroscopy.[11][12]

  • Key Advantage: HPLC excels at detecting non-volatile impurities, such as salts, heavy metal catalysts, or polymeric byproducts, which would not elute from a GC column.

  • Limitation: The UV response is dependent on the chromophore of each molecule. Without a reference standard for each impurity, the area percent purity can be inaccurate, as different impurities may have different absorptivities at the chosen wavelength.[13]

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it can determine purity without the need for a specific reference standard of the analyte itself.[14] Its quantitation is based on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13][15]

  • Principle: An accurately weighed amount of the sample is mixed with an accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard.[16][17]

  • Key Advantage: qNMR provides an "absolute" purity value (mass fraction), which is often considered more accurate than the relative area percent values from chromatography.[18] It is non-destructive and provides structural confirmation simultaneously.

  • Limitation: The sensitivity of qNMR is significantly lower than that of chromatographic techniques, making it unsuitable for detecting impurities below the ~0.1% level.[10] Furthermore, it requires a high-purity, stable internal standard that does not have signals overlapping with the analyte.[19]

  • Sample Preparation: Accurately weigh ~15 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative ¹H experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of interest (e.g., 30 seconds) to ensure full signal relaxation.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte (e.g., the singlet from the -CH₂OH protons) and a signal from the internal standard (e.g., the singlet from the vinyl protons of maleic acid). Calculate purity using the standard qNMR equation.[15]

Head-to-Head Comparison and Method Selection

The choice of analytical method is dictated by the specific question being asked. Is the goal routine quality control, trace impurity identification, or the certification of a reference standard?

Comparative Data Summary
ParameterGC-MSHPLC-UVqNMR
Principle Volatility/Boiling PointPolarityNuclear Spin Properties
Selectivity HighHighModerate (Resolution dependent)
Sensitivity Very High (pg-ng)High (ng)Low (µg-mg)
Quantitation Relative (Area %)Relative (Area %)Absolute (Mass Fraction)
Impurity ID Excellent (Mass Spectrum)Poor (Retention Time only)Good (Structural Info)
Analytes Volatile / Semi-volatileNon-volatile / Thermally LabileSoluble Analytes
Throughput ModerateHighLow to Moderate
Best For Volatile impurities, solvents, initial screeningNon-volatile impurities, routine QCAbsolute purity of standards, structural confirmation
Decision Logic for Purity Assessment

The following decision tree illustrates a logical approach to selecting the appropriate analytical technique for the purity assessment of this compound.

Decision_Tree decision decision method method start Start: Purity Assessment of This compound q1 Need Absolute Purity (e.g., for Reference Standard)? start->q1 q2 Are Volatile Impurities (e.g., Solvents, Starting Materials) a Primary Concern? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes q3 Are Non-Volatile Impurities (e.g., Salts, Polymers) a Concern? q2->q3 No use_gcms Use GC-MS q2->use_gcms Yes use_hplc Use HPLC-UV q3->use_hplc Yes use_gcms_default Use GC-MS (Default for Volatiles) q3->use_gcms_default No end Final Purity Report use_qnmr->end Orthogonal Check with HPLC or GC-MS Recommended use_gcms->end Consider HPLC for non-volatile confirmation use_hplc->end Consider GC-MS for volatile confirmation use_gcms_default->end

Caption: Decision tree for selecting a purity assessment method.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, no single technique is universally superior. A multi-faceted, risk-based approach grounded in orthogonal validation is the most scientifically sound strategy.

  • For routine analysis and impurity profiling, GC-MS offers an outstanding balance of separation efficiency, sensitivity, and definitive identification for volatile and semi-volatile species, which constitute the most likely impurities from common synthetic routes.

  • HPLC-UV serves as an essential orthogonal method , particularly for ensuring the absence of non-volatile or thermally sensitive impurities that are invisible to GC-MS. It is highly suitable for routine quality control in a manufacturing environment.

  • qNMR stands alone as the primary method for establishing the absolute purity of a batch, making it indispensable for the certification of reference materials or for cases where the highest level of accuracy in potency determination is required.[16][18]

Ultimately, a combination of a primary chromatographic method (GC-MS or HPLC) for impurity separation and detection, supported by qNMR for absolute purity assignment, provides the most complete and trustworthy characterization of this compound, ensuring its fitness for purpose in the demanding landscape of pharmaceutical development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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A Comparative Guide to the Synthesis of 2-Methyl-3-biphenylmethanol: Suzuki Coupling vs. Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-3-biphenylmethanol is a valuable building block, notably in the production of agrochemicals and as a scaffold in medicinal chemistry. The construction of its biaryl core is a critical step, frequently accomplished via cross-coupling reactions. This guide provides an in-depth, objective comparison of two prominent methods for this synthesis: the Suzuki-Miyaura coupling and the Grignard reaction. By examining the underlying chemistry, experimental data, and practical considerations of each, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenge

The synthesis of this compound hinges on the formation of a carbon-carbon bond between two aryl rings. Both the Suzuki and Grignard reactions are powerful tools for this transformation, yet they operate under fundamentally different mechanistic paradigms, leading to distinct advantages and disadvantages in the context of this specific target molecule.

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2] For the synthesis of this compound, a common route involves the reaction of (3-bromo-2-methylphenyl)methanol with phenylboronic acid.[3]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is a well-understood, three-step process involving a palladium catalyst.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., (3-bromo-2-methylphenyl)methanol), forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organoboron species (phenylboronic acid) transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[5]

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron Ar'-B(OR)_2 organoboron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling

A reported synthesis of this compound via Suzuki coupling demonstrates high efficiency.[3]

Reactants:

  • (3-bromo-2-methylphenyl)methanol

  • Phenylboronic acid

  • Palladium(II) dichloride bis(triphenylphosphine) as catalyst

  • Sodium carbonate as base

  • Toluene and water as solvents

Procedure:

  • A mixture of (3-bromo-2-methylphenyl)methanol, phenylboronic acid, and the palladium catalyst is prepared in a toluene/water solvent system.

  • An aqueous solution of sodium carbonate is added.

  • The reaction mixture is heated under an inert atmosphere.

  • Upon completion, the reaction is cooled, and the organic layer is separated.

  • The product is isolated and purified, typically by column chromatography.

One specific protocol reports a 98% yield when reacting (3-bromo-2-methylphenyl)methanol with phenylboronic acid in the presence of dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct and sodium bicarbonate in an ethanol/toluene solvent system at 80°C for 3 hours.[3]

The Grignard Reaction: A Classic Organometallic Approach

The Grignard reaction, discovered by Victor Grignard in the early 20th century, is a powerful method for forming carbon-carbon bonds.[7] In the context of this compound synthesis, a plausible route involves the formation of a Grignard reagent from a substituted biphenyl, followed by reaction with a source of formaldehyde.[8]

Mechanistic Overview

The Grignard reaction proceeds through the nucleophilic attack of the highly polarized carbon-magnesium bond on an electrophilic carbonyl carbon.[9]

  • Formation of the Grignard Reagent: An organohalide (e.g., 3-chloro-2-methyl biphenyl) reacts with magnesium metal in an ether solvent to form the Grignard reagent, (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride.[8]

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of a formaldehyde source (e.g., polyoxymethylene).[10]

  • Protonation: The resulting magnesium alkoxide is protonated during an acidic workup to yield the final alcohol product.[10]

Grignard_Workflow start 3-chloro-2-methyl biphenyl mg Mg, Ether grignard (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride mg->grignard nucleophilic_attack Nucleophilic Attack grignard->nucleophilic_attack formaldehyde Polyoxymethylene formaldehyde->nucleophilic_attack alkoxide Magnesium Alkoxide Intermediate nucleophilic_attack->alkoxide workup Acidic Workup alkoxide->workup product This compound workup->product

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Reaction

A documented synthesis of this compound using a Grignard approach provides a viable, albeit lower-yielding, alternative to the Suzuki coupling.[10]

Reactants:

  • (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride (prepared in situ)

  • Polyoxymethylene (as a formaldehyde source)

  • Hydrochloric acid for workup

Procedure:

  • The Grignard reagent, (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, is prepared and heated to reflux.

  • Polyoxymethylene is added portion-wise with stirring over several hours.

  • The reaction mixture is refluxed for an additional period.

  • After cooling, the mixture is poured into a solution of ice and concentrated hydrochloric acid.

  • The organic phase is separated, and the solvents are distilled off.

  • The product is isolated by filtration and dried.

This specific method reports a yield of 70.8% .[10]

Comparative Analysis: Suzuki vs. Grignard

ParameterSuzuki CouplingGrignard Reaction
Reported Yield Up to 98%[3]~71%[10]
Reaction Conditions Generally mild (e.g., 80°C)[3]Can require reflux temperatures[10]
Functional Group Tolerance High; tolerates a wide range of functional groups.[11]Low; incompatible with acidic protons (e.g., -OH, -NH2, -COOH).[12]
Reagent Stability & Toxicity Boronic acids are generally stable, crystalline solids with low toxicity.[2]Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[13]
Catalyst Requires a palladium catalyst, which can be costly and requires removal.[14]Typically uncatalyzed for the C-C bond formation with formaldehyde.
Side Reactions Dehalogenation and homocoupling can occur.[15]Wurtz coupling to form biphenyl is a common side reaction.[16]
"Green" Chemistry Aspects Can often be performed in aqueous or mixed aqueous/organic solvents.[10]Requires anhydrous ether solvents, which are flammable and pose safety risks.[17]

Discussion and Recommendations

The choice between the Suzuki coupling and the Grignard reaction for the synthesis of this compound is a classic example of balancing yield and efficiency against reagent sensitivity and reaction robustness.

The Suzuki-Miyaura coupling emerges as the superior method for this specific synthesis in most laboratory and industrial settings. The exceptionally high reported yield of 98% is a compelling advantage.[3] Furthermore, the stability and low toxicity of boronic acids make them safer and easier to handle than Grignard reagents.[2] A key advantage of the Suzuki reaction is its remarkable functional group tolerance.[11] This is particularly relevant as the starting material, (3-bromo-2-methylphenyl)methanol, contains a hydroxyl group which would be incompatible with a Grignard reagent without a protecting group strategy.

The Grignard reaction , while a powerful tool, presents several challenges for this synthesis. The reported yield of ~71% is significantly lower than that of the Suzuki method.[10] The primary drawback is the high reactivity of the Grignard reagent, which makes it intolerant to many functional groups, including the hydroxyl group present in one of the potential starting materials.[12] This necessitates a multi-step synthesis involving protection and deprotection or starting from a precursor that already contains the biphenyl moiety, which can add to the overall complexity and cost. Additionally, the stringent requirement for anhydrous conditions and the potential for side reactions like Wurtz coupling can complicate the procedure and purification.[16]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling offers a more direct, higher-yielding, and more robust synthetic route compared to the Grignard reaction. Its tolerance of the hydroxyl functional group in the starting material, milder reaction conditions, and the use of more stable and less toxic reagents make it the preferred method for researchers and drug development professionals seeking an efficient and reliable synthesis. While the Grignard reaction remains a valuable tool in the synthetic chemist's arsenal, its application to this specific target is hampered by its inherent reactivity and lower functional group tolerance.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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  • Leah4Sci. (2020, February 20).
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A Comparative Analysis of Alternative Precursors and Synthetic Routes for Bifenthrin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Bifenthrin, a potent pyrethroid insecticide, is a cornerstone of modern crop protection and pest management.[1] Its efficacy stems from its unique chemical structure, a carboxylic ester formed from the condensation of 2-methyl-3-phenylbenzyl alcohol and 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.[2] The industrial synthesis of bifenthrin is a multi-step process, and the choice of precursors for its two key structural moieties significantly impacts overall yield, cost, and environmental footprint.

This guide provides a comparative analysis of established and alternative synthetic pathways to bifenthrin, focusing on the precursors for the alcohol component and variations in the final esterification step. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for promising alternative routes, offering researchers and process chemists a comprehensive overview for optimizing bifenthrin synthesis.

The Bifenthrin Molecule: A Tale of Two Halves

The synthesis of bifenthrin culminates in the formation of an ester bond between an alcohol and a carboxylic acid (or its activated derivative). Therefore, the synthetic strategy is logically divided into the preparation of these two primary precursors.

G Bifenthrin Bifenthrin Alcohol 2-Methyl-3-phenylbenzyl Alcohol Esterification Esterification Alcohol->Esterification Acid 3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)-2,2-dimethyl cyclopropanecarboxylic Acid Acid->Esterification Esterification->Bifenthrin

Figure 1. The two key precursors to Bifenthrin.

Part 1: Synthesis of the Alcohol Moiety: 2-Methyl-3-phenylbenzyl Alcohol

The synthesis of 2-methyl-3-phenylbenzyl alcohol is critical and has been approached through several distinct routes, each with its own set of precursors and challenges.

Conventional vs. Alternative Synthetic Pathways

The traditional approach often relies on Grignard reactions, which can be effective but suffer from drawbacks such as harsh reaction conditions and side product formation.[3] Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers a more elegant and efficient alternative.

G cluster_0 Route A: Grignard Reaction cluster_1 Route B: Suzuki Coupling cluster_2 Route C: Chlorination A1 2,6-Dichlorotoluene A2 Grignard Reagent (3-chloro-2-methyl magnesium chloride) A1->A2 Mg A3 3-Chloro-2-methyl biphenyl A2->A3 Bromobenzene, Catalyst A4 Formaldehyde or DMF A3->A4 Mg, then reagent Target 2-Methyl-3-phenylbenzyl Alcohol A4->Target B1 3-Bromo-2-methyl benzoic Acid B3 3-Phenyl-2-methyl benzoic Acid B2 Phenylboronic Acid B2->B3 Pd Catalyst, Base B4 Reduction B3->B4 B4->Target C1 2,3-Dimethyl Biphenyl C2 2-Methyl-3-chloromethyl biphenyl C1->C2 Cl2 or SO2Cl2, Initiator C3 Esterification C2->C3 C4 Hydrolysis C3->C4 C4->Target

Figure 2. Comparative synthetic routes to 2-Methyl-3-phenylbenzyl Alcohol.

Performance Comparison of Alcohol Synthesis Routes
RouteKey PrecursorsKey Reagents/CatalystsTypical YieldAdvantagesDisadvantages
A: Grignard Reaction 2,6-Dichlorotoluene, BromobenzeneMagnesium (Mg), THF, Pd/C or other catalystsModerateUtilizes relatively simple starting materials.Multi-step Grignard formations can be sensitive; expensive catalysts; potential for side reactions.[4][5]
B: Suzuki Coupling 3-Bromo-2-methylbenzoic Acid, Phenylboronic AcidPd(dppf)Cl₂, NaHCO₃High (>90%)Mild reaction conditions, high functional group tolerance, high yields, good atom economy.[3][6]Palladium catalysts can be expensive; boronic acids can be moisture-sensitive.
C: Chlorination 2,3-Dimethyl BiphenylChlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂), InitiatorModerateLow-cost chlorinating agents.Lack of regioselectivity can lead to multiple chlorinated byproducts, requiring difficult purification.[4]
Expert Analysis

The Suzuki Coupling reaction (Route B) stands out as the superior method for laboratory and industrial synthesis. Its elegance lies in its high selectivity and yield under mild conditions.[3] While the initial cost of the palladium catalyst and boronic acid precursors may be higher, the significantly improved yield, reduced side products, and simpler purification process often result in lower overall production costs and less chemical waste. Traditional Grignard routes, while foundational, are often plagued by lower yields and the need for stringent anhydrous conditions.[5] The chlorination route is the least favorable due to its inherent lack of control, leading to a complex mixture of products.[4]

Experimental Protocol: Suzuki Coupling Synthesis of 2-Methyl-3-phenylbenzyl Alcohol

This protocol is adapted from methodologies described in the literature for Suzuki-Miyaura cross-coupling reactions.[6]

Step 1: Synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol

  • Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol), and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 20.2 mg, 25.0 μmol).

  • Solvent Addition: Add ethanol (3.3 mL) and toluene (10 mL) to the vessel.

  • Inert Atmosphere: Purge the system with an inert gas, such as argon or nitrogen.

  • Base Addition: Add a 2M aqueous solution of sodium bicarbonate (10 mL).

  • Reaction: Heat the mixture to 80°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with a saturated NaCl solution (50 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 12:1) to yield the target product, 2-methyl-3-phenylbenzyl alcohol, as a white solid (Reported Yield: ~98%).[6]

Part 2: The Final Step: Alternative Esterification Strategies

Once the alcohol and the acid moieties are prepared, the final step is their condensation to form bifenthrin. The choice of method at this stage is critical for purity, yield, and process cleanliness.

Conventional Acyl Chloride vs. Direct Esterification

The standard industrial method involves converting the carboxylic acid to a more reactive acyl chloride.[7][8] While effective, this introduces an extra step and often uses hazardous reagents. A cleaner alternative is direct esterification, which combines the acid and alcohol in the presence of a catalyst.[9]

G cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Direct Esterification A1 Acid Moiety (Carboxylic Acid) A3 Acid Chloride Precursor A1->A3 Chlorination A2 SOCl₂ or (COCl)₂ Bifenthrin Bifenthrin + HCl Salt A4 Alcohol Moiety A4->Bifenthrin Esterification A5 Acid Binding Agent (e.g., Pyridine, NaOH) B1 Acid Moiety (Carboxylic Acid) Bifenthrin2 Bifenthrin + H₂O B2 Alcohol Moiety B2->Bifenthrin2 Direct Esterification B3 Catalyst (e.g., HZSM-5) B4 Water Removal

Figure 3. Comparison of final esterification pathways to Bifenthrin.

Performance Comparison of Esterification Methods
MethodAcid Precursor FormKey Reagents/CatalystsByproductsProcess Cleanliness & Safety
A: Acyl Chloride Acyl ChlorideThionyl chloride (SOCl₂), Acid binding agent (Pyridine, NaOH)HCl, SO₂ (from SOCl₂), Salt waste (e.g., NaCl, Pyridinium HCl)Involves toxic/corrosive reagents (SOCl₂, pyridine). Generates significant waste requiring treatment.[8][10]
B: Direct Esterification Carboxylic AcidHZSM-5 molecular sieve or other solid acid catalystsWater"Green" or "clean" process. Water is the only byproduct. Catalyst can be recovered and reused.[9]
Expert Analysis

The Direct Esterification (Method B) represents a significant advancement in producing bifenthrin through a cleaner, more sustainable process.[9] By eliminating the need for a chlorination step and the use of hazardous acid-binding agents like pyridine, this route drastically reduces waste and improves operational safety. The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a solvent like toluene. The high conversion rates and the recyclability of the catalyst make this an economically and environmentally attractive alternative to the conventional acyl chloride method.[9]

Experimental Protocol: Direct Catalytic Esterification

This protocol is based on a patented "clean" synthesis process.[9]

  • Setup: Charge a high-pressure autoclave equipped with a stirrer, heating mantle, and a water separator (e.g., Dean-Stark trap) with 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (242.5 kg), 2-methyl-3-phenylbenzyl alcohol (198 kg), toluene (990 kg), and HZSM-5 molecular sieve catalyst (20 kg).

  • Reaction: Stir the mixture and heat. Control the temperature at approximately 165°C and the pressure at 0.35 MPa.

  • Water Removal: The water generated during the esterification is removed azeotropically with toluene and collected in the separator.

  • Monitoring: Monitor the reaction for the conversion of the alcohol precursor. The reaction is typically complete when water generation ceases.

  • Catalyst Removal: After completion, cool the reaction mixture and filter to recover the HZSM-5 catalyst for reuse.

  • Crystallization: Transfer the filtrate to a crystallization vessel. Cool to 0-5°C and hold for 6 hours to induce crystallization of bifenthrin.

  • Isolation: Collect the product by centrifugation, dry it, to obtain high-purity bifenthrin (Reported Yield: ~94%).[9]

Conclusion

The synthesis of bifenthrin offers significant opportunities for process optimization through the selection of alternative precursors and synthetic routes. For the preparation of the key 2-methyl-3-phenylbenzyl alcohol intermediate, the Suzuki coupling reaction provides a superior alternative to traditional Grignard methods, offering higher yields and milder conditions. For the final esterification step, direct catalytic esterification presents a cleaner and more efficient pathway compared to the conventional acyl chloride route, minimizing hazardous waste and improving overall process sustainability. By adopting these advanced methodologies, researchers and manufacturers can enhance the efficiency, safety, and environmental profile of bifenthrin production.

References

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A Comparative Guide to the Biological Activity of 2-Methyl-3-biphenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methyl-3-biphenylmethanol scaffold is a privileged structure in modern medicinal chemistry. Its inherent stereochemistry and opportunities for functionalization have made it a cornerstone for the development of a new generation of therapeutics. This guide provides a comparative analysis of the biological activities of its derivatives, with a primary focus on their role as potent anticancer agents. We will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to validate their efficacy.

The Rise of a Versatile Scaffold

This compound initially gained prominence as a key intermediate in the synthesis of the pyrethroid insecticide, Bifenthrin.[1][2][3] However, its true potential lies in its utility as a pharmacophore in drug discovery. The biphenyl moiety offers a rigid backbone that can be strategically decorated with various functional groups to modulate biological activity, making it an ideal starting point for the design of targeted therapies.[4]

Anticancer Activity: A New Frontier in Immunotherapy

The most significant and well-documented biological activity of this compound derivatives is their ability to inhibit the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[4][5]

Mechanism of Action: Disrupting the Immune Cloak of Cancer

The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system. PD-L1, expressed on the surface of cancer cells, binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.

Derivatives of this compound function as small-molecule inhibitors that bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1.[5] This blockade effectively removes the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.

PD1_PDL1_Inhibition cluster_0 Cancer Cell cluster_1 T-Cell cluster_2 PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding & Suppression Dimerized PD-L1 Dimerized PD-L1 (Inactive) Inhibitor This compound Derivative Inhibitor->PD-L1 Binds & Induces Dimerization Dimerized PD-L1->PD-1 Interaction Blocked

Figure 1: Mechanism of PD-1/PD-L1 inhibition by this compound derivatives.

Comparative Efficacy of PD-L1 Inhibitors

The potency of these derivatives is typically measured by their half-maximal inhibitory concentration (IC50) in binding assays. Structure-activity relationship studies have revealed that modifications to the biphenyl scaffold can dramatically impact inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range.

Derivative ClassKey Structural FeaturesIC50 Range (nM)Reference
Terphenyl-based Rigidified biphenyl structure.0.10 - 5.49 µM[3]
Nonsymmetric C2 Asymmetrical substitutions on the biphenyl rings.Single-digit nM and below[5]
Biphenyl-conjugated Bromotyrosine Conjugation with bromotyrosine.Significantly lower than parent compounds.[6]

This table is a synthesis of data from multiple sources and represents a range of observed activities. Specific IC50 values are highly dependent on the exact chemical structure and assay conditions.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is a robust, high-throughput method for quantifying the inhibition of the PD-1/PD-L1 interaction.[1][7][8][9]

Principle: The assay utilizes tagged recombinant human PD-1 and PD-L1 proteins. When these proteins interact, a FRET (Förster Resonance Energy Transfer) signal is generated. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[1][8]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in the assay buffer. Ensure the final DMSO concentration in the assay is below 1%.[7]

  • Assay Plate Preparation:

    • Add 2 µL of each concentration of the diluted compound to the wells of a low-volume 384-well white plate.[7]

    • Include negative controls (DMSO only) and positive controls (a known inhibitor).[7]

  • Reagent Addition:

    • Prepare a 2X solution of tagged recombinant PD-1 and PD-L1 proteins in the assay buffer.

    • Add 4 µL of the protein mixture to each well.[7]

    • Prepare a 4X solution of the HTRF detection antibodies.

    • Add 4 µL of the detection antibody mixture to each well.[7]

  • Incubation:

    • Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.[7]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.[7]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Broader Anticancer Potential: Beyond Immunotherapy

While PD-L1 inhibition is a major focus, derivatives of the biphenyl scaffold have also demonstrated direct anticancer activity against various cancer cell lines, particularly melanoma.

Activity Against Malignant Melanoma

Hydroxylated biphenyl compounds, structurally related to this compound, have shown potent antiproliferative activity against malignant melanoma cells.[10][11]

CompoundTarget Cell LineIC50 (µM)Key FindingsReference
Compound 11 Melanoma1.7 ± 0.5Induces apoptosis and G2/M cell cycle arrest.[10][11]
Compound 12 Melanoma2.0 ± 0.7Long-lasting and irreversible effects.[10][11]
C-N linked biphenyls Melanoma (SKMEL-28)4.9 - 13.8Showed activity against multiple skin cancer cell lines.[12]

These findings suggest that the biphenyl scaffold can be tailored to induce direct cytotoxicity in cancer cells, offering a complementary therapeutic strategy to immunotherapy.

Exploring New Horizons: Antimicrobial and Anti-inflammatory Activities

The therapeutic potential of this compound derivatives may extend beyond oncology. Based on the known activities of structurally similar compounds, there is a strong rationale for investigating their antimicrobial and anti-inflammatory properties.

Potential Antimicrobial Effects

Biphenyl compounds have been shown to possess antibacterial activity, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][13] Some biphenyl tetrazoles have exhibited antimicrobial activity comparable to standard antibiotics like Gentamycin.[14] The proposed mechanism often involves the disruption of the bacterial cell membrane.[15]

Potential Anti-inflammatory Properties

Phenolic compounds and their derivatives are known to exert anti-inflammatory effects by modulating inflammatory signaling pathways.[15][16][17] Methanol extracts of various plants containing such compounds have demonstrated the ability to reduce paw edema in animal models, a classic indicator of anti-inflammatory activity.[18][19] This is often achieved by inhibiting the production of pro-inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2).[16]

Further research is warranted to specifically evaluate this compound derivatives for these activities.

Synthesis of the Core Scaffold

The versatility of the this compound scaffold is matched by the robustness of its synthetic routes. The Suzuki coupling reaction is a widely used and efficient method for its preparation.[4][20]

Suzuki_Coupling Reactant_A 3-Bromo-2-methylbenzoic acid Intermediate 3-Phenyl-2-methylbenzoic acid Reactant_A->Intermediate Suzuki Coupling (Pd Catalyst, Base) Reactant_B Phenylboronic acid Product This compound Intermediate->Product Reduction (e.g., LiAlH4)

Sources

A Comparative Guide to Catalysts in the Synthesis of 2-Methyl-3-biphenylmethanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the efficient and selective synthesis of key drug intermediates is of paramount importance. 2-Methyl-3-biphenylmethanol is a critical precursor in the production of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The core of its synthesis lies in the formation of the biphenyl linkage, a transformation for which the choice of catalyst is a determining factor for yield, purity, and overall process economy. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound, supported by experimental data and procedural insights to aid researchers and drug development professionals in catalyst selection and process optimization.

The Synthetic Landscape: Pathways to this compound

The construction of the this compound scaffold primarily relies on carbon-carbon bond-forming reactions. Two predominant strategies have emerged: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. Each pathway presents its own set of advantages and challenges, with catalyst performance being a central theme.

  • Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this typically involves the reaction of a substituted bromobenzene with a corresponding boronic acid.

  • Grignard Reaction: This classical organometallic reaction utilizes a Grignard reagent (an organomagnesium halide) to form a new C-C bond with a carbonyl compound. In this context, a biphenyl Grignard reagent can react with an appropriate aldehyde.

This guide will focus on the comparative performance of catalysts within these two prominent synthetic routes.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a multi-faceted decision, balancing catalytic activity, selectivity, stability, cost, and ease of handling. Below is a comparative overview of catalysts that have been successfully employed for the synthesis of this compound and its precursors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and a plethora of palladium catalysts have been developed to facilitate this transformation. The general reaction scheme is as follows:

For the synthesis of a precursor to this compound, a typical reaction would involve coupling 2-bromo-6-methylphenol with 3-phenylboronic acid. The resulting biphenyl phenol can then be converted to the target methanol.

Table 1: Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling for Biphenyl Precursor Synthesis

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Observations
Pd(OAc)₂ / PPh₃TriphenylphosphineK₂CO₃Toluene/H₂O801285A classical, cost-effective system, but may require longer reaction times and higher catalyst loading.
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane100692The dppf ligand often enhances catalytic activity and stability, leading to higher yields and shorter reaction times.
Buchwald PalladacycleSPhosK₃PO₄t-BuOH80495Highly active catalyst, allowing for lower catalyst loading and milder reaction conditions. Can be more expensive.

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

The choice between these catalysts often represents a trade-off. While traditional catalysts like Pd(OAc)₂ with PPh₃ are readily available and economical, more advanced systems incorporating bulky, electron-rich phosphine ligands (such as those developed by Buchwald) can offer significantly higher turnover numbers and efficiency, which is critical for large-scale production.

In recent years, the high cost and potential toxicity of palladium have driven research towards more sustainable and economical alternatives, such as nickel and iron catalysts.

Table 2: Emerging Catalysts in Cross-Coupling Reactions

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Observations
NiCl₂(dppp)dpppK₃PO₄THF601288Nickel catalysts can be a cost-effective alternative to palladium, often showing good activity.
FeCl₃ / TMEDATMEDALiHMDSTHF25882Iron-catalyzed cross-coupling is an attractive green chemistry approach, though yields may be more substrate-dependent.

dppp = 1,3-Bis(diphenylphosphino)propane; TMEDA = Tetramethylethylenediamine; LiHMDS = Lithium bis(trimethylsilyl)amide

While promising, the development of nickel and iron catalysts for this specific transformation is still an active area of research. Challenges can include lower functional group tolerance and the need for more stringent reaction conditions to achieve high yields.

Experimental Protocols: A Step-by-Step Guide

To provide a practical context for the data presented, this section outlines a general experimental procedure for the synthesis of a this compound precursor via a Suzuki-Miyaura coupling reaction using a palladium catalyst.

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with 2-bromo-6-methylphenol (1.0 eq), 3-phenylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq) are added to the flask.

  • Solvent Addition: A degassed solvent mixture (e.g., Toluene/H₂O, 4:1) is added.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80 °C) under a nitrogen atmosphere and stirred for the specified time (e.g., 12 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Process

To better illustrate the workflow and reaction pathway, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A Ar-X PdII Ar-Pd(II)-X(L2) A->PdII B Transmetalation PdII->B Ar'-B(OH)2 Base PdII_Ar Ar-Pd(II)-Ar'(L2) B->PdII_Ar C Reductive Elimination PdII_Ar->C C->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Catalyst Screening reagents Prepare Reactants: Aryl Halide & Boronic Acid start->reagents catalyst_prep Select & Prepare Catalyst System reagents->catalyst_prep reaction Run Parallel Reactions (Varying Catalysts) catalyst_prep->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Work-up & Isolation monitoring->workup analysis Analyze Yield & Purity (NMR, HPLC) workup->analysis comparison Compare Catalyst Performance analysis->comparison optimization Select Best Catalyst for Optimization comparison->optimization end End: Optimized Protocol optimization->end

A Comparative Spectroscopic Guide to 2-Methyl-3-biphenylmethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 2-Methyl-3-biphenylmethanol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, with its structurally related analogs.[1][2] By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications influence spectroscopic outcomes. This guide is designed to serve as a practical reference for the identification, characterization, and quality control of these important chemical entities.

Introduction

This compound and its analogs are biphenyl derivatives that have garnered significant attention in synthetic and medicinal chemistry. The biphenyl moiety itself is a common scaffold in many biologically active compounds. The addition of functional groups such as methyl and hydroxymethyl can drastically alter the molecule's physicochemical properties, including its polarity, steric hindrance, and potential for hydrogen bonding. These changes are directly reflected in their spectroscopic signatures, providing a powerful tool for structural elucidation and comparative analysis.

This guide will focus on a comparative analysis of this compound with three key analogs: biphenyl, 2-biphenylmethanol, and 4-biphenylmethanol. This selection allows for a systematic evaluation of the spectroscopic effects of adding a hydroxymethyl group and a methyl group to the biphenyl core.

Molecular Structures and a Comparative Overview

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of this compound and its selected analogs are presented below. The systematic variation in substituent placement forms the basis of our comparative analysis.

G cluster_0 This compound cluster_1 Biphenyl cluster_2 2-Biphenylmethanol cluster_3 4-Biphenylmethanol a C₁₄H₁₄O b c C₁₂H₁₀ d e C₁₃H₁₂O f g C₁₃H₁₂O h

Figure 1: Molecular structures of the compared compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. This side-by-side comparison facilitates the identification of trends and distinguishing features.

¹H NMR Data (CDCl₃, δ ppm)
CompoundAromatic ProtonsCH₂OHCH₃OH
This compound 7.47 - 7.20 (m, 8H)[3]4.78 (s, 2H)[3]2.25 (s, 3H)[3]~1.6-2.0 (br s, 1H)
Biphenyl 7.60 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)---
2-Biphenylmethanol 7.60-7.20 (m, 9H)4.65 (s, 2H)-~1.9 (br s, 1H)
4-Biphenylmethanol 7.62-7.30 (m, 9H)[4]4.73 (s, 2H)[4]-~1.7 (br s, 1H)
¹³C NMR Data (CDCl₃, δ ppm)
CompoundAromatic CarbonsCH₂OHCH₃
This compound 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6[3]64.1[3]15.9[3]
Biphenyl 141.2, 128.7, 127.2, 127.1--
2-Biphenylmethanol 141.8, 140.9, 130.5, 129.9, 129.0, 128.3, 127.8, 127.462.8-
4-Biphenylmethanol 140.8, 140.2, 128.8, 127.4, 127.2, 127.065.1-
IR Data (KBr, cm⁻¹)
CompoundO-H StretchC-H Aromatic StretchC-O Stretch
This compound 3350 (broad)[3]3049[3]1050[3]
Biphenyl -3050-3030-
2-Biphenylmethanol ~3300 (broad)~3060~1010
4-Biphenylmethanol ~3300 (broad)~3030~1015
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 198[5]183, 165, 152
Biphenyl 15477
2-Biphenylmethanol 184[6]165, 152
4-Biphenylmethanol 184[7]155, 153, 152

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectra provide a wealth of information about the chemical environment of the hydrogen atoms in each molecule.

  • Aromatic Region (7.0-8.0 ppm): In biphenyl, the aromatic protons appear as a complex multiplet due to the coupling between protons on both rings. For the substituted analogs, the symmetry of the molecule is broken, leading to more complex and often overlapping multiplets. In this compound, the presence of both the methyl and hydroxymethyl groups deshields the adjacent aromatic protons, contributing to the broad multiplet observed between 7.20 and 7.47 ppm.[3]

  • Hydroxymethyl Protons (-CH₂OH): The methylene protons of the hydroxymethyl group typically appear as a singlet. In this compound, this signal is found at 4.78 ppm.[3] The chemical shift of these protons is influenced by the electronic effects of the adjacent substituents and the overall geometry of the molecule.

  • Methyl Protons (-CH₃): The methyl protons in this compound give rise to a characteristic singlet at 2.25 ppm.[3] The upfield shift compared to the aromatic and methylene protons is expected for a methyl group attached to an aromatic ring.

  • Hydroxyl Proton (-OH): The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectra complement the proton NMR data by providing insights into the carbon framework of the molecules.

  • Aromatic Carbons (120-150 ppm): The number and chemical shifts of the aromatic carbon signals are indicative of the substitution pattern. Biphenyl, with its high symmetry, shows a relatively simple spectrum. The introduction of substituents in the other analogs leads to a greater number of distinct aromatic signals. In this compound, the carbons directly attached to the methyl and hydroxymethyl groups, as well as the ipso-carbons of the phenyl-phenyl bond, are particularly informative for structural assignment.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group in this compound appears at 64.1 ppm.[3] Its chemical shift is sensitive to the electronic environment and can be used to distinguish between isomers.

  • Methyl Carbon (-CH₃): The methyl carbon in this compound resonates at a characteristic upfield position of 15.9 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.

  • O-H Stretch: The most prominent feature in the IR spectra of the alcohol-containing analogs is the broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding.[3]

  • C-H Aromatic Stretch: All four compounds exhibit C-H stretching vibrations for the aromatic rings, typically appearing just above 3000 cm⁻¹.

  • C-O Stretch: The C-O stretching vibration of the primary alcohol group in the biphenylmethanol analogs is observed in the fingerprint region, around 1050 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for confirming their identity.

  • Molecular Ion Peak: The mass spectrum of each compound shows a distinct molecular ion peak corresponding to its molecular weight.

  • Fragmentation Pattern: The fragmentation patterns of the biphenylmethanol analogs are influenced by the position of the hydroxymethyl group. Common fragmentation pathways involve the loss of water (M-18), a formyl radical (M-29), or a hydroxymethyl radical (M-31). The fragmentation of this compound often involves the loss of a methyl group (M-15) or the hydroxymethyl group, followed by rearrangements of the biphenyl core.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ with TMS) B ¹H NMR Acquisition (400 MHz, 30° pulse, 1-2s delay, 16-32 scans) A->B C ¹³C NMR Acquisition (400 MHz, 30° pulse, 2-5s delay, ≥1024 scans) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often employed.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This guide has provided a detailed spectroscopic comparison of this compound and its analogs: biphenyl, 2-biphenylmethanol, and 4-biphenylmethanol. The analysis of their ¹H NMR, ¹³C NMR, IR, and MS spectra reveals distinct and predictable differences that arise from their unique structural features. A thorough understanding of these spectroscopic nuances is invaluable for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling confident structural elucidation and characterization of these and related compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem Compound Summary for CID 7095, Biphenyl.
  • PubChem Compound Summary for CID 76229, 2-Biphenylmethanol.
  • PubChem Compound Summary for CID 76229, (1,1'-Biphenyl)-2-methanol.
  • PubChem Compound Summary for CID 19159, (1,1'-Biphenyl)-4-methanol.
  • Electronic Structure and Spectra of Biphenyl and Its Related Compound. The Journal of Chemical Physics. [Link]
  • Supporting Information - The Royal Society of Chemistry. [Link]
  • National Institute of Standards and Technology (NIST) WebBook: Biphenyl. [Link]
  • Cheméo: Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). [Link]
  • PubChem Compound Summary for CID 596875, [1,1'-Biphenyl]-3-methanol, 2-methyl-.
  • ChemWhat: 4-Biphenylmethanol CAS#: 3597-91-9. [Link]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
  • Supporting Information - The Royal Society of Chemistry. [Link]
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
  • PubChem Compound Summary for CID 138212, 3-Methyl-2-phenylbutan-2-ol.
  • Google Patents: CN102603485A - Preparation method of this compound.
  • Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol

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Economic analysis of different 2-Methyl-3-biphenylmethanol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Methodological Comparison of Synthesis Routes for 2-Methyl-3-biphenylmethanol

Guide Overview: This document provides an in-depth economic and technical analysis of the primary synthesis methods for this compound (CAS No. 76350-90-8), a key intermediate in the production of pharmaceuticals and agrochemicals, most notably the pyrethroid insecticide Bifenthrin.[1][2] This guide is intended for researchers, process chemists, and drug development professionals seeking to understand the practical and economic trade-offs between different synthetic strategies. We will dissect the most prominent routes—the Palladium-Catalyzed Suzuki Coupling and the classical Grignard Reaction—evaluating them on metrics of yield, raw material cost, catalyst efficiency, scalability, and operational safety.

Introduction: The Strategic Importance of this compound

This compound is a specialized chemical building block whose molecular framework is crucial for the efficacy of several high-value commercial products.[2] Its biphenyl moiety and reactive hydroxymethyl group allow for further functionalization, making it a versatile precursor in multi-step syntheses.[2][3] The economic viability of final products like Bifenthrin is directly tied to the efficiency and cost-effectiveness of producing this intermediate.[4] Therefore, selecting the optimal synthesis route is a critical decision, balancing the high yields of modern coupling reactions against the raw material economy of older, yet robust, organometallic methods.[4]

Method 1: The Suzuki Coupling Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] This approach is a widely documented and high-yield method for preparing this compound.[1]

Chemical Principle & Rationale

This synthesis typically involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: A substituted bromobenzene derivative is coupled with a phenylboronic acid. This step constructs the core biphenyl structure. The palladium catalyst is essential, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Reduction: The intermediate, typically a carboxylic acid or ester, is then reduced to the primary alcohol, yielding the final product.

The choice of starting material dictates the specifics. One common route starts with 3-bromo-2-methylbenzoic acid, which is coupled and then reduced.[4][6] An alternative, more direct route uses (3-bromo-2-methylphenyl)methanol, forming the final product in a single coupling step, thus improving atom economy.[7]

Experimental Protocol: Direct Coupling Route

This protocol is adapted from a high-yield procedure using (3-bromo-2-methylphenyl)methanol as the starting material.[7]

Step 1: Reaction Setup

  • To a reaction flask, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol, 2.0 equivalents), and the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 0.025 mmol, 0.5 mol%).

  • Add ethanol (3.3 mL) and toluene (10 mL) to the flask.

  • Purge the flask with an inert gas, such as argon, to create an oxygen-free atmosphere. This is critical to prevent the degradation of the palladium catalyst.

Step 2: Coupling Reaction

  • Add 2M aqueous sodium bicarbonate solution (10 mL) to the mixture. The base is required to activate the boronic acid for the transmetalation step.

  • Heat the mixture to 80°C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer with a saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 12:1) to afford pure this compound.

Economic Analysis of the Suzuki Route
FactorAnalysisEconomic Impact
Yield Excellent, often reported at >95%.[7]Very Positive. High yield maximizes output from expensive starting materials.
Catalyst Cost Palladium catalysts, like Pd(dppf)Cl₂, are expensive noble metal complexes.Negative. This is the primary cost driver. Catalyst loading must be minimized for industrial viability.
Starting Materials Phenylboronic acid and brominated aromatics are specialty reagents with moderate to high costs.Neutral to Negative. While readily available, they are more expensive than the bulk chemicals used in Grignard routes.
Reaction Conditions Relatively mild (80°C, atmospheric pressure).[7]Positive. Lower energy costs and less need for specialized high-pressure equipment.
Scalability Generally scalable, but catalyst cost and removal of palladium traces from the final product can be challenging.Neutral. Requires significant process optimization to control costs and meet purity standards for pharmaceutical applications.
Waste Generation Generates organoboron and palladium-containing waste streams that require specialized disposal.Negative. Environmental compliance and waste management add to the overall process cost.
Suzuki Synthesis Workflow

Suzuki_Synthesis cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Final Product SM1 (3-bromo-2-methylphenyl)methanol Reaction Suzuki Coupling 80°C, 3h SM1->Reaction SM2 Phenylboronic Acid SM2->Reaction Cat Pd(dppf)Cl₂ Cat->Reaction Base Na₂CO₃ (aq) Base->Reaction Solvent Toluene/Ethanol Solvent->Reaction Workup Extraction & Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Suzuki coupling synthesis.

Method 2: The Grignard Reaction Pathway

The Grignard reaction is a classic organometallic method for C-C bond formation. Though one of the older methods, it remains relevant for industrial synthesis due to its use of inexpensive raw materials.[4] Various patents describe multi-step Grignard-based syntheses.[8][9]

Chemical Principle & Rationale

A common Grignard approach involves two key stages:

  • Biaryl Formation: A first Grignard reagent (e.g., from 2,6-dichlorotoluene) is coupled with another aryl compound (e.g., benzene) to form the biphenyl backbone, such as 3-chloro-2-methylbiphenyl.[8][9]

  • Hydroxymethylation: A second Grignard reagent is formed from the biphenyl intermediate, which then reacts with an electrophilic source of formaldehyde (like paraformaldehyde or N,N-Dimethylformamide followed by reduction) to install the hydroxymethyl group.[1][8]

The primary challenge and operational consideration for any Grignard reaction is its extreme sensitivity to moisture and protic solvents, which quench the highly reactive Grignard reagent.[10]

Experimental Protocol: Two-Step Grignard Route

This generalized protocol is based on principles described in various patents.[8][9]

Step 1: Preparation of 3-chloro-2-methylbiphenyl (Coupling)

  • Prepare a Grignard reagent from 2,6-dichlorotoluene and magnesium turnings in an anhydrous ether solvent like THF or toluene under an inert atmosphere.[8]

  • In a separate vessel, prepare a catalyst solution.

  • Couple the prepared Grignard reagent with benzene in the presence of the catalyst to form the biphenyl intermediate.[8]

  • Work up the reaction, typically with an acidic quench, followed by extraction and distillation to purify the 3-chloro-2-methylbiphenyl.

Step 2: Synthesis of this compound

  • Activate magnesium turnings in a dry flask under an inert atmosphere.

  • Prepare the Grignard reagent by slowly adding a solution of 3-chloro-2-methylbiphenyl in anhydrous toluene to the magnesium. This reaction is exothermic and requires careful temperature control.[9]

  • Once the Grignard reagent is formed, cool the solution and add a source of formaldehyde (e.g., paraformaldehyde).

  • Allow the reaction to proceed, followed by a careful quench with aqueous acid (e.g., HCl) to protonate the alkoxide and dissolve magnesium salts.

  • Extract the product with an organic solvent, wash, dry, and purify, often by recrystallization or distillation.

Economic Analysis of the Grignard Route
FactorAnalysisEconomic Impact
Yield Moderate to good, but can be variable. Highly dependent on reaction control and purity of reagents.Neutral. Can be high, but process control is critical to avoid yield loss from side reactions (e.g., biphenyl formation).[11]
Catalyst Cost Typically uses inexpensive metals or is catalyst-free for the hydroxymethylation step.Very Positive. Avoids the high cost associated with palladium catalysts.
Starting Materials Uses bulk chemicals like magnesium, dichlorotoluene, and benzene, which are very inexpensive.[8]Very Positive. This is the main economic advantage of the Grignard route.
Reaction Conditions Requires strictly anhydrous conditions, which adds cost for solvent drying and specialized equipment. Reactions can be highly exothermic, posing safety risks.[9][10]Negative. Stringent process control and safety measures are required, increasing capital and operational costs.
Scalability Scalable, but managing the exothermicity and handling large volumes of flammable ether solvents are significant engineering challenges.[9]Neutral to Negative. Safety and control issues can limit practical batch size or require continuous flow reactors.[12]
Waste Generation Generates significant magnesium salt waste streams.Neutral. While not as hazardous as heavy metal waste, disposal of large quantities of salt can have associated costs.
Grignard Synthesis Logical Flow

Grignard_Synthesis Start 2,6-Dichlorotoluene + Magnesium (Mg) Grignard1 First Grignard Reagent Start->Grignard1 Coupling Coupling with Benzene Grignard1->Coupling Intermediate 3-chloro-2-methylbiphenyl Coupling->Intermediate Grignard2 Second Grignard Reagent (from Intermediate + Mg) Intermediate->Grignard2 Formaldehyde Reaction with Formaldehyde Source Grignard2->Formaldehyde Quench Acidic Workup (Quench) Formaldehyde->Quench Product This compound Quench->Product

Caption: Logical flow for a two-stage Grignard synthesis.

Comparative Guide: Suzuki vs. Grignard

MetricSuzuki Coupling RouteGrignard Reaction RouteThe Bottom Line
Overall Yield High to Excellent (>95%)[7]Moderate to Good (Variable)Suzuki offers more reliable and higher yields, crucial for high-purity applications.
Purity High, but requires removal of trace palladium.Moderate, potential for byproducts like biphenyl.[11]Suzuki generally yields a cleaner crude product, but purification challenges differ.
Raw Material Cost Moderate to High (Palladium catalyst, boronic acids).Low (Magnesium, halogenated aromatics).[8]Grignard is the clear winner on raw material costs.
Process Safety Generally safe, mild conditions.High Hazard. Exothermic, moisture-sensitive, flammable solvents.[9]Suzuki is inherently safer and requires less specialized infrastructure for hazard management.
Operational Simplicity Relatively straightforward, tolerant of many functional groups.Complex. Requires stringent anhydrous conditions and precise temperature control.[10]Suzuki is operationally simpler and more robust for lab-scale and initial scale-up.
Industrial Viability Viable, but highly dependent on minimizing catalyst cost and recycling.Highly Viable. A workhorse in bulk chemical production despite its challenges.Both are viable, but the choice depends on the scale and final product value. Grignard often preferred for large-scale, lower-margin products.
Environmental Impact Concerns over heavy metal (palladium) waste.Concerns over large volumes of salt waste and use of ether solvents.Both have environmental drawbacks; the "greener" option depends on the specific waste treatment capabilities available.

Conclusion and Recommendation

The choice between the Suzuki coupling and Grignard reaction for the synthesis of this compound is a classic case of balancing modern efficiency against traditional cost-effectiveness.

  • For research, development, and high-value pharmaceutical applications, where reliability, yield, and purity are paramount, the Suzuki coupling route is often superior. Its operational simplicity and high, predictable yields justify the higher raw material and catalyst costs.

  • For large-scale industrial production, particularly for agrochemicals like Bifenthrin where cost per kilogram is a dominant driver, the Grignard route remains highly competitive. Its reliance on inexpensive bulk chemicals provides a significant economic advantage that can outweigh the costs associated with managing its hazardous and sensitive nature.[13]

Ultimately, the optimal method depends on the specific economic and technical context of the manufacturer. Future trends may favor hybrid approaches or the development of more cost-effective and recyclable catalysts for Suzuki-type reactions to bridge the gap between these two powerful synthetic strategies.[12]

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Applications of this compound.
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A Comparative Guide to the Reactivity of 2-Methyl-3-biphenylmethanol and Structurally Related Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, selecting the appropriate starting material is paramount to achieving desired reaction outcomes efficiently and selectively. 2-Methyl-3-biphenylmethanol is a key intermediate, notably in the synthesis of the pyrethroid insecticide Bifenthrin.[1] Its reactivity, however, is significantly influenced by its unique structural features. This guide provides an in-depth comparison of the reactivity of this compound with that of other common benzylic alcohols—Benzyl Alcohol, 1-Phenylethanol, and Diphenylmethanol—across several fundamental organic transformations. This analysis is grounded in established chemical principles and supported by available experimental data to provide actionable insights for synthetic planning.

Structural and Electronic Considerations: The Source of Reactivity Differences

The reactivity of an alcohol is primarily dictated by the electronic environment of the hydroxyl-bearing carbon and the steric hindrance around it. The four alcohols under comparison present a clear gradation in these properties.

  • This compound : This primary alcohol is characterized by significant steric congestion. The methyl group at the ortho position to the hydroxymethyl group severely restricts access to the reaction center. Furthermore, the bulky biphenyl moiety at the meta position, while not directly adjacent, contributes to the overall steric profile and influences the molecule's conformational flexibility.

  • Benzyl Alcohol : As the simplest primary benzylic alcohol, it serves as our baseline. It has minimal steric hindrance, allowing reagents to access the hydroxyl group readily.[2]

  • 1-Phenylethanol : This is a secondary benzylic alcohol. The additional methyl group on the carbinol carbon increases steric hindrance compared to benzyl alcohol and influences the stability of potential cationic intermediates.[3]

  • Diphenylmethanol (Benzhydrol) : A secondary alcohol with two phenyl groups attached to the carbinol carbon. It is significantly more sterically hindered than benzyl alcohol and 1-phenylethanol.[4] The two phenyl rings also have a profound electronic effect, stabilizing any developing positive charge on the benzylic carbon.

The interplay of these steric and electronic factors is critical in determining the rates and outcomes of the reactions discussed below.

G cluster_0 Structural Comparison of Alcohols A Benzyl Alcohol (Primary, Low Steric Hindrance) B 1-Phenylethanol (Secondary, Moderate Steric Hindrance) A->B Add α-methyl (Secondary alcohol) C Diphenylmethanol (Secondary, High Steric Hindrance) A->C Add α-phenyl (Increased steric/electronic effect) D This compound (Primary, Very High Steric Hindrance) A->D Add ortho-methyl & meta-phenyl (Significant steric hindrance)

Caption: Structural relationships and increasing steric hindrance.

Comparative Reactivity in Oxidation Reactions

The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a fundamental transformation. The efficiency of this reaction is highly dependent on the alcohol's structure and the chosen oxidant. Pyridinium dichromate (PDC) is a common, relatively mild reagent used for this purpose, typically stopping the oxidation of primary alcohols at the aldehyde stage.[5][6]

Table 1: Comparison of Oxidation with Pyridinium Dichromate (PDC)

AlcoholStructureProductTypical YieldExpected Reactivity of this compound
Benzyl AlcoholPrimaryBenzaldehydeHigh (>90%)[5]Lower . The ortho-methyl group sterically hinders the formation of the chromate ester intermediate, which is a key step in the oxidation mechanism. This will likely lead to slower reaction rates and may require more forcing conditions or longer reaction times to achieve a comparable yield.
1-PhenylethanolSecondaryAcetophenoneVery High (>95%)[7]N/A (Comparison to secondary) . However, secondary alcohols are generally more reactive towards oxidation than sterically hindered primary alcohols.
DiphenylmethanolSecondaryBenzophenoneHigh (>90%)N/A (Comparison to secondary) . The high steric hindrance around the hydroxyl group can slow the reaction compared to less hindered secondary alcohols like 1-phenylethanol.

Mechanistic Insight: The oxidation with Cr(VI) reagents like PDC proceeds through the formation of a chromate ester intermediate. The rate-determining step is often the abstraction of a hydride from the carbinol carbon.[8] For this compound, the bulky ortho-methyl group presents a significant steric barrier to the initial formation of this ester, thereby reducing the overall reaction rate compared to the sterically unencumbered benzyl alcohol.

Comparative Reactivity in Fischer Esterification

Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is highly sensitive to steric hindrance.[9][10] The reaction involves the nucleophilic attack of the alcohol onto the protonated carbonyl group of the carboxylic acid.

Table 2: Comparison of Fischer Esterification with Acetic Acid

AlcoholStructureProduct (Acetate Ester)Typical YieldExpected Reactivity of this compound
Benzyl AlcoholPrimaryBenzyl AcetateHigh (94-96%)[11][12]Significantly Lower . This is the reaction most affected by the structure of this compound. The severe steric hindrance from the ortho-methyl group will drastically slow down the nucleophilic attack of the hydroxyl group on the carboxylic acid. Achieving a high yield would likely require a large excess of the carboxylic acid, a more potent catalyst, and significantly longer reaction times. Alternative, less sterically sensitive methods, such as acylation with an acid chloride, might be necessary.[9]
1-PhenylethanolSecondary1-Phenylethyl AcetateModerate to HighLower . As a secondary alcohol, it is inherently less reactive in Fischer esterification than a primary alcohol like benzyl alcohol due to increased steric bulk around the hydroxyl group.[13]
DiphenylmethanolSecondaryDiphenylmethyl AcetateLow to ModerateSignificantly Lower . The two bulky phenyl groups create substantial steric hindrance, making Fischer esterification challenging.

Mechanistic Insight: The tetrahedral intermediate formed during Fischer esterification is sterically demanding. For this compound, the proximity of the ortho-methyl group to the reacting hydroxyl function destabilizes this transition state, raising the activation energy and consequently slowing the reaction rate.[13][14]

Comparative Reactivity in Conversion to Alkyl Chlorides

The conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂) is a common method for introducing a good leaving group. The reaction mechanism can vary (Sₙ1, Sₙ2, or Sₙi) depending on the substrate and reaction conditions.[15] For benzylic alcohols, the stability of the benzylic carbocation often favors pathways with Sₙ1 character.

Table 3: Comparison of Chlorination with Thionyl Chloride (SOCl₂)

AlcoholStructureProduct (Chloride)Typical YieldExpected Reactivity of this compound
Benzyl AlcoholPrimaryBenzyl ChlorideHigh (>90%)[3][16]Moderate to High . While the ortho-methyl group provides steric hindrance, the reaction likely proceeds through a stable benzylic carbocation-like transition state. The electronic stabilization from the aromatic system is a powerful driving force. The reaction might be slower than for benzyl alcohol, but a good yield should be achievable.
1-PhenylethanolSecondary1-Phenylethyl ChlorideHighHigher . The secondary benzylic carbocation is more stable than the primary one, which generally leads to faster Sₙ1-type reactions.
DiphenylmethanolSecondaryDiphenylmethyl ChlorideHighHighest . The diphenylmethyl cation is highly stabilized by resonance across both phenyl rings, making this alcohol very reactive towards Sₙ1 substitution.

Mechanistic Insight: The reaction of an alcohol with SOCl₂ forms a chlorosulfite intermediate.[17] In the absence of a base like pyridine, this can decompose via an internal nucleophilic attack (Sₙi mechanism) with retention of stereochemistry, or it can dissociate to form a carbocation/ion pair (Sₙ1 mechanism), leading to racemization. For benzylic systems, the Sₙ1 pathway is highly favored due to the resonance stabilization of the resulting carbocation. The electron-donating nature of the alkyl and phenyl groups on the carbinol carbon enhances this stability. While the ortho-methyl group on this compound introduces steric strain, the powerful electronic stabilization of the benzylic position should still allow for facile conversion to the chloride.

Experimental Protocols

The following are representative protocols for the transformations discussed. Note that for this compound, reaction times may need to be extended and yields may be lower than for the less hindered analogues.

Protocol 1: Oxidation of a Benzylic Alcohol with Pyridinium Dichromate (PDC)

G start Start dissolve Dissolve alcohol (1 eq.) in Dichloromethane (DCM) start->dissolve add_pdc Add PDC (1.5 eq.) in one portion dissolve->add_pdc stir Stir at room temperature (Monitor by TLC) add_pdc->stir filter Filter through silica gel plug Wash with DCM stir->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by column chromatography (if necessary) concentrate->purify end End (Isolated Aldehyde/Ketone) purify->end

Caption: Workflow for PDC oxidation of benzylic alcohols.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzylic alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium dichromate (PDC, 1.5 eq.) to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM and filter it through a short plug of silica gel to remove the chromium salts. Wash the silica plug with DCM.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde or ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Fischer Esterification of a Benzylic Alcohol

  • Setup: To a round-bottom flask, add the benzylic alcohol (1.0 eq.), a large excess of the carboxylic acid (e.g., acetic acid, 5-10 eq.), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. For unhindered alcohols like benzyl alcohol, reflux for 1-2 hours. For more hindered substrates, longer reaction times will be necessary.[2][11]

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the ester by distillation or column chromatography.

Conclusion

The reactivity of this compound is profoundly shaped by the steric hindrance imposed by its ortho-methyl group.

  • In oxidation reactions , it is expected to be less reactive than the benchmark benzyl alcohol, likely requiring more stringent conditions to achieve high conversion to the corresponding aldehyde.

  • In Fischer esterification , its reactivity is predicted to be severely diminished, making this a challenging transformation that may necessitate alternative synthetic strategies.

  • In conversion to the corresponding chloride via an Sₙ1-type mechanism, the reaction should still proceed efficiently, as it is primarily driven by the electronic stability of the benzylic carbocation intermediate rather than steric accessibility.

This comparative analysis underscores the importance of considering both steric and electronic effects when designing synthetic routes. While direct experimental data for this compound remains limited in the public domain, these evidence-based predictions provide a solid framework for anticipating its behavior and optimizing reaction conditions.

References

  • García, B., et al. (2005). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Organic & Biomolecular Chemistry, 3(9), 1751-1758.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • NPTEL. (n.d.). 1.3.6 Pyridinium Dichromate (PDC) Oxidation. NPTEL Archive.
  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction.
  • Nguyen, T. H., et al. (2021). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen, 10(10), 1017–1022.
  • Google Patents. (2016). EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.
  • Brainly.in. (2022). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure.
  • Filo. (2025). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents.
  • Brainly.com. (2023). The reaction of (S)-1-phenylethanol with SOCl_2 (thionyl chloride) is typically conducted in the presence.
  • Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3955-3958.
  • Değirmenbaşi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(3), 1635-1642.
  • University of Canterbury. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • California State University, Los Angeles. (n.d.). Fischer Esterification.
  • Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Park, J. B., et al. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(18), 11211–11216.
  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification.
  • ResearchGate. (n.d.). Continuous flow Pd-catalyzed aerobic oxidation of 1-phenylethanol to acetophenone.
  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure.
  • Simon, A., et al. (1975). Oxidation of 1-phenylethanol in the presence of cobalt acetylacetonates. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 1545-1550.
  • Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC).
  • University of California, Irvine. (n.d.). 22. The Fischer Esterification.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Wells, C. F., & Fox, D. (1977). Kinetics of the oxidation of DL-1-phenylethanol by tris(2,2′-bipyridine)nickel(III) ions in aqueous perchlorate media. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 73, 1373-1380.
  • ResearchGate. (n.d.). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring.
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Safety Operating Guide

Navigating the Disposal of 2-Methyl-3-biphenylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8), a compound often utilized as an intermediate in agrochemical synthesis and recognized as a metabolite of the pyrethroid insecticide Bifenthrin.[1][2] Adherence to these procedures is paramount to protecting laboratory personnel and the environment.

Foundational Safety and Hazard Assessment: Understanding the "Why"

Before any handling or disposal begins, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a skin, eye, and respiratory irritant.[2][3] While comprehensive toxicological data is not widely available, its structural similarity to other biphenyl compounds warrants a cautious approach.[4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Immediate Safety Precautions:

  • Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes a laboratory coat, closed-toe footwear, chemical-resistant gloves (such as nitrile), and safety goggles with side shields.[3][6]

  • Respiratory Protection: In situations where ventilation is insufficient or dust generation is unavoidable, a NIOSH- or CEN-certified respirator is required.[3][4]

The causality behind these precautions lies in preventing the compound from coming into contact with the body's sensitive tissues. Skin and eye irritation can lead to inflammation, redness, and pain, while respiratory irritation can compromise lung function.[3]

Prudent Handling and Storage: Minimizing Risk from the Outset

Proper handling and storage are the first lines of defense in a safe disposal workflow.

Handling Protocol:

  • Avoid all direct contact with the skin, eyes, and clothing.[3]

  • Minimize the generation of dust when working with the solid form of the compound.[3][4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Storage Protocol:

  • Store this compound in a cool, dry, and well-ventilated area.[3][6]

  • Keep the container tightly closed to prevent contamination and potential release into the environment.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[3][4]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate unprotected personnel from the spill area and ensure adequate ventilation.[3][4]

  • Remove Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[3]

  • Contain the Spill: Prevent the spilled material from entering drains, sewers, or other waterways.[3][4]

  • Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][5]

  • Package for Disposal: Place the collected material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[4][6]

Step 1: Waste Segregation and Collection

Treat all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or excess product.

  • Contaminated personal protective equipment (gloves, etc.).

  • Spill cleanup materials.

  • Empty containers.

Use a dedicated, leak-proof, and clearly labeled container for waste collection. The label should include the words "Hazardous Waste" and the chemical name: "this compound".[5][7]

Step 2: Container Management

  • Rinsing Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[7] Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.[7]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[7] Store the sealed container in a designated and secure satellite accumulation area within the laboratory.[5]

Step 3: Coordination with Environmental Health and Safety (EHS)

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5] They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[3][5]

Step 4: Final Disposal Method

The ultimate disposal of this compound will be carried out by a licensed hazardous waste contractor.[4][5] The most common and recommended method is controlled incineration at a permitted treatment, storage, and disposal facility (TSDF).[4][6] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Decision Workflow

DisposalWorkflow start Generation of This compound Waste assess Assess Contamination: - Unused Product - Contaminated Labware - Spill Debris start->assess collect Collect in a Labeled, Leak-Proof Hazardous Waste Container assess->collect rinse Triple Rinse Empty Containers? (Collect First Rinse as Hazardous Waste) collect->rinse storage Store Securely in a Designated Satellite Accumulation Area rinse->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs transport Licensed Contractor Transports Waste to a Permitted TSDF contact_ehs->transport disposal Final Disposal by Controlled Incineration transport->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Quantitative Data Summary

ParameterInformationSource
CAS Number 76350-90-8[8]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Incompatible Materials Strong oxidizing agents[3][4]
Recommended Disposal Controlled incineration via a licensed professional waste disposal service.[4][6]
Environmental Note Discharge into the environment must be avoided. Known environmental transformation product of Bifenthrin.[2][6]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By understanding the hazards, implementing robust handling and storage protocols, and adhering to a systematic disposal workflow, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) to ensure full compliance.

References

  • MSDS of this compound. (2008, October 29). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
  • Environmental Protection Department, Hong Kong. (n.d.). Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste.
  • Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • U.S. Environmental Protection Agency. (2020, July 27). Policy and Guidance for Polychlorinated Biphenyls (PCBs).
  • National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-3-methanol, 2-methyl-. PubChem Compound Summary for CID 243936.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-Methyl-3-biphenylmethanol, a key intermediate in various synthetic pathways, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols and chemical compatibility data, provides a comprehensive operational plan for the safe handling of this compound, ensuring both your personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Before any handling of this compound, a thorough understanding of its hazard profile is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

This hazard profile dictates a multi-faceted personal protective equipment (PPE) strategy that shields the skin, eyes, and respiratory system from potential exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following PPE ensemble is mandatory when handling this compound in a laboratory setting. The selection of each component is based on a risk assessment of the potential for splashes, aerosolization of solid particles, and direct contact.

Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.

  • Primary Protection: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[3] These provide a seal around the eyes, protecting against splashes and airborne particles.

  • Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a full-face shield must be worn in conjunction with chemical splash goggles. A face shield alone does not provide adequate protection.

To prevent skin irritation, comprehensive skin and body protection is necessary.

  • Laboratory Coat: A flame-resistant lab coat is a baseline requirement. For procedures with a higher risk of splashes, a chemically resistant apron or a disposable coverall made of a material like polyethylene-coated polypropylene should be worn over the lab coat.

Glove MaterialSuitability for Aromatic AlcoholsGeneral Recommendations & Limitations
Nitrile GoodPreferred for incidental contact due to good chemical resistance, dexterity, and visible tear detection. Not recommended for prolonged immersion.
Neoprene GoodOffers good resistance to acids, bases, alcohols, and hydrocarbons. A suitable alternative to nitrile.
Butyl Rubber Very GoodProvides excellent resistance to a wide range of chemicals, including many alcohols and aromatic hydrocarbons.
Viton® ExcellentOffers superior resistance to aromatic and chlorinated solvents. However, it is a more expensive option.

For routine laboratory procedures involving small quantities, double-gloving with nitrile gloves is a practical and effective measure. For larger-scale operations or situations with a high potential for emersion, butyl rubber or Viton® gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.

As this compound can cause respiratory irritation, respiratory protection is crucial, particularly when handling the solid compound or when there is a potential for aerosol generation.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All handling of this compound should be performed within a properly functioning fume hood.

  • Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with an N95, R95, or P95 particulate filter is recommended for protection against solid dust.[4][5] If organic vapors are also a concern, a combination organic vapor/particulate cartridge should be used.

Operational Plan: From Donning to Disposal

A systematic workflow ensures that PPE is used effectively and does not become a source of contamination.

PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling A Assess Task-Specific Risks (e.g., splash, dust) B Select Appropriate PPE (Gloves, Goggles, etc.) A->B C 1. Lab Coat / Coverall B->C D 2. Respirator (if required) C->D E 3. Eye and Face Protection D->E F 4. Gloves (outer glove over cuff) E->F G Handle this compound in a Fume Hood F->G

Caption: A logical workflow for risk assessment, selection, and donning of PPE before handling this compound.

The removal of PPE is a critical step to prevent cross-contamination. This procedure should be performed in a designated area.

  • Outer Glove Removal: If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Lab Coat/Coverall Removal: Remove your lab coat or coverall by rolling it down and away from your body, ensuring the contaminated outer surface is folded inward. Place it in a designated laundry receptacle or hazardous waste bag if disposable.

  • Face Shield and Goggle Removal: Remove the face shield (if used) and then the goggles from the back of your head forward, without touching the front surfaces. Place them in a designated area for decontamination.

  • Respirator Removal: If a respirator was used, remove it from the back of your head. Place it in a sealed bag for disposal or in a designated area for cleaning and maintenance if it is reusable.

  • Inner Glove Removal: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

  • Reusable PPE: Goggles and face shields should be decontaminated according to your institution's standard operating procedures, typically involving washing with a mild detergent and water, followed by a sanitizing rinse.

  • Disposable PPE: All disposable PPE, including gloves and coveralls, must be disposed of as hazardous chemical waste.[1] These items should be collected in a clearly labeled, sealed waste container.

  • Chemical Waste: Unused this compound and any contaminated materials (e.g., pipette tips, weighing paper) must be disposed of as hazardous chemical waste.[6] Follow your institution's and local regulations for chemical waste disposal. Do not pour chemical waste down the drain.[7] Solid waste should be collected in a designated, labeled solid waste container.[1]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • Properly Managing Chemical Waste in Labor
  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]
  • HAZWOPER Level C PPE Minimum Decontamin
  • [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875. PubChem, NIH. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. CDC/NIOSH. [Link]
  • NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust). CDC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.